molecular formula C17H9Cl2FN4O2 B1674777 Letrazuril CAS No. 103337-74-2

Letrazuril

Cat. No.: B1674777
CAS No.: 103337-74-2
M. Wt: 391.2 g/mol
InChI Key: XQKYUBTUOHHNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Letrazuril (CAS 103337-74-2) is an investigational small molecule with the chemical formula C17H9Cl2FN4O2 and an average molecular weight of 391.18 g/mol . It belongs to the class of organic compounds known as diphenylacetonitriles and is characterized as a triazine-based antiprotozoal agent . This compound has been studied for its potential application in the research of cryptosporidiosis infections . Historically, clinical development of this compound for the treatment of cryptosporidiosis was discontinued . As a research-grade chemical, it serves as a valuable reference standard and tool for scientists investigating antiprotozoal agents and their mechanisms of action. The structural similarities this compound shares with other triazinetrone anticoccidials, such as Toltrazuril and its metabolite Ponazuril, may provide avenues for comparative pharmacological studies . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2FN4O2/c18-13-5-11(24-17(26)23-15(25)8-22-24)6-14(19)16(13)12(7-21)9-1-3-10(20)4-2-9/h1-6,8,12H,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKYUBTUOHHNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869392
Record name [2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103337-74-2
Record name Letrazuril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103337742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Letrazuril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12663
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name [2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LETRAZURIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8736VCB22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Letrazuril and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Letrazuril, a triazinetrione anticoccidial agent, and its closely related derivatives. While specific literature on the synthesis of this compound is not abundantly available, this document leverages detailed experimental protocols from the synthesis of its structural analog, Toltrazuril, to outline a robust synthetic strategy. The information presented herein is intended for an audience with a strong background in organic chemistry and drug development.

Core Synthetic Strategy

The synthesis of this compound, 2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-fluorophenyl)acetonitrile, can be conceptually divided into two main stages:

  • Formation of the key aniline precursor: This involves the synthesis of 2-(4-amino-3,5-dichlorophenyl)-2-(4-fluorophenyl)acetonitrile. This precursor contains the substituted phenyl ring that is characteristic of this compound.

  • Construction of the triazinetrione ring: This stage involves the reaction of the aniline precursor with reagents that will form the heterocyclic core of the molecule. Methodologies for this transformation are well-documented in the synthesis of Toltrazuril.

Due to the limited direct literature on this compound's synthesis, the following sections detail the well-established synthesis of Toltrazuril as a template, followed by a proposed analogous route for this compound.

Synthesis of Toltrazuril: A Detailed Template

The synthesis of Toltrazuril is extensively described in various patents. A common route involves the condensation of p-trifluoromethylthiophenol with 2-chloro-5-nitrotoluene, followed by reduction of the nitro group to an aniline, isocyanation, and finally cyclization to form the triazinetrione ring.[1][2]

Experimental Protocols for Toltrazuril Synthesis

Step 1: Synthesis of 3-methyl-4-(4-trifluoromethylthio phenoxy)nitrobenzene

  • Reactants: p-trifluoromethylthio phenol, 2-chloro-5-nitrotoluene, anhydrous potassium carbonate, and DMSO.

  • Procedure: A mixture of p-trifluoromethylthio phenol (1 mol), anhydrous potassium carbonate (1.4 mol), and DMSO (6 mol) is heated to 90°C with stirring for 15 minutes. A solution of 2-chloro-5-nitrotoluene (1.2 mol) in tetramethylene sulfone (6 mol) is added dropwise over 90 minutes. The reaction mixture is then heated at 135°C for 3 hours. After completion, the solvent is removed under reduced pressure. The residue is treated with frozen water (640 ml) and filtered. The resulting solid is recrystallized from Sherwood oil to yield pale yellow crystals of 3-methyl-4-(4-trifluoromethylthio phenoxy)nitrobenzene.[1]

  • Yield: 87.7%[1]

  • Melting Point: 61-62°C[1]

Step 2: Synthesis of 3-methyl-4-(4-trifluoromethylthio phenoxy)aniline

  • Reactants: 3-methyl-4-(4-trifluoromethylthio phenoxy)nitrobenzene, Pd/C catalyst, hydrogen gas.

  • Procedure: The nitrobenzene derivative from the previous step is subjected to a reduction reaction with hydrogen gas in the presence of a Pd/C catalyst to yield the corresponding aniline.

Step 3: Synthesis of methyl-5-[3-methyl-4-(4-trifluoromethylthio phenoxy)phenyl] isocyanate

  • Reactants: 3-methyl-4-(4-trifluoromethylthio phenoxy)aniline, bis(trichloromethyl) carbonate (triphosgene), toluene.

  • Procedure: Bis(trichloromethyl) carbonate (0.777 mol) is mixed with toluene (19.5 mol). To this mixture, the aniline derivative (0.7 mol) is added dropwise at -10 to -5°C. The reaction is maintained at -5 to 0°C for 1 hour, then refluxed for 4 hours. The solvent is removed under reduced pressure, and the residue is distilled to collect the isocyanate as a white crystalline solid.[2]

  • Yield: 90.9%[2]

  • Purity: 99.3% (HPLC)[2]

Step 4: Synthesis of Toltrazuril

  • Reactants: methyl-5-[3-methyl-4-(4-trifluoromethylthio phenoxy)phenyl] isocyanate, methylurea, diethyl carbonate, sodium isopropoxide.

  • Procedure: Methylurea (0.66 mol) is mixed with diethyl carbonate (1.8 mol) and heated at 90°C for 2 hours. The mixture is cooled to 70°C, and the isocyanate (0.6 mol) is added. The reaction is maintained at this temperature for 3 hours. After cooling to room temperature, a 30% solution of sodium isopropoxide (1.2 mol) is added dropwise, and the reaction proceeds for 5 hours. Methanol is distilled off until the internal temperature reaches 100°C, and the mixture is refluxed for 10 hours. The solvent is evaporated, and the residue is treated with water. The pH is adjusted to 7 with 20% dilute sulfuric acid to precipitate the crude product. Recrystallization from ethanol yields pure Toltrazuril.[2]

  • Yield: 70%[2]

  • Melting Point: 193-194°C[2]

  • Purity: 99% (HPLC)[2]

Quantitative Data for Toltrazuril Synthesis
StepProductYield (%)Purity (%)Melting Point (°C)
13-methyl-4-(4-trifluoromethylthio phenoxy)nitrobenzene87.7-61-62
3methyl-5-[3-methyl-4-(4-trifluoromethylthio phenoxy)phenyl] isocyanate90.999.3-
4Toltrazuril7099193-194

Proposed Synthetic Pathway for this compound

Based on the established synthesis of Toltrazuril, a plausible synthetic route for this compound is proposed. The key difference lies in the synthesis of the aniline precursor.

Proposed Experimental Protocol for this compound Synthesis

Step 1: Synthesis of 2-(4-amino-3,5-dichlorophenyl)-2-(4-fluorophenyl)acetonitrile (this compound Precursor)

A potential route to this precursor involves the reaction of 4-amino-3,5-dichlorobenzonitrile with a suitable 4-fluorophenyl derivative. One common method for the synthesis of related aminophenylacetonitriles involves nucleophilic substitution reactions.

  • Proposed Reactants: 4-amino-3,5-dichlorobenzaldehyde, 4-fluorophenylacetonitrile, a suitable base.

  • General Procedure (based on analogous reactions): A condensation reaction between 4-amino-3,5-dichlorobenzaldehyde and 4-fluorophenylacetonitrile in the presence of a base such as sodium ethoxide or potassium carbonate could yield an intermediate α,β-unsaturated nitrile. Subsequent reduction of the double bond would lead to the desired aniline precursor. Alternatively, a direct nucleophilic substitution on a suitable derivative of 3,5-dichloroaniline could be explored.

Step 2: Formation of the Urea Derivative

  • Reactants: 2-(4-amino-3,5-dichlorophenyl)-2-(4-fluorophenyl)acetonitrile, methyl isocyanate or a phosgene equivalent.

  • Procedure: Following the methods used for Toltrazuril, the synthesized aniline precursor would be reacted with an isocyanating agent. For instance, reaction with triphosgene followed by methylamine would yield the corresponding urea derivative.

Step 3: Cyclization to this compound

  • Reactants: The urea derivative from Step 2, diethyl carbonate, a strong base (e.g., sodium methoxide).

  • Procedure: The urea derivative would be cyclized using diethyl carbonate in the presence of a strong base. The reaction conditions would likely be similar to those employed in the final step of the Toltrazuril synthesis, involving heating to form the triazinetrione ring.

Visualization of Synthetic Pathways

Toltrazuril Synthesis Workflow

Toltrazuril_Synthesis A p-Trifluoromethyl- thiophenol C Condensation A->C B 2-Chloro-5-nitrotoluene B->C D 3-Methyl-4-(4-trifluoromethylthio phenoxy)nitrobenzene C->D Yield: 87.7% E Reduction D->E F 3-Methyl-4-(4-trifluoromethylthio phenoxy)aniline E->F G Isocyanation F->G H Isocyanate Intermediate G->H Yield: 90.9% I Cyclization with Methylurea & Diethyl Carbonate H->I J Toltrazuril I->J Yield: 70%

Caption: Synthetic workflow for the preparation of Toltrazuril.

Proposed this compound Synthesis Workflow

Letrazuril_Synthesis A 4-Amino-3,5-dichloro- benzaldehyde C Condensation & Reduction A->C B 4-Fluorophenyl- acetonitrile B->C D 2-(4-Amino-3,5-dichlorophenyl)- 2-(4-fluorophenyl)acetonitrile C->D E Urea Formation D->E F Urea Intermediate E->F G Cyclization with Diethyl Carbonate F->G H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound, primarily by drawing parallels with the well-established synthesis of its analog, Toltrazuril. The provided experimental protocols and quantitative data for Toltrazuril serve as a valuable starting point for the development of a robust and efficient synthesis of this compound. Further research and experimental validation are necessary to optimize the proposed synthetic route for the key aniline precursor of this compound. The presented workflows and data tables are intended to facilitate a deeper understanding and aid in the practical execution of these synthetic strategies by researchers in the field of drug development.

References

Letrazuril for Coccidiosis in Immunocompromised Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coccidiosis, a parasitic disease caused by protozoa of the phylum Apicomplexa, presents a significant therapeutic challenge, particularly in immunocompromised individuals where it can lead to severe and life-threatening diarrhea. Letrazuril, a triazinetrione anticoccidial agent, has been investigated for its potential in treating these infections. This technical guide provides a comprehensive overview of the available data on this compound and its parent compound, toltrazuril, in the context of coccidiosis in immunocompromised hosts. Due to a paucity of specific research on this compound in animal models of immunosuppression, this guide synthesizes findings from a clinical trial in AIDS patients, extrapolates relevant data from extensive studies on toltrazuril in various animal models, and details established experimental protocols for inducing immunosuppression and evaluating therapeutic efficacy. This guide aims to equip researchers with the foundational knowledge required to design and execute further studies to fully elucidate the therapeutic potential of this compound in this critical area of need.

Introduction to this compound and the Triazinone Class

This compound is a derivative of toltrazuril, a broad-spectrum anticoccidial drug widely used in veterinary medicine.[1] These compounds belong to the triazinone class of drugs, which are effective against various stages of the coccidian life cycle.[2]

Mechanism of Action: Toltrazuril and its metabolites act by interfering with the parasite's reproductive processes.[1] They disrupt the division of the protozoal nucleus and damage the parasite's cell membrane, leading to the destruction of coccidia at all intracellular developmental stages.[1][2] This includes activity against schizonts and gametes.[2] Specifically, studies on toltrazuril suggest that it primarily affects the respiratory chain and, to a lesser extent, enzymes involved in pyrimidine synthesis within the parasite.[3]

This compound in an Immunocompromised Human Model

To date, the most direct evidence for the efficacy of this compound in an immunocompromised population comes from a Phase I clinical trial in AIDS patients with chronic, refractory cryptosporidiosis.

Clinical Trial Data

A prospective, open-label trial evaluated the efficacy and safety of this compound in 35 AIDS patients with chronic cryptosporidiosis who had largely failed previous treatments with paromomycin.[4] The initial oral daily dose was 50 mg.[4]

ParameterResult
Patient Population 35 AIDS patients with chronic cryptosporidiosis
Mean CD4 Count 44 x 10⁶/L
Clinical Response Rate 66% (23 of 35 patients)
Partial Response22 patients (>50% reduction in bowel movements/day for ≥1 week)
Complete Response1 patient (≤2 bowel movements/day)
Time to Clinical Response Mean of 1.7 weeks
Clinical Relapse Rate 65% (15 of 23 responders)
Time to Relapse Mean of 1.2 months from initiation of treatment
Microbiological Eradication 40% (10 of 25 patients with follow-up)
Major Adverse Event Rash in 20% of patients, leading to discontinuation
Table 1: Summary of a Phase I Clinical Trial of this compound in AIDS Patients with Cryptosporidiosis.[4]

The study concluded that severely immunocompromised AIDS patients with refractory cryptosporidiosis may show a modest and often short-lived response to this compound, with a high relapse rate and rash as a significant limiting side effect.[4]

Toltrazuril Efficacy in Animal Models: Implications for Immunocompromised Systems

While specific data for this compound in immunocompromised animal models is lacking, extensive research on its parent compound, toltrazuril, provides valuable insights into its anticoccidial activity. These studies, primarily in immunocompetent animals, demonstrate the drug's potent efficacy against various coccidian species.

Efficacy Data from Animal Studies with Toltrazuril
Animal ModelCoccidia SpeciesTreatment RegimenKey Efficacy Findings
Murine Model Eimeria vermiformis15 mg/kg single oral doseCompletely prevented oocyst excretion.[5]
Broiler Chickens Mixed Eimeria species7 mg/kg body weight in drinking water for 2 daysSuccessfully controlled coccidiosis with no relapse of infection; eliminated coccidial lesions and dramatically reduced oocyst shedding.[6]
Calves Eimeria bovis, Eimeria zuernii15 mg/kg single oral dose99% reduction in oocyst counts within three days of treatment.[7][8]
Lambs Naturally acquired Eimeria spp.20 mg/kg single oral doseAlmost completely prevented clinical signs of coccidiosis and markedly reduced oocyst production.[9]

Table 2: Selected Efficacy Data for Toltrazuril in Various Animal Models.

A study in a murine model of coccidiosis indicated that infection with Eimeria vermiformis led to a reduction in CD4+ and CD8+ T cell populations, suggesting a degree of immunosuppression during the infection.[5] In this model, treatment with toltrazuril at 15 mg/kg not only prevented oocyte excretion but also prevented the reduction in T cell populations.[5]

Ponazuril: An Active Metabolite

Ponazuril is an active metabolite of toltrazuril.[1] It is also used for the treatment of coccidiosis and is noted for being more soluble, which can ease administration, particularly in smaller animals.[1] While there is a lack of published data on its clinical effectiveness in sheep for coccidiosis, it is being used extra-label for this purpose.[10]

Experimental Protocols for Coccidiosis Research in Immunocompromised Models

The following sections outline detailed methodologies for establishing and utilizing immunocompromised animal models to evaluate the efficacy of anticoccidial agents like this compound.

Induction of Immunosuppression

Several methods can be employed to create immunocompromised animal models suitable for studying opportunistic infections like coccidiosis.

  • Pharmacological Immunosuppression:

    • Dexamethasone: Administration in drinking water (e.g., 6 mg/L) can induce broad and severe immunosuppression.

    • Cyclophosphamide: A single intravenous injection (e.g., 200 mg/kg) can be administered before or after infection to suppress the immune response.

  • Genetically Immunodeficient Models:

    • SCID (Severe Combined Immunodeficiency) Mice: These mice lack functional T and B lymphocytes and are highly susceptible to infections like cryptosporidiosis.

    • IFN-γ Knockout (GKO) Mice: Mice with a targeted disruption of the gamma interferon gene are remarkably susceptible to Cryptosporidium parvum infection, which closely mimics the severe clinical disease in humans.

Experimental Workflow for Efficacy Studies

The following diagram illustrates a typical workflow for evaluating an anticoccidial drug in an immunocompromised mouse model.

experimental_workflow cluster_setup Phase 1: Model Setup cluster_infection Phase 2: Infection & Treatment cluster_evaluation Phase 3: Efficacy Evaluation A Animal Acclimatization (e.g., C57BL/6J mice, 7-8 weeks old) B Induce Immunosuppression (e.g., Dexamethasone in water or use of GKO mice) A->B C Infection (Oral gavage with sporulated oocysts, e.g., 1,000 Eimeria or 10^3 Cryptosporidium) B->C D Group Allocation (Control, Vehicle, this compound Dose 1, this compound Dose 2) C->D E Treatment Administration (e.g., Oral gavage of this compound for a specified duration) D->E F Monitor Clinical Signs (Body weight, fecal consistency, mortality) E->F H Terminal Endpoint Analysis (Histopathology of intestinal tissue, Immunohistochemistry, Cytokine profiling) F->H G Quantify Parasite Load (Fecal oocyst counts per gram - OPG) G->H

Workflow for evaluating this compound in an immunocompromised mouse model.
Parasite Infection and Quantification

  • Inoculum Preparation: Coccidia oocysts (Eimeria, Cryptosporidium, or Cyclospora species) are collected from the feces of infected animals and sporulated in a solution of potassium dichromate (e.g., 2.5% w/v) with aeration.

  • Infection: Animals are typically infected via oral gavage with a specific number of sporulated oocysts. The dose will vary depending on the parasite species and the animal model's susceptibility.

  • Quantification of Parasite Shedding: Fecal samples are collected at regular intervals post-infection. The number of oocysts per gram of feces (OPG) is determined using a McMaster counting chamber.

Signaling Pathways and Host Immune Response

The host immune response to coccidial infections is complex, involving both innate and adaptive immunity. A Th1-type immune response, characterized by the production of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), is crucial for controlling the intracellular parasite.[11] IFN-γ plays a pivotal role in activating macrophages and Natural Killer (NK) cells to eliminate infected cells.[11] The susceptibility of IFN-γ knockout mice to severe coccidiosis underscores the critical nature of this pathway.

The diagram below illustrates the central role of IFN-γ in the immune response to coccidiosis.

immune_pathway Infection Coccidia Infection (e.g., Eimeria, Cryptosporidium) APC Antigen Presenting Cells (e.g., Macrophages) Infection->APC Phagocytosis Th0 Naive T-helper Cell (Th0) APC->Th0 Antigen Presentation Th1 Th1 Cell Th0->Th1 IL-12 CTL Cytotoxic T-Lymphocyte (CTL) Th1->CTL IL-2 IFN_gamma IFN-γ Th1->IFN_gamma produces Parasite_Clearance Parasite Clearance & Host Protection CTL->Parasite_Clearance Kills infected cells NK Natural Killer Cell (NK Cell) NK->Parasite_Clearance Kills infected cells Macrophage Activated Macrophage Macrophage->Parasite_Clearance Phagocytosis & Killing IFN_gamma->NK Activation IFN_gamma->Macrophage Activation

Key role of IFN-γ in the Th1 immune response to coccidiosis.

Challenges in Cyclospora Research

Research on Cyclospora cayetanensis, another coccidian parasite of concern in immunocompromised patients, is hampered by the lack of a reliable animal model.[12] Numerous attempts to infect various animal species, including immunocompetent and immunodeficient mice, rats, rabbits, and non-human primates, have been unsuccessful.[12] This makes the in vivo evaluation of drugs like this compound against Cyclospora particularly challenging. The standard treatment for cyclosporiasis remains trimethoprim-sulfamethoxazole.[9]

Conclusion and Future Directions

The available evidence suggests that this compound may have limited and transient efficacy against cryptosporidiosis in severely immunocompromised human patients, with rash being a notable side effect.[4] The potent anticoccidial activity of the parent compound, toltrazuril, in a wide range of animal models indicates that the triazinone class of drugs is highly effective against coccidia.[5][6][7][9] However, a significant gap in knowledge exists regarding the efficacy, pharmacokinetics, and safety of this compound specifically in well-defined immunocompromised animal models of coccidiosis caused by Eimeria, Cryptosporidium, and Cyclospora.

Future research should prioritize:

  • Head-to-head comparison studies of this compound, toltrazuril, and ponazuril in validated immunocompromised animal models, such as dexamethasone-treated or IFN-γ knockout mice.

  • Dose-escalation studies to determine the optimal therapeutic window for this compound in these models, balancing efficacy with potential toxicity.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the drug's distribution and persistence in immunocompromised hosts.

  • Investigation into the mechanisms of relapse observed in the human clinical trial.

  • Development of novel in vivo models for Cyclospora cayetanensis to facilitate drug screening.

Addressing these research questions is essential for fully characterizing the potential of this compound as a therapeutic option for coccidiosis in vulnerable, immunocompromised populations.

References

Preclinical Efficacy of Toltrazuril: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the preclinical efficacy of Toltrazuril . No significant body of research was found for a compound named "Letrazuril." It is presumed that "this compound" is a typographical error for "Toltrazuril," a well-documented triazinetrione anticoccidial agent.

Executive Summary: Toltrazuril is a broad-spectrum antiprotozoal compound with significant efficacy against various apicomplexan parasites. Preclinical studies, encompassing both in vitro and in vivo models, have demonstrated its potent activity against key pathogens such as Toxoplasma, Neospora, Eimeria, and Isospora. The drug acts on multiple intracellular development stages of these parasites, leading to a reduction in parasite load, alleviation of clinical signs, and prevention of transmission. In host animals, Toltrazuril is metabolized into active derivatives, including Toltrazuril Sulfoxide and Toltrazuril Sulfone (Ponazuril), which also exhibit antiprotozoal properties. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and known mechanisms of action for Toltrazuril.

Mechanism of Action

Toltrazuril's primary mechanism of action involves the disruption of critical metabolic and reproductive processes within the parasite. It interferes with the division of the protozoal nucleus and damages the cell membrane of the parasites[1]. This action results in the destruction of coccidia at all stages of their life cycle[1][2].

Specifically, in Toxoplasma gondii, toltrazuril has been shown to affect pyrimidine metabolism. Transcriptome and metabolome analyses indicate that the drug reduces the transcription levels of key enzymes like dUTP pyrophosphatase (dUTPase) and thymidylate kinase (TMK). This disruption leads to reduced levels of metabolites essential for DNA synthesis, such as dTMP and dUMP, thereby destabilizing the pyrimidine network and inhibiting parasite proliferation[3]. Ultrastructural examinations have confirmed that toltrazuril and its metabolites cause significant damage to the parasite's membrane structure[3]. The drug is believed to act on the apicoplast, a non-photosynthetic plastid organelle found in many apicomplexan parasites, which is vital for their survival[4].

Toltrazuril Toltrazuril Apicoplast Parasite Apicoplast Toltrazuril->Apicoplast Targets Enzyme_dUTPase dUTPase Transcription Toltrazuril->Enzyme_dUTPase Inhibits Enzyme_TMK TMK Transcription Toltrazuril->Enzyme_TMK Inhibits Pyrimidine_Metabolism Pyrimidine Metabolism Apicoplast->Pyrimidine_Metabolism Regulates Pyrimidine_Metabolism->Enzyme_dUTPase Pyrimidine_Metabolism->Enzyme_TMK Metabolites Reduced dUMP & dTMP Levels Enzyme_dUTPase->Metabolites Enzyme_TMK->Metabolites DNA_Synthesis DNA Synthesis Disruption Metabolites->DNA_Synthesis Proliferation Parasite Proliferation Inhibited DNA_Synthesis->Proliferation

Caption: Toltrazuril's Proposed Mechanism of Action in T. gondii.

Data Presentation: Quantitative Efficacy

The efficacy of Toltrazuril has been quantified across various preclinical models targeting different parasites.

Table 1: In Vivo Efficacy of Toltrazuril Against Neospora caninum

Animal Model Treatment Regimen Key Efficacy Endpoints Outcome Citation
Pregnant C57BL/6 Mice 52.5 mg/kg/day in drinking water for 6 days post-infection Prevention of vertical transmission 87% treatment efficacy; significantly reduced parasite DNA in maternal brain and low PCR-positivity in offspring brains (3/39 vs. 12/14 in controls). [4]
Congenitally Infected Newborn C57BL/6 Mice 31.25 mg/kg, single or triple dose Survival and disease prevention Single dose significantly delayed disease onset. Triple dose resulted in 54% survival vs. 30% in placebo controls and markedly reduced the number of diseased pups. [5]
Experimentally Infected Mice 20 mg/kg/day in drinking water Prevention of cerebral lesions Completely prevented the formation of cerebral lesions; reduced parasite DNA detectability by 91%.

| Experimentally Infected Calves | 20 mg/kg (Ponazuril), 6 consecutive days | Parasite detection in brain and muscle | Complete abrogation of parasite detectability (0% PCR-positive) compared to 50% PCR-positivity in non-treated calves. | |

Table 2: In Vivo Efficacy of Toltrazuril Against Toxoplasma gondii

Animal Model / System Treatment Regimen Key Efficacy Endpoints Outcome Citation
Lambs (4 weeks old) 20 mg/kg or 40 mg/kg, orally, twice (weekly) Reduction of tissue cysts 44.4% of treated lambs had no tissue cysts in any examined tissue. Significantly fewer cysts in musculature compared to controls (p=0.037). [1]
Human Trophoblast Cells (BeWo Line) 12.5 µg/mL (in vitro) Reduction of parasite proliferation Significantly reduced intracellular parasite proliferation compared to untreated cells. [6]

| Mice | Not Specified | Protection against infection | Animal experiments demonstrated that toltrazuril can completely protect mice against T. gondii infection. |[3] |

Table 3: In Vivo Efficacy of Toltrazuril Against Coccidiosis (Eimeria spp.)

Animal Model Treatment Regimen Key Efficacy Endpoints Outcome Citation
Naturally Infected Goat Kids Single oral dose of 20 mg/kg Oocyst Per Gram (OPG) of feces; Body Weight Gain (BWG) Highly significant reduction in OPG by day 7 post-treatment. BWG was significantly higher than in untreated and amprolium-treated groups. [7]
Naturally Infected Goat Kids 20 mg/kg or 40 mg/kg at 2 or 7 weeks of age OPG reduction Treatment at 2 weeks kept OPG values near zero for 5 weeks. At 7 weeks, the 40 mg/kg dose was more effective for longer. [8]
First-Year Grazing Calves Single oral dose of 15 mg/kg Diarrhea and oocyst shedding Significantly fewer days with diarrhea (P<0.0001 for metaphylactic treatment) and fewer animals positive for oocysts compared to placebo. [9]

| E. vermiformis Infected Mice | Single oral dose of 15 mg/kg | Oocyst excretion; BWG | Completely prevented oocyte excretion. BWG was significantly higher than in untreated controls and not significantly different from healthy controls. |[10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols from the cited studies.

Protocol 1: Congenital Neospora caninum Infection Mouse Model

  • Animal Model: Pregnant C57BL/6 mice.

  • Infection: Mice are infected with N. caninum tachyzoites during pregnancy to induce transplacental infection of the fetuses.

  • Treatment Groups:

    • Toltrazuril-treated (e.g., 31.25 mg/kg body weight).

    • Placebo-treated infected controls.

    • Non-infected, non-treated controls.

  • Administration: Oral gavage, administered once or multiple times to newborn pups.

  • Efficacy Assessment:

    • Clinical: Monitoring for morbidity, mortality, and clinical signs of neosporosis.

    • Survival Rate: Calculation of the proportion of surviving pups in each group.

    • Parasitological: Detection of N. caninum in pups via PCR analysis of brain tissue.

    • Immunological: Measurement of antibody responses (IgG, IgG2a) in serum.[5]

Protocol 2: Toxoplasma gondii Tissue Cyst Lamb Model

  • Animal Model: 4-week-old lambs.

  • Infection: Oral inoculation with 1x10⁵ oocysts of the T. gondii ME49 strain on day 0 to induce chronic toxoplasmosis.

  • Treatment Groups:

    • Group T20: 20 mg/kg Toltrazuril.

    • Group T40: 40 mg/kg Toltrazuril.

    • Positive Control (PC): Infected, untreated.

    • Negative Control (NC): Non-infected, untreated.

  • Administration: Oral administration of Baycox 5% solution, given twice, once per week, starting on day 15 post-inoculation.

  • Efficacy Assessment:

    • Histopathology: Examination of tissues (e.g., muscle, brain) for the presence, number, and degenerative changes of T. gondii tissue cysts.

    • Molecular: PCR analysis of brain and muscle tissue to detect parasite DNA.[1]

Protocol 3: In Vitro Efficacy in Human Trophoblast Cells

  • Cell Line: Human trophoblast cells (BeWo line).

  • Infection: Cells are infected with T. gondii tachyzoites (e.g., 2F1 clone or ME49 strain).

  • Treatment: Infected cells are treated with various concentrations of Toltrazuril (e.g., 12.5 µg/mL). Control groups include untreated infected cells and cells treated with standard drugs (pyrimethamine, sulfadiazine).

  • Efficacy Assessment:

    • Infection Index: Quantification of the percentage of infected cells and the number of intracellular parasites per cell using microscopy.

    • Cytokine Production: Measurement of cytokine levels (e.g., IL-6, MIF) in the cell culture supernatant to assess the immune response.

    • Parasite Viability: Direct assessment of drug effects on tachyzoite structure and viability.[6]

Visualizations: Workflows and Pathways

Toltrazuril Toltrazuril Metabolism Host Metabolism (Oxidation) Toltrazuril->Metabolism Activity Antiprotozoal Activity Toltrazuril->Activity TOLSO Toltrazuril Sulfoxide (TOLSO) TOLSO->Activity Ponazuril Toltrazuril Sulfone (Ponazuril) Ponazuril->Activity Primary Active Metabolite Metabolism->TOLSO Metabolism->Ponazuril

Caption: Metabolic Pathway of Toltrazuril in Host Animals.

cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Assessment Phase Model 1. Animal Model Selection (e.g., Mice, Lambs, Calves) Infection 2. Experimental Infection (e.g., N. caninum, T. gondii, Eimeria spp.) Model->Infection Grouping 3. Randomization into Groups (Treated vs. Placebo/Control) Infection->Grouping Admin 4. Toltrazuril Administration (Define Dose, Route, Frequency) Grouping->Admin Monitoring 5. Clinical Monitoring (Weight, Symptoms, Diarrhea) Admin->Monitoring Sampling 6. Sample Collection (Feces, Blood, Tissues) Monitoring->Sampling Analysis 7. Efficacy Analysis (PCR, OPG, Histopathology) Sampling->Analysis

Caption: Generalized Workflow for an In Vivo Preclinical Efficacy Study.

Conclusion

The body of preclinical evidence strongly supports the efficacy of Toltrazuril against a wide range of apicomplexan parasites. Its ability to target multiple developmental stages provides both therapeutic and metaphylactic benefits, effectively controlling oocyst shedding, reducing clinical disease, and preventing transmission. Studies in murine, ovine, and bovine models consistently demonstrate significant reductions in parasite burden and improvements in clinical outcomes. The mechanism, tied to the disruption of pyrimidine synthesis, highlights a specific metabolic vulnerability in these parasites. The data summarized herein provide a robust foundation for its use in veterinary medicine and for further research into its applications and the development of next-generation triazinone derivatives.

References

Letrazuril's Effect on Apicomplexan Parasites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Letrazuril, a member of the triazine class of compounds, is a potent agent against various apicomplexan parasites. This document provides a comprehensive technical overview of the effects of this compound and related triazines, such as toltrazuril, on these parasites. Due to the limited public data specifically on this compound, this guide synthesizes findings from closely related compounds to infer its mechanism of action, efficacy, and the experimental approaches used for its evaluation. The primary mode of action involves the disruption of the parasite's mitochondrial electron transport chain, leading to a cascade of events including oxidative stress and inhibition of parasite replication. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Introduction to this compound and Apicomplexan Parasites

The phylum Apicomplexa includes a wide range of obligate intracellular parasites responsible for significant diseases in humans and animals, such as coccidiosis (Eimeria spp.), toxoplasmosis (Toxoplasma gondii), and cryptosporidiosis (Cryptosporidium parvum).[1] These parasites are characterized by a unique apical complex, which facilitates host cell invasion.[1] The economic and health burden of these diseases necessitates the development of effective therapeutic agents.

This compound is a triazine derivative, a class of drugs known for their broad-spectrum anticoccidial activity. While specific data on this compound is sparse in publicly available literature, its structural similarity to well-studied compounds like toltrazuril and diclazuril allows for informed inferences regarding its biological effects. These compounds are known to be coccidiocidal, affecting both asexual and sexual stages of the parasite's life cycle.[2]

Primary Mechanism of Action

The principal mechanism of action for triazine compounds, including toltrazuril, is the disruption of mitochondrial function in apicomplexan parasites. This is achieved through the inhibition of the mitochondrial respiratory chain.[3]

Inhibition of the Electron Transport Chain (ETC)

Studies on toltrazuril suggest that it primarily affects the respiratory chain, reducing the activity of enzymes such as succinate-cytochrome C reductase and NADH oxidase.[4] This interference with electron transport disrupts the parasite's energy metabolism. The cytochrome bc1 complex (Complex III) is a key target for many drugs effective against apicomplexan parasites, and it is the likely site of action for triazines.[5][6][7] Inhibition of the ETC leads to a collapse of the mitochondrial membrane potential, a critical event for ATP synthesis and parasite survival.[8][9]

Downstream Cellular Effects

The disruption of the ETC triggers several downstream effects:

  • Oxidative Stress: Inhibition of the respiratory chain can lead to the increased production of reactive oxygen species (ROS), causing oxidative stress within the parasite.[9][10]

  • Apoptosis: The loss of mitochondrial membrane potential is a key trigger for apoptosis (programmed cell death). Diclazuril has been shown to induce apoptosis in Eimeria tenella merozoites.[8]

  • Inhibition of Pyrimidine Synthesis: A secondary effect of toltrazuril may be the inhibition of enzymes involved in pyrimidine synthesis, which is essential for DNA replication and parasite proliferation.[4][11]

  • Disruption of Cell Division: Triazines are known to interfere with the nuclear division of schizonts and microgamonts, leading to the formation of multinucleate stages and inhibiting cytokinesis.[2][12] Ultrastructural studies show that treatment with toltrazuril results in swelling of the mitochondria and endoplasmic reticulum.[9]

Caption: Inferred mechanism of this compound targeting the Cytochrome bc1 complex.

Efficacy and Spectrum of Activity

Quantitative Efficacy Data (Toltrazuril)

The following table summarizes the efficacy of toltrazuril from various studies. Efficacy is often measured by the reduction in oocyst counts in feces (Faecal Oocyst Count Reduction, FOCR) or the reduction in parasite load in tissues.

Parasite SpeciesHostDrug/DosageEfficacy MetricResultCitation(s)
Eimeria spp.LambsToltrazuril (20 mg/kg)FOCR>90% persistent reduction[13][14]
Eimeria tenellaChickensToltrazuril (75-150 ppm)Lesion Score / Oocyst SheddingSignificant reduction[15]
Eimeria crandallisLambsToltrazuril (20 mg/kg)FOCR93.26% reduction[16]
Toxoplasma gondiiLambsToltrazuril (20 mg/kg)Tissue Cyst Presence44.4% of lambs cyst-free[17][18]
Toxoplasma gondiiBeWo CellsToltrazuril (12.5 µg/mL)Intracellular Proliferation~50% reduction[19]
Cryptosporidium parvumCalvesToltrazuril (20 mg/kg)Oocyst SheddingSignificant reduction[20]
Cryptosporidium parvumIn vitroToltrazuril (1 or 20 µM)Growth InhibitionSignificant activity observed[21]

Note: The efficacy of triazines can be compromised by the emergence of drug resistance.[22]

Experimental Protocols & Methodologies

The evaluation of anticoccidial drugs like this compound involves both in vitro and in vivo experimental models.[4][8] These protocols are fundamental for determining efficacy, understanding the mechanism of action, and establishing optimal dosing.

In Vitro Drug Susceptibility Assay

In vitro culture systems are powerful tools for the initial screening and detailed study of antiparasitic compounds.[4][8] A typical workflow involves infecting a host cell monolayer with the parasite and then applying the drug at various concentrations.

Objective: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of a compound against parasite proliferation.

Methodology:

  • Host Cell Culture: A suitable host cell line (e.g., HCT-8 for Cryptosporidium, Vero or HFF for Toxoplasma) is cultured to confluence in multi-well plates.[23]

  • Parasite Preparation: Oocysts are excysted to release infectious sporozoites, or tachyzoites are harvested from previously infected cell cultures.

  • Infection: The host cell monolayers are infected with a predetermined number of parasites.

  • Drug Application: A serial dilution of this compound is prepared and added to the infected wells. Control wells receive a vehicle solution.

  • Incubation: The plates are incubated for a period that allows for parasite replication (typically 24-72 hours).

  • Quantification of Parasite Growth: Parasite proliferation is measured. Common methods include:

    • qRT-PCR: This method quantifies parasite-specific rRNA, which correlates with the number of viable parasites.[23]

    • Microscopy: Direct counting of parasites or parasitophorous vacuoles after staining.

    • Reporter Assays: Using transgenic parasites that express reporter proteins like luciferase or β-galactosidase.

  • Data Analysis: The parasite counts are plotted against the drug concentration, and a dose-response curve is generated to calculate the IC50/EC50 value.

Workflow for In Vitro Drug Efficacy Assay A 1. Culture Host Cells (e.g., HCT-8, Vero) C 3. Infect Host Cell Monolayer A->C B 2. Prepare Parasites (Sporozoites/Tachyzoites) B->C D 4. Add Serial Dilutions of this compound C->D E 5. Incubate (24-72 hours) D->E F 6. Quantify Parasite Growth (qRT-PCR, Microscopy) E->F G 7. Analyze Data & Calculate IC50 F->G

Caption: A generalized workflow for assessing in vitro drug efficacy.

In Vivo Efficacy Trial (Example: Lamb Coccidiosis Model)

In vivo trials are essential to confirm the efficacy of a drug under physiological conditions and to assess its safety and pharmacokinetic properties.

Objective: To evaluate the efficacy of this compound in reducing oocyst shedding and clinical signs in a lamb model of coccidiosis.

Methodology:

  • Animal Selection: A cohort of coccidia-free lambs of similar age and weight is selected.[17][22]

  • Acclimation and Grouping: Animals are acclimated and randomly assigned to treatment and control groups.[16]

  • Experimental Infection: Lambs (excluding a negative control group) are orally inoculated with a known number of sporulated Eimeria oocysts.[17][22]

  • Treatment: At a specified time post-infection (e.g., during the prepatent period), the treatment group receives an oral dose of this compound (e.g., 20 mg/kg). The control group receives a placebo.[16][22]

  • Monitoring: All animals are monitored daily for clinical signs (e.g., diarrhea, weight gain).

  • Fecal Sample Collection: Fecal samples are collected from each animal at regular intervals post-treatment.

  • Oocyst Counting: The number of oocysts per gram (OPG) of feces is determined using a quantitative method like the McMaster technique.

  • Data Analysis: The mean OPG for the treatment and control groups are compared. The Faecal Oocyst Count Reduction (FOCR) percentage is calculated to determine efficacy.

Conclusion and Future Directions

This compound, as a member of the triazine class, is an important anticoccidial agent. Based on extensive data from the related compound toltrazuril, its mechanism of action is centered on the disruption of the parasite's mitochondrial respiratory chain, leading to cell death and inhibition of replication. Quantitative data from animal models and in vitro systems demonstrate high efficacy against key apicomplexan parasites like Eimeria and Toxoplasma.

For drug development professionals, future research should focus on obtaining specific quantitative data (IC50 values) for this compound against a broader range of apicomplexan parasites. Furthermore, investigating the potential for resistance and exploring combination therapies will be crucial for extending the therapeutic life of this important class of drugs. The detailed experimental protocols outlined in this guide provide a framework for conducting such validation and discovery studies.

References

In Vitro Efficacy of Letrazuril Against Toxoplasma gondii: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of Letrazuril and its closely related analogue, Toltrazuril, against the obligate intracellular parasite Toxoplasma gondii. The document synthesizes available quantitative data, details common experimental methodologies, and visualizes potential mechanisms of action to support further research and development in the pursuit of novel anti-Toxoplasma therapeutics.

Quantitative Efficacy of Triazine Compounds Against Toxoplasma gondii

While specific in vitro efficacy data for this compound against Toxoplasma gondii is not extensively documented in publicly available literature, the activity of the structurally similar triazine compound, Toltrazuril, has been investigated. The following table summarizes the available quantitative data for Toltrazuril and its metabolites, which can serve as a valuable reference point for understanding the potential potency of this compound.

CompoundParasite StrainHost Cell LineAssay TypeEfficacy MetricValueReference
ToltrazurilME49BeWoIntracellular ProliferationEffective Concentration12.5 µg/mL[1][2]
ToltrazurilNot SpecifiedNot SpecifiedInvasion & Proliferation-Marked Inhibition[3]
Toltrazuril Sulfoxide (TOLSO)Not SpecifiedNot SpecifiedInvasion & Proliferation-Marked Inhibition[3]
Toltrazuril Sulfone (TOLSO2)Not SpecifiedNot SpecifiedInvasion & Proliferation-Marked Inhibition[3]

Experimental Protocols for In Vitro Anti-Toxoplasma Drug Screening

The in vitro evaluation of compounds like this compound against Toxoplasma gondii typically involves a series of standardized assays to determine their impact on parasite viability, invasion, and proliferation within a host cell line.

General Experimental Workflow

A typical workflow for assessing the in vitro anti-Toxoplasma activity of a test compound is outlined below. This process involves maintaining parasite and host cell cultures, infecting the host cells, applying the drug treatment, and subsequently evaluating the parasite's response.

G General Experimental Workflow for In Vitro Anti-Toxoplasma Drug Screening cluster_prep Preparation cluster_assay Assay cluster_eval Evaluation A Maintain Host Cell Culture (e.g., Vero, HFF, BeWo) C Seed Host Cells in Microplates A->C B Propagate T. gondii Tachyzoites (e.g., RH, ME49 strains) D Infect Host Cells with Tachyzoites B->D C->D E Add Test Compound (this compound) at Various Concentrations D->E F Incubate for a Defined Period (e.g., 24-72 hours) E->F G Assess Parasite Proliferation/Viability (e.g., β-galactosidase assay, microscopy) F->G H Determine IC50/EC50 Values G->H G Proposed Mechanism: Interference with Pyrimidine Metabolism cluster_pathway Pyrimidine Synthesis Pathway cluster_drug Drug Action A dUTP B dUMP A->B dUTPase C dTMP B->C Thymidylate Synthase D dTDP C->D Thymidylate Kinase (TMK) E dTTP D->E F DNA Synthesis E->F This compound This compound / Toltrazuril This compound->A Reduces transcription of dUTPase This compound->C Reduces transcription of TMK

References

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Letrazuril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Letrazuril is a triazine derivative that has been investigated for its therapeutic potential in treating protozoal infections, notably cryptosporidiosis, particularly in immunocompromised individuals such as those with HIV/AIDS[1][2]. While its congener, toltrazuril, is a well-documented veterinary anticoccidial agent, publicly available information on the pharmacokinetics and metabolism of this compound is notably scarce. This guide aims to synthesize the limited available information and provide a framework for understanding its disposition in the body.

Pharmacokinetic Profile

For a comprehensive understanding, further studies would be required to elucidate the full pharmacokinetic profile of this compound.

Metabolism

The metabolic fate of this compound has not been extensively described in published literature. Generally, triazine compounds undergo metabolic transformation in the liver, primarily through oxidation and conjugation reactions. Based on the metabolism of the related compound, toltrazuril, it is plausible that this compound may also be metabolized into sulfoxide and sulfone derivatives[3][4][5][6]. However, without specific studies on this compound, this remains speculative.

Visualizing a Putative Metabolic Pathway

The following diagram illustrates a hypothetical metabolic pathway for a triazine compound, which could be analogous to that of this compound. This is a generalized representation and requires experimental validation for this compound.

Metabolic Pathway This compound This compound Phase_I Phase I Metabolism (e.g., Oxidation) This compound->Phase_I CYP450 Enzymes Metabolite_1 Oxidized Metabolite (e.g., Sulfoxide) Phase_I->Metabolite_1 Metabolite_2 Further Oxidized Metabolite (e.g., Sulfone) Metabolite_1->Metabolite_2 Phase_II Phase II Metabolism (e.g., Glucuronidation) Metabolite_1->Phase_II Metabolite_2->Phase_II Excretion Excretion (Urine, Feces) Phase_II->Excretion

Caption: Hypothetical metabolic pathway of a triazine compound.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and metabolism studies of this compound are not available in the public domain. However, a general methodology for such studies can be outlined based on standard practices in drug development.

A Generic Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study.

Experimental Workflow cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Animal_Studies Animal Model Selection (e.g., Rodents, Non-rodents) Dose_Administration Drug Administration (Oral, Intravenous) Animal_Studies->Dose_Administration Sample_Collection Biological Sample Collection (Blood, Urine, Feces) Dose_Administration->Sample_Collection Sample_Preparation Sample Preparation (Extraction, Derivatization) Sample_Collection->Sample_Preparation Analytical_Method Quantification by LC-MS/MS or HPLC Sample_Preparation->Analytical_Method PK_Modeling Pharmacokinetic Modeling (NCA, Compartmental Analysis) Analytical_Method->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, t1/2, AUC) PK_Modeling->Parameter_Calculation

Caption: A generalized experimental workflow for pharmacokinetic studies.

1. Pre-clinical Studies:

  • Animal Models: Selection of appropriate animal species.
  • Drug Administration: Administration of this compound via relevant routes (e.g., oral, intravenous) at various dose levels.
  • Sample Collection: Timed collection of biological matrices such as blood, plasma, urine, and feces.

2. Bioanalytical Method:

  • Sample Preparation: Extraction of this compound and its potential metabolites from the biological matrices.
  • Analytical Instrumentation: Use of validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantification.

3. Pharmacokinetic Analysis:

  • Data Analysis: The concentration-time data would be analyzed using pharmacokinetic software to determine key parameters.

Data Presentation

Due to the absence of quantitative data in the reviewed literature, a data table for this compound's pharmacokinetic parameters cannot be provided at this time.

Conclusion

The publicly available information on the pharmacokinetics and metabolism of this compound is severely limited, hindering a comprehensive understanding of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The data from early clinical investigations in the 1990s are not detailed in accessible publications. To fully characterize this compound for any potential therapeutic application, extensive preclinical and clinical pharmacokinetic and metabolism studies are warranted. The methodologies and workflows outlined in this guide provide a standard framework for conducting such investigations. Researchers and drug development professionals are encouraged to consult specialized databases and regulatory documents that may contain non-public information, or to initiate new studies to fill this knowledge gap.

References

The Elusive Development of Letrazuril: A Case of Limited Public Scientific Record

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the triazine class of anticoccidial drugs, a comprehensive public record detailing the discovery and development of Letrazuril remains largely unavailable. While its chemical structure is cataloged, detailed scientific literature on its synthesis, mechanism of action, efficacy, and pharmacokinetic profile is scarce, especially in comparison to its close analog, Toltrazuril.

This in-depth technical guide sought to furnish researchers, scientists, and drug development professionals with a thorough understanding of this compound's journey from discovery to its potential applications. However, an exhaustive search of scientific databases, patent libraries, and clinical trial registries has revealed a significant disparity in the available information for this compound when compared to the wealth of data on Toltrazuril. This suggests that this compound may have been an early-stage compound that was either superseded by more effective derivatives like Toltrazuril or its development was not pursued for commercial or scientific reasons, leading to a limited footprint in public scientific discourse.

Chemical Identity

This compound is identified in chemical databases with the molecular formula C₁₇H₉Cl₂FN₄O₂. Its structure confirms it as a distinct entity within the triazine class of compounds, which are known for their anticoccidial properties.

Inferred Mechanism of Action

Given its classification as a triazine derivative, it is highly probable that this compound shares a similar mechanism of action with other compounds in its class, such as Toltrazuril. These compounds are known to be effective against a wide range of coccidia, which are single-celled obligate intracellular parasites belonging to the apicomplexan class.[1] The primary mode of action for triazines involves the disruption of the parasite's reproductive processes.[1] They are thought to interfere with the division of the protozoal nucleus and cause damage to the parasite's cell membrane, ultimately leading to the destruction of coccidia at all stages of their life cycle.[1]

It is believed that these compounds target the apicoplast, a non-photosynthetic plastid organelle found in many apicomplexan parasites, which is crucial for their survival. The specific enzymatic or signaling pathways within the parasite that are inhibited by this compound, however, have not been explicitly detailed in the available literature.

Challenges in Data Compilation

The core requirements of this technical guide, including the presentation of quantitative data in structured tables, detailed experimental protocols, and the visualization of signaling pathways, could not be fulfilled due to the absence of specific research publications on this compound. Searches for preclinical and clinical trial data, detailed efficacy studies with specific dosage and outcomes, and pharmacokinetic profiles in target animal species for this compound did not yield the necessary information.

In contrast, extensive documentation exists for Toltrazuril, covering its synthesis, various formulations, comprehensive efficacy trials in multiple animal species, and detailed pharmacokinetic analyses. This further underscores the likelihood that research and development efforts were predominantly focused on Toltrazuril.

Conclusion

While this compound is a recognized chemical compound within the triazine class of anticoccidials, the publicly accessible scientific and technical information regarding its discovery and development is exceedingly limited. The scientific community's focus appears to have shifted towards its analog, Toltrazuril, which has a well-documented history of research, development, and veterinary application. Consequently, a detailed technical guide on this compound that meets the rigorous requirements of researchers and drug development professionals cannot be constructed from the currently available public records. Future disclosures of archived research or new investigations would be necessary to fully elucidate the scientific journey of this compound.

References

Letrazuril's Mode of Action in Inhibiting Parasite Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Letrazuril, a member of the triazine class of compounds, is a potent antiprotozoal agent. While much of the specific research has been conducted on its close structural analogs, toltrazuril and its metabolite ponazuril, the mode of action is widely understood to be consistent across these related molecules. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its primary role as a disruptor of pyrimidine metabolism, a critical pathway for parasite replication. The guide details the downstream cellular consequences of this inhibition, presents quantitative efficacy data, outlines key experimental protocols for studying its effects, and provides visual representations of the involved pathways and workflows.

Core Mechanism of Action: Targeting Pyrimidine Biosynthesis

The primary mechanism by which this compound and related triazines inhibit parasite replication is through the disruption of the de novo pyrimidine synthesis pathway.[1] Apicomplexan parasites, unlike their vertebrate hosts which can utilize both de novo and salvage pathways for pyrimidine acquisition, are heavily reliant on their own synthesis machinery, making this pathway an excellent therapeutic target.[2][3]

This compound's inhibitory action is believed to focus on key enzymes within this pathway. While the precise binding kinetics for this compound are not extensively published, studies on toltrazuril suggest that it interferes with enzymes of the respiratory chain and, secondarily, those involved in pyrimidine synthesis.[4] One of the proposed targets is dihydroorotate dehydrogenase (DHODH) , a crucial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH leads to a depletion of the pyrimidine nucleotide pool, which is essential for DNA and RNA synthesis, and consequently, for parasite replication and proliferation.[1]

The disruption of pyrimidine synthesis initiates a cascade of downstream effects that ultimately lead to parasite death.

Cellular and Ultrastructural Consequences of this compound Action

The inhibition of pyrimidine synthesis and other potential metabolic targets by this compound and its analogs leads to profound and observable detrimental effects on the parasite's ultrastructure and developmental cycle.

  • Disruption of Cell Division (Cytokinesis): Treatment with ponazuril has been shown to interfere with normal parasite division.[5] This leads to the formation of abnormal, multinucleated schizonts that are unable to complete cytokinesis to form viable daughter merozoites.[5][6]

  • Organellar Damage: Transmission electron microscopy has revealed significant damage to key organelles. This includes swelling of the endoplasmic reticulum and mitochondria.[7]

  • Vacuolization and Degeneration: A common morphological change observed in treated parasites is the development of vacuoles within the cytoplasm, leading to the eventual degeneration of the tachyzoites and merozoites.[6][8]

  • Apicoplast Disruption: The apicoplast, a non-photosynthetic plastid essential for parasite survival, is a suspected target for triazine drugs.[6][8] The apicoplast is involved in crucial metabolic pathways, including fatty acid and isoprenoid synthesis.[9][10] Its disruption, potentially as a downstream effect of metabolic inhibition, would be catastrophic for the parasite.

These ultrastructural changes are the visible manifestations of the underlying metabolic collapse induced by the drug.

Quantitative Data on the Efficacy of Related Triazines

The following table summarizes the reported efficacy of toltrazuril and ponazuril against various apicomplexan parasites. This data provides a quantitative context for the potent inhibitory effects of this class of compounds.

CompoundParasiteHost/SystemMeasurementValueReference
ToltrazurilEimeria tenellaBroiler ChickensOocyst Shedding ReductionSignificant[11]
ToltrazurilEimeria spp.Broiler ChickensEffective Dosage7 mg/kg BW[12]
PonazurilNeospora caninumIn vitroInhibition of Development5 µg/ml[6]
PonazurilSarcocystis neuronaIn vitroInhibition of Development5 µg/ml[6]
PonazurilToxoplasma gondiiIn vitro (Kidney Cells)Inhibition of Division5 µg/ml[5]

Key Experimental Protocols

The elucidation of this compound's mode of action has been made possible through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Transmission Electron Microscopy (TEM) for Ultrastructural Analysis

This protocol is designed to observe the morphological changes in parasites upon treatment with an inhibitor.

  • Parasite Culture and Treatment: Culture host cells (e.g., African green monkey kidney cells or human BeWo trophoblastic cells) and infect them with the parasite of interest (e.g., Toxoplasma gondii tachyzoites).[5] Treat the infected cultures with the desired concentration of this compound (e.g., 5 µg/ml) for a specified period (e.g., 48-72 hours).[5][6]

  • Fixation: Harvest the cells and fix them in a solution of 2.5% glutaraldehyde in a suitable buffer (e.g., 0.1 M PBS, pH 7.2) for at least 2 hours at 4°C.[13]

  • Post-fixation: Rinse the samples in buffer and post-fix with 1.0% osmium tetroxide (OsO4) for 2 hours to enhance contrast.[13]

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 95%, 100%).[13]

  • Embedding and Sectioning: Infiltrate the samples with an epoxy resin and polymerize. Cut ultra-thin sections (60-90 nm) using an ultramicrotome.

  • Staining and Imaging: Mount the sections on copper grids and stain with uranyl acetate and lead citrate. Examine the sections using a transmission electron microscope.

Metabolomic Analysis of Drug-Treated Parasites

This protocol allows for the identification of metabolic pathways affected by the drug.

  • Sample Preparation: Culture a high density of parasites and treat with the inhibitor for a short period to capture immediate metabolic changes.

  • Metabolite Extraction: Rapidly quench the metabolic activity of the parasites by flash-freezing in liquid nitrogen. Extract metabolites using a cold solvent system, such as a chloroform/methanol/water mixture.

  • Sample Analysis: Analyze the extracted metabolites using mass spectrometry (MS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), or by using nuclear magnetic resonance (NMR) spectroscopy.[14]

  • Data Analysis: Process the raw data to identify and quantify metabolites. Use statistical analysis and pathway mapping software (e.g., MetaboAnalyst) to identify metabolic pathways that are significantly altered in the drug-treated parasites compared to untreated controls.[15]

Parasite Replication (Growth Inhibition) Assay

This assay quantifies the inhibitory effect of the compound on parasite proliferation.

  • Cell Seeding: Seed host cells in a 96-well plate and allow them to form a monolayer.

  • Infection and Treatment: Infect the host cells with parasites expressing a reporter gene (e.g., β-galactosidase or luciferase). Add serial dilutions of the test compound (this compound) to the wells.

  • Incubation: Incubate the plates for a period that allows for several rounds of parasite replication (e.g., 72 hours).

  • Quantification: Lyse the cells and measure the activity of the reporter enzyme. The signal intensity is proportional to the number of viable parasites.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a suitable model.

Visualizing the Mechanism and Workflows

Signaling Pathway Diagram

Letrazuril_Mode_of_Action cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_drug Drug Action cluster_consequences Downstream Consequences Carbamoyl_Phosphate Carbamoyl Phosphate N_Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->N_Carbamoyl_Aspartate Aspartate Aspartate Aspartate->N_Carbamoyl_Aspartate Dihydroorotate L-Dihydroorotate N_Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP Pyrimidine_Depletion Pyrimidine Pool Depletion UMP Uridine 5'-monophosphate (UMP) OMP->UMP UDP UDP UMP->UDP dUDP dUDP UDP->dUDP UTP UTP UDP->UTP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP DNA_RNA_Synthesis_Inhibition Inhibition of DNA & RNA Synthesis dTTP->DNA_RNA_Synthesis_Inhibition CTP CTP UTP->CTP CTP->DNA_RNA_Synthesis_Inhibition This compound This compound This compound->Dihydroorotate Pyrimidine_Depletion->DNA_RNA_Synthesis_Inhibition Replication_Arrest Parasite Replication Arrest DNA_RNA_Synthesis_Inhibition->Replication_Arrest Cell_Death Cell Death Replication_Arrest->Cell_Death

Caption: Inhibition of pyrimidine synthesis by this compound.

Experimental Workflow Diagram

TEM_Workflow cluster_prep Sample Preparation cluster_fix Fixation & Dehydration cluster_embed Embedding & Sectioning cluster_image Imaging A Infect Host Cells with Parasites B Treat with this compound A->B C Incubate (e.g., 48h) B->C D Fix with Glutaraldehyde C->D E Post-fix with Osmium Tetroxide D->E F Dehydrate with Ethanol Series E->F G Infiltrate & Embed in Resin F->G H Cut Ultra-thin Sections G->H I Stain with Uranyl Acetate & Lead Citrate H->I J Image with TEM I->J

Caption: Workflow for TEM analysis of drug-treated parasites.

Conclusion

The mode of action of this compound, inferred from extensive studies on related triazines, is centered on the potent inhibition of the de novo pyrimidine synthesis pathway in apicomplexan parasites. This targeted disruption of a vital metabolic process leads to a cascade of detrimental effects, including the arrest of cell division and severe ultrastructural damage, ultimately resulting in parasite death. The reliance of these parasites on this specific pathway provides a therapeutic window, explaining the high efficacy and selective toxicity of this class of drugs. Further research focusing specifically on this compound's interaction with parasitic enzymes will provide a more detailed understanding and may aid in the development of next-generation antiprotozoal agents.

References

Unraveling the Molecular Defenses: An In-depth Technical Guide to Letrazuril Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Letrazuril, a triazine-based anticoccidial agent, has been a cornerstone in the control of coccidiosis in poultry and other livestock. Its high efficacy against various Eimeria species has made it an invaluable tool for animal health. However, the emergence of resistance poses a significant threat to its continued effectiveness. Understanding the molecular and cellular mechanisms underlying this compound resistance is paramount for the development of strategies to mitigate its spread and to design novel, more robust anticoccidial drugs. This technical guide provides a comprehensive overview of the current understanding of this compound resistance mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Core Resistance Mechanisms

The development of resistance to this compound in Eimeria is a multifactorial process. While the precise mechanisms are still under active investigation, current research points towards several key areas: alterations in drug targets, enhanced drug efflux, and changes in cellular metabolism and stress response pathways.

Alterations in Drug Target

The primary mode of action of triazine drugs, including this compound, is believed to be the inhibition of the mitochondrial respiratory chain, which is crucial for the parasite's energy production.[1] While the exact molecular target has not been definitively elucidated, recent studies on the related quinolone anticoccidials suggest that mutations in the cytochrome b (cyt b) gene are a key mechanism of resistance.[2]

A study on decoquinate-resistant Eimeria tenella identified distinct non-synonymous mutations in the cyt b gene, specifically Gln131Lys, Phe263Leu, and Phe283Leu, in three different resistant strains.[2] These mutations are located in the extracellular segments of the cytochrome b protein, potentially altering the drug-binding site and reducing the inhibitory effect of the compound.[2] Although this research focused on a quinolone, the shared target of the respiratory chain suggests that similar mutations in the cyt b gene could be a significant factor in this compound resistance. Further whole-genome sequencing of this compound-resistant Eimeria strains is necessary to confirm this hypothesis.

Enhanced Drug Efflux

A common mechanism of drug resistance in various organisms, including parasites, is the active removal of the drug from the cell by ATP-binding cassette (ABC) transporters .[3][4] These membrane proteins act as efflux pumps, reducing the intracellular concentration of the drug and thereby diminishing its efficacy.

While direct evidence specifically implicating ABC transporters in this compound resistance in Eimeria is still emerging, transcriptomic and proteomic studies of drug-resistant Eimeria strains have shown differential expression of genes encoding these transporters.[5] For instance, a combined transcriptome and whole-genome sequencing analysis of diclazuril-resistant E. tenella revealed differential expression and base mutations in an ABC transporter protein.[5] Further research, including the use of ABC transporter inhibitors, is needed to experimentally validate their role in conferring this compound resistance.[6]

Alterations in Cellular Metabolism and Stress Response

Transcriptomic and proteomic analyses of Eimeria tenella exposed to toltrazuril (a closely related triazine) have revealed significant changes in various cellular pathways, suggesting that resistant parasites may adapt their metabolism to circumvent the drug's effects.

Key findings from these studies include:

  • Downregulation of the cell cycle: Toltrazuril treatment leads to a significant downregulation of cell cycle-related genes, suggesting an inhibition of parasite division.[7]

  • Upregulation of protein hydrolysis and redox-related genes: Resistant parasites show an upregulation of genes involved in protein breakdown and oxidative stress response.[7]

  • Induction of oxidative stress and autophagy: Toltrazuril treatment has been shown to induce the production of reactive oxygen species (ROS) and trigger autophagy in the parasite.[7]

  • Metabolic reprogramming: Comparative transcriptome analyses of drug-sensitive and drug-resistant E. tenella strains indicate that resistant strains exhibit alterations in metabolic pathways such as peroxisome function, fatty acid metabolism, and glycolysis/gluconeogenesis.[8]

  • Differential expression of surface antigens: A notable finding in proteomic studies is the downregulation of surface antigen proteins (SAGs) in triazine-treated and resistant Eimeria.[9][10] This could potentially be a mechanism to evade the host immune response or alter parasite-host cell interactions.

Quantitative Data on this compound Resistance

The following tables summarize quantitative data from various studies, illustrating the efficacy of this compound (and related triazines) and the extent of resistance observed in different Eimeria species.

Table 1: Efficacy of Diclazuril and Toltrazuril against Eimeria species in sheep. [11]

Treatment GroupEimeria SpeciesPre-treatment OPG (mean)Post-treatment OPG (mean)Reduction (%)
DiclazurilE. ovinoidalis/E. marsica1,50011692.27
E. crandallis/E. weybridgensis1,20029675.33
ToltrazurilE. ovinoidalis/E. marsica1,8004397.61
E. crandallis/E. weybridgensis1,60010893.25

Table 2: Anticoccidial Index (ACI) and Percent Optimum Anticoccidial Activity (POAA) for Monensin- and Diclazuril-Resistant E. tenella Strains. [12]

StrainTreatmentACIPOAA (%)Resistance Status
Monensin-Sensitive (MonS)Monensin (200 mg/kg)183.966.1Sensitive
Monensin-Resistant (MonR)Monensin (200 mg/kg)113.912.1Resistant

Table 3: Sensitivity of Eimeria tenella Field Isolates to Various Anticoccidial Drugs. [13]

DrugACIResistance Status
Nicarbazin (NIC)172.51Sensitive
Monensin (MON)175.49Sensitive
Salinomycin (SAL)158.81Resistant
MON + NIC174.21Sensitive

Experimental Protocols

Fecal Oocyst Count Reduction Test (FECRT)

The FECRT is a widely used method to assess the efficacy of anticoccidial drugs in vivo.[14][15][16][17][18]

Objective: To determine the percentage reduction in oocyst shedding in treated animals compared to untreated controls.

Materials:

  • Infected animals (e.g., chickens, lambs)

  • Anticoccidial drug (e.g., this compound)

  • Fecal collection bags/containers

  • Microscope

  • McMaster counting chamber

  • Saturated salt solution (flotation fluid)

  • Blender or mortar and pestle

  • Sieves

Procedure:

  • Animal Selection and Grouping: Select a group of animals of the same age and from the same management group. Randomly allocate them to a treatment group and a control group (at least 10-15 animals per group).[18]

  • Pre-treatment Sampling (Day 0): Collect individual fecal samples from all animals.

  • Oocyst Counting (Pre-treatment):

    • Weigh a known amount of feces (e.g., 2-3 grams).

    • Homogenize the feces with a known volume of water.

    • Pass the fecal suspension through a sieve to remove large debris.

    • Mix a known volume of the filtered suspension with a saturated salt solution.

    • Fill the chambers of a McMaster slide with the mixture.

    • Count the number of oocysts in the grid areas of both chambers under a microscope.

    • Calculate the number of oocysts per gram (OPG) of feces. The mean pre-treatment fecal egg count should ideally be at least 150 EPG for reliable results.[18]

  • Treatment: Administer the anticoccidial drug to the treatment group according to the manufacturer's instructions. The control group receives a placebo or no treatment.

  • Post-treatment Sampling: Collect individual fecal samples from all animals again at a specified time post-treatment (e.g., 7-14 days, depending on the drug and host species).[17]

  • Oocyst Counting (Post-treatment): Repeat the oocyst counting procedure as described in step 3 for the post-treatment samples.

  • Calculation of Fecal Oocyst Count Reduction (%): % Reduction = [1 - (mean OPG of treated group post-treatment / mean OPG of treated group pre-treatment)] x 100 A reduction of less than 95% often indicates resistance.[18]

In Vitro Drug Sensitivity Assay

In vitro assays provide a controlled environment to screen for anticoccidial activity and to study the drug's effect on different developmental stages of the parasite.[19][20][21]

Objective: To determine the inhibitory effect of a drug on the invasion and development of Eimeria sporozoites in cell culture.

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells or other suitable host cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Antibiotics (penicillin/streptomycin)

  • Eimeria sporozoites

  • This compound or other test compounds

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microscope

  • Reagents for quantifying parasite growth (e.g., DNA extraction kit and qPCR reagents)

Procedure:

  • Cell Seeding: Seed MDBK cells into 96-well plates and grow them to confluency.

  • Sporozoite Preparation: Excyst Eimeria oocysts to release sporozoites and purify them.

  • Drug Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the confluent cell monolayers.

    • Add the drug dilutions to the wells.

    • Add a known number of sporozoites to each well.

    • Include untreated infected controls and uninfected controls.

  • Incubation: Incubate the plates for a period that allows for parasite invasion and development (e.g., 24-48 hours).

  • Assessment of Parasite Growth:

    • Wash the cell monolayers to remove non-invaded sporozoites.

    • Lyse the cells and extract total DNA.

    • Quantify the amount of parasite DNA using quantitative PCR (qPCR) with primers specific for an Eimeria gene.

  • Data Analysis:

    • Calculate the percentage of inhibition of parasite growth for each drug concentration compared to the untreated control.

    • Determine the 50% inhibitory concentration (IC50) of the drug.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways potentially involved in this compound action and resistance, as well as a typical experimental workflow for investigating resistance.

Letrazuril_Action_Pathway cluster_mito Mitochondrial Respiration This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion CytB Cytochrome b This compound->CytB Inhibition ETC Electron Transport Chain (Complex I-IV) ROS Reactive Oxygen Species (ROS) Production ETC->ROS Increased ATP_Synthase ATP Synthase ATP ATP Production CytB->ATP Reduced ATP_Synthase->ATP Cell_Cycle Cell Cycle Progression ATP->Cell_Cycle Required for Autophagy Autophagy ROS->Autophagy Induces Parasite_Death Parasite Death Autophagy->Parasite_Death Contributes to Cell_Cycle->Parasite_Death Arrest leads to

Caption: Proposed signaling pathway of this compound's mode of action.

Resistance_Mechanism_Workflow start Suspected this compound Resistance in Field fecrt Fecal Oocyst Count Reduction Test (FECRT) start->fecrt isolate Isolate and Propagate Resistant Eimeria Strain fecrt->isolate Confirm Resistance invitro In Vitro Drug Sensitivity Assay isolate->invitro Characterize in vitro genomic Genomic Analysis (Whole Genome Sequencing) isolate->genomic transcriptomic Transcriptomic Analysis (RNA-Seq) isolate->transcriptomic proteomic Proteomic Analysis (Mass Spectrometry) isolate->proteomic mutation Identify Target Site Mutations (e.g., cyt b) genomic->mutation efflux Identify Upregulated Efflux Pumps (e.g., ABC Transporters) transcriptomic->efflux pathway Identify Altered Metabolic Pathways proteomic->pathway validation Functional Validation of Resistance Mechanisms mutation->validation efflux->validation pathway->validation

Caption: Experimental workflow for investigating this compound resistance.

Conclusion and Future Directions

The emergence of this compound resistance in Eimeria is a complex issue driven by multiple molecular mechanisms. While significant progress has been made in understanding the role of metabolic and stress response alterations through transcriptomic and proteomic studies, the precise molecular targets and the definitive role of drug efflux pumps require further investigation. The potential for target-site mutations in the cytochrome b gene, as suggested by studies on related compounds, is a promising avenue for future research.

For drug development professionals, a deeper understanding of these resistance mechanisms is crucial for designing next-generation anticoccidials that can overcome or bypass these defenses. For researchers and scientists, continued efforts in whole-genome sequencing of resistant field isolates, functional validation of candidate resistance genes, and the development of robust in vitro and in vivo models will be essential to stay ahead of the evolving challenge of drug resistance in Eimeria. Collaborative efforts between academia and industry will be vital to translate this fundamental knowledge into practical solutions for sustainable coccidiosis control.

References

Letrazuril: A Technical Guide on its Classification as a Triazine Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Letrazuril, confirming its classification as a triazine compound based on its chemical structure. The document summarizes its known clinical applications, particularly in the treatment of cryptosporidiosis in immunocompromised individuals. While the precise mechanism of action for this compound remains to be fully elucidated, this guide explores a putative pathway based on its structural analogue, Toltrazuril, involving the disruption of mitochondrial respiration and pyrimidine biosynthesis in apicomplexan parasites. Detailed summaries of clinical trial data and methodologies are presented to offer a comprehensive overview of its therapeutic evaluation.

Chemical Classification and Structure

This compound is unequivocally classified as a triazine compound. Its chemical structure is defined by the International Union of Pure and Applied Chemistry (IUPAC) name: 2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-fluorophenyl)acetonitrile. The core of this classification lies in the presence of a 1,2,4-triazine ring, a heterocyclic moiety containing three nitrogen atoms and three carbon atoms. This structural feature is central to its biological activity.

Clinical Applications and Efficacy

This compound has been investigated primarily as a therapeutic agent for opportunistic infections in immunocompromised patients, most notably for the treatment of chronic cryptosporidiosis in individuals with Acquired Immunodeficiency Syndrome (AIDS).[1] Clinical trials have demonstrated its potential to alleviate symptoms and reduce parasite load.

Summary of Clinical Trial Data

The following tables summarize the quantitative data from key clinical studies evaluating the efficacy of this compound in AIDS patients with cryptosporidiosis.

Table 1: this compound Dosing and Patient Response in AIDS-Related Cryptosporidiosis

Parameter Study 1 Study 2
Dosage 50-100 mg daily150-200 mg daily
Major Response 5 out of 14 evaluable patientsNot specified
Minor Response 2 out of 14 evaluable patientsNot specified
No Response 7 out of 14 evaluable patientsNot specified
Symptomatic Improvement Not specified40% of patients
Cessation of Oocyst Excretion In patients with major response70% of patients
Adverse Effects Transient drug-related rash (7 patients)Not specified

Table 2: Clinical Outcomes in a Phase I Trial of this compound for Refractory Cryptosporidiosis in AIDS Patients

Parameter Value
Number of Patients 35
Mean CD4 Count (cells/mm³) 44
Initial Oral Daily Dose 50 mg
Clinical Response Rate 66% (23 out of 35)
Partial Response 22 patients
Complete Response 1 patient
Clinical Relapse Rate in Responders 65% (15 out of 23)
Microbiologic Eradication 40% (10 out of 25 with follow-up)
Incidence of Rash 20% (7 out of 35)

Experimental Protocols

Clinical Trial Methodology for this compound in AIDS-Related Cryptosporidiosis

The following outlines the general experimental protocol derived from published clinical trials of this compound for cryptosporidiosis in AIDS patients.

Inclusion Criteria:

  • Diagnosis of AIDS.

  • Chronic diarrhea with the presence of Cryptosporidium oocysts in stool specimens.

  • CD4 count typically below 150 cells/mm³.

Treatment Regimen:

  • Oral administration of this compound, with doses ranging from 50 mg to 200 mg daily.

  • Treatment duration varied, often continuing as long as a clinical response was observed.

Evaluation of Efficacy:

  • Clinical Response: Assessed by the reduction in the number of bowel movements per day. A partial response was generally defined as a greater than 50% reduction, while a complete response was defined as two or fewer bowel movements per day.

  • Microbiological Response: Determined by the examination of stool samples for the presence of Cryptosporidium oocysts. Eradication was defined as the absence of oocysts in follow-up stool examinations.

Stool Examination Protocol: While specific protocols for each trial may have varied slightly, the standard methods for detecting Cryptosporidium oocysts in stool samples during that period involved:

  • Sample Collection: Collection of fresh stool samples from patients.

  • Concentration: Use of a formalin-ethyl acetate sedimentation concentration method to increase the likelihood of detecting oocysts.

  • Staining: Application of a modified acid-fast stain (e.g., Kinyoun method) to a smear of the concentrated stool sample. Cryptosporidium oocysts stain bright red against a blue or green background.

  • Microscopy: Examination of the stained smear under a light microscope at high magnification (e.g., 1000x with oil immersion) to identify the characteristic oocysts.

Putative Mechanism of Action

The precise molecular mechanism of action for this compound has not been definitively established. However, based on its structural similarity to other triazine anticoccidial drugs like Toltrazuril, a putative mechanism can be proposed. It is hypothesized that this compound, like Toltrazuril, targets key metabolic pathways within the apicomplexan parasite.

The proposed mechanism involves a dual mode of action:

  • Inhibition of Mitochondrial Respiratory Chain: Triazine compounds are thought to interfere with the electron transport chain in the parasite's mitochondria. This disruption would lead to a decrease in ATP production, the primary energy currency of the cell, ultimately leading to parasite death.

  • Inhibition of Pyrimidine Synthesis: These compounds may also inhibit enzymes crucial for the de novo synthesis of pyrimidines. Pyrimidines are essential building blocks for DNA and RNA, and their depletion would halt parasite replication and development.

It is important to emphasize that this proposed mechanism is based on studies of a related compound and requires experimental validation specifically for this compound.

Mandatory Visualizations

Logical Workflow of a this compound Clinical Trial

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cluster_outcome Outcome Patient_Pool AIDS Patients with Chronic Diarrhea Stool_Exam Stool Examination for Cryptosporidium Oocysts Patient_Pool->Stool_Exam Inclusion_Criteria Inclusion Criteria Met? (CD4 Count, etc.) Stool_Exam->Inclusion_Criteria Randomization Randomization (if applicable) Inclusion_Criteria->Randomization Yes End of Study End of Study Inclusion_Criteria->End of Study No Letrazuril_Arm This compound Administration (e.g., 50-200 mg/day) Randomization->Letrazuril_Arm Placebo_Arm Placebo Administration Randomization->Placebo_Arm Clinical_Response Assessment of Clinical Response (Bowel Movements) Letrazuril_Arm->Clinical_Response Microbiological_Response Follow-up Stool Examinations Letrazuril_Arm->Microbiological_Response Adverse_Events Monitoring for Adverse Events Letrazuril_Arm->Adverse_Events Placebo_Arm->Clinical_Response Placebo_Arm->Microbiological_Response Placebo_Arm->Adverse_Events Response Response Categorization (Major, Minor, None) Clinical_Response->Response Microbiological_Response->Response Data_Analysis Data Analysis Response->Data_Analysis Adverse_Events->Data_Analysis

Caption: Logical workflow of a clinical trial for this compound in AIDS-related cryptosporidiosis.

Putative Signaling Pathway of this compound's Action

Putative_Mechanism_of_Action cluster_parasite Apicomplexan Parasite cluster_mitochondrion Mitochondrion cluster_pyrimidine Pyrimidine Biosynthesis Pathway This compound This compound ETC Electron Transport Chain This compound->ETC Inhibition DHODH Dihydroorotate Dehydrogenase This compound->DHODH Inhibition ATP_Synthase ATP Synthase ETC->ATP_Synthase Death Parasite Death ETC->Death Disruption leads to ATP_Production ATP Production ATP_Synthase->ATP_Production Replication Parasite Replication & Development ATP_Production->Replication Energy for Pyrimidine_Synthesis Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis DHODH->Death Inhibition leads to DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis DNA_RNA_Synthesis->Replication Essential for

Caption: Putative mechanism of action of this compound in apicomplexan parasites.

Gaps in Current Knowledge

Despite the promising initial findings, several key areas regarding this compound require further investigation:

  • Pharmacokinetics in Humans: Detailed pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life in humans have not been extensively published. This data is crucial for optimizing dosing regimens.

  • Definitive Mechanism of Action: The proposed mechanism of action, while plausible, remains speculative. Further research is needed to identify the specific molecular targets of this compound within the parasite.

  • Synthesis Protocol: A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature.

Conclusion

This compound is a triazine-based compound that has shown clinical potential in treating cryptosporidiosis, a significant opportunistic infection in immunocompromised individuals. Its classification as a triazine is firmly established by its chemical structure. While clinical studies have provided valuable data on its efficacy, further research is imperative to fully understand its pharmacokinetic profile and definitively elucidate its mechanism of action. Such studies will be instrumental in guiding its potential future development and clinical application.

References

Methodological & Application

Letrazuril In Vitro Cell Culture Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Letrazuril is a triazine compound that has been investigated for its anticoccidial activity. This document provides detailed application notes and protocols for the in vitro evaluation of this compound's efficacy and cytotoxicity against apicomplexan parasites. Due to the limited availability of specific in vitro data for this compound, this guide also incorporates data and methodologies from studies on the closely related compounds, toltrazuril and ponazuril, to provide a comprehensive framework for research. The protocols outlined below are intended to serve as a starting point for the development of specific assays tailored to your research needs.

Data Presentation

The following tables summarize the in vitro efficacy and cytotoxicity of toltrazuril and ponazuril, which can be used as a reference for designing experiments with this compound.

Table 1: In Vitro Efficacy of Toltrazuril and Ponazuril against Apicomplexan Parasites

CompoundParasiteHost Cell LineEffective ConcentrationEndpoint
ToltrazurilEnteromyxum leeiHirame natural embryo cells5.0, 7.5, 10.0 µg/mLSpore killing
PonazurilSarcocystis neuronaN/A1.0 µg/mL>90% inhibition of merozoite production
PonazurilSarcocystis neuronaN/A5.0 µg/mL>95% inhibition of merozoite production
PonazurilToxoplasma gondiiAfrican green monkey kidney cells0.1, 1.0, 5.0 µg/mLSignificant inhibition of tachyzoite production

Table 2: In Vitro Cytotoxicity of Toltrazuril

CompoundCell LineCytotoxicity MetricConcentrationResult
ToltrazurilHirame natural embryo cellsCC5050 µg/mLConfirmed safe

Experimental Protocols

Protocol 1: In Vitro Antiparasitic Efficacy Assay

This protocol describes a general method to assess the efficacy of this compound against an apicomplexan parasite cultured in vitro.

Materials:

  • Host cell line appropriate for the parasite of interest (e.g., HCT-8 for Cryptosporidium parvum, Vero or HFF for Toxoplasma gondii)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Parasites (e.g., oocysts, sporozoites, or tachyzoites)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

  • Reagents for viability/proliferation assessment (e.g., SYBR Green, lactate dehydrogenase (LDH) assay kit, or specific parasite staining reagents)

  • Positive control drug (e.g., toltrazuril, paromomycin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate for 24-48 hours.

  • Drug Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare the positive and negative controls.

  • Parasite Preparation and Infection: Prepare the infectious stage of the parasite according to standard protocols. Remove the culture medium from the host cell monolayer and infect the cells with the parasites.

  • Drug Treatment: After a pre-incubation period to allow for parasite invasion (typically 2-4 hours), remove the inoculum and add the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plates for a period suitable for parasite replication (e.g., 24-72 hours).

  • Assessment of Parasite Proliferation: Quantify the parasite load using a suitable method:

    • Fluorometric Assay: For parasites expressing a fluorescent protein (e.g., GFP), measure the fluorescence intensity using a microplate reader.

    • qPCR: Extract DNA and perform quantitative PCR targeting a parasite-specific gene.

    • LDH Release Assay: Measure the release of lactate dehydrogenase from damaged host cells as an indirect measure of parasite proliferation.

    • Microscopy: Stain the parasites with a specific dye (e.g., Giemsa) and count the number of parasites or parasitophorous vacuoles per field of view.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) of this compound by plotting the percentage of parasite inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a method to evaluate the cytotoxic effect of this compound on the host cell line.

Materials:

  • Host cell line used in the efficacy assay

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

  • Cell viability reagent (e.g., MTT, XTT, or resazurin)

  • Positive control for cytotoxicity (e.g., doxorubicin)

  • Negative control (vehicle)

Procedure:

  • Cell Seeding: Seed the host cells into 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the cells and add the drug dilutions.

  • Incubation: Incubate the plates for the same duration as the efficacy assay (e.g., 24-72 hours).

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.

  • Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve. The selectivity index (SI) can then be calculated as the ratio of CC50 to IC50.

Visualizations

Proposed Mechanism of Action of Triazine Anticoccidials

Triazine compounds like toltrazuril are believed to target the apicoplast of apicomplexan parasites.[1] This organelle is crucial for various metabolic processes, including fatty acid synthesis, isoprenoid synthesis, and heme synthesis.[2] Inhibition of these pathways can disrupt parasite development and replication. Ponazuril, the active metabolite of toltrazuril, is thought to act on the apicoplast and may affect different enzyme systems in various apicomplexan parasites.

G cluster_parasite Apicomplexan Parasite cluster_apicoplast Apicoplast This compound This compound MetabolicPathways Metabolic Pathways (Fatty Acid, Isoprenoid, Heme Synthesis) This compound->MetabolicPathways Inhibition EnzymeSystems Enzyme Systems This compound->EnzymeSystems Inhibition Replication Parasite Replication MetabolicPathways->Replication Required for Development Parasite Development MetabolicPathways->Development Required for EnzymeSystems->Replication Required for EnzymeSystems->Development Required for

Caption: Proposed mechanism of this compound targeting the apicoplast.

Experimental Workflow for In Vitro Evaluation of this compound

The following diagram illustrates the general workflow for assessing the in vitro efficacy and cytotoxicity of this compound.

G cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis HostCells 1. Seed Host Cells in 96-well plates ParasiteInfection 2. Infect Host Cells with Parasites HostCells->ParasiteInfection DrugTreatment 3. Treat with Serial Dilutions of this compound ParasiteInfection->DrugTreatment EfficacyAssay 4a. Efficacy Assay (Parasite Inhibition) DrugTreatment->EfficacyAssay CytotoxicityAssay 4b. Cytotoxicity Assay (Host Cell Viability) DrugTreatment->CytotoxicityAssay IC50 5a. Calculate IC50 EfficacyAssay->IC50 CC50 5b. Calculate CC50 CytotoxicityAssay->CC50 SI 6. Determine Selectivity Index (SI) IC50->SI CC50->SI

Caption: Workflow for in vitro testing of this compound.

References

Application Notes and Protocols for Letrazuril Experimental Design in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Letrazuril, and its more commonly referenced analog toltrazuril, are potent triazinetrione-based anticoccidial agents with a broad spectrum of activity against various species of Eimeria and other protozoan parasites.[1][2] These compounds are widely utilized in veterinary medicine to treat and control coccidiosis in poultry, cattle, pigs, and other livestock.[3][4][5] The primary mechanism of action involves the disruption of the parasite's reproductive processes by interfering with nuclear division and damaging the cell membrane of the parasites at all stages of their life cycle.[3] Additionally, toltrazuril has been shown to affect the respiratory chain and enzymes involved in pyrimidine synthesis in the parasite.[6]

These application notes provide a comprehensive overview of the experimental design for evaluating the efficacy of this compound and its analogs in animal models of coccidiosis. The protocols and data presented are synthesized from various studies to guide researchers in designing robust and reproducible experiments.

Data Presentation: Efficacy and Pharmacokinetics of Toltrazuril

The following tables summarize quantitative data from various studies on toltrazuril, a closely related and extensively studied compound, which can serve as a strong reference for designing experiments with this compound.

Table 1: Efficacy of Toltrazuril in Broiler Chickens Infected with Eimeria

Animal ModelEimeria SpeciesDosageTreatment DurationKey OutcomesReference
Broiler ChickensE. tenella, E. brunetti75 ppm in drinking water8 hours on 2 consecutive daysSignificantly lower mortality rates (16.8% vs. 41.7% in untreated), reduced lesion scores, and improved feed conversion ratio.[7]
Broiler ChickensEimeria spp. (mixed)25 mg/kg body weightNot specifiedImproved body weight, weight gain, and feed conversion ratio; significant reduction in daily oocyst count.[8]
Broiler ChickensE. tenella37.5, 75, and 150 ppm in drinking water4-5 days post-inoculationImproved bodyweight gain and survival percentage; significantly reduced intestinal lesions, fecal and oocyst scores, and oocyst shedding.[9]

Table 2: Pharmacokinetic Parameters of Toltrazuril in Broiler Chickens

DosageAdministration RouteCmax (µg/mL)Tmax (hours)Elimination Half-life (t1/2β) (hours)Reference
7 mg/kg (repeated dose)Oral6.56 - 6.702.52 - 2.5614.92 - 16.19[10][11]
10 mg/kg (single dose)Oral16.4 ± 2.05.010.6[12]
20 mg/kg (single dose)Oral25.2 ± 1.54.710.7[12]
40 mg/kg (single dose)Oral47.15 ± 9.403.67 ± 1.15Not specified[13]

Table 3: Efficacy of Toltrazuril in a Murine Coccidiosis Model

Animal ModelEimeria SpeciesDosageTreatment DurationKey OutcomesReference
C57BL/6J MiceE. vermiformis15 mg/kgSingle doseComplete prevention of oocyst excretion; significantly higher bodyweight gain compared to untreated and diclazuril-treated groups.[14]

Experimental Protocols

Protocol 1: Induction of Coccidiosis in Broiler Chickens

This protocol describes the establishment of a coccidiosis challenge model in broiler chickens, a common model for testing anticoccidial drugs.

Materials:

  • Day-old broiler chicks

  • Standard broiler feed (free of anticoccidials)

  • Sporulated oocysts of the desired Eimeria species (e.g., E. tenella, E. acervulina, E. maxima)

  • Oral gavage needles

  • Cages with wire floors to minimize reinfection

  • Potassium dichromate solution (2.5% w/v) for oocyst sporulation

Procedure:

  • Animal Acclimatization: House day-old chicks in a clean, controlled environment for approximately 14 days to allow for acclimatization. Provide ad libitum access to feed and water.

  • Oocyst Preparation and Inoculation:

    • Propagate and harvest Eimeria oocysts from previously infected birds.

    • Sporulate the oocysts by incubating them in a 2.5% potassium dichromate solution with aeration at 27-30°C for 48-72 hours.[15]

    • Enumerate the sporulated oocysts using a McMaster counting chamber.[15]

    • On day 18 of age, orally inoculate each bird with a predetermined number of sporulated oocysts (e.g., 25,000 E. tenella and 75,000 E. brunetti oocysts).[7]

  • Experimental Groups:

    • Group 1: Uninfected, Untreated Control: Birds receive a sham inoculation (e.g., water) and no treatment.

    • Group 2: Infected, Untreated Control: Birds are infected and receive a placebo treatment.

    • Group 3-n: Infected, this compound-Treated Groups: Birds are infected and treated with varying doses of this compound.

  • Treatment Administration: Administer this compound at the desired concentrations and durations. For example, toltrazuril has been effectively administered in drinking water (e.g., 75 ppm for 8 hours on two consecutive days) or via oral gavage.[7]

  • Endpoint Evaluation (typically 7-10 days post-infection):

    • Performance Parameters: Monitor and record body weight gain, feed intake, and calculate the feed conversion ratio.

    • Oocyst Shedding: Collect fecal samples and determine the number of oocysts per gram (OPG) using the McMaster technique.[15]

    • Lesion Scoring: Euthanize a subset of birds from each group and perform necropsies. Score intestinal lesions according to a standardized method (e.g., Johnson and Reid scoring system, ranging from 0 for no gross lesions to 4 for severe lesions).[15]

    • Mortality: Record daily mortality rates.

Protocol 2: Murine Model of Coccidiosis for Efficacy Testing

This protocol outlines the use of a mouse model to evaluate the efficacy of anticoccidial compounds.

Materials:

  • Male C57BL/6J mice (or other suitable strain)

  • Sporulated oocysts of a murine Eimeria species (e.g., E. vermiformis)

  • Oral gavage needles

  • Metabolic cages for fecal collection

  • Standard laboratory rodent chow and water

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.

  • Infection: Orally inoculate each mouse with a defined number of sporulated E. vermiformis oocysts (e.g., 1,000).[14]

  • Experimental Groups:

    • Group 1: Uninfected, Untreated Control: Mice are not infected and receive no treatment.

    • Group 2: Infected, Untreated Control: Mice are infected and receive a vehicle control.

    • Group 3: Infected, this compound-Treated: Mice are infected and treated with a single dose of this compound (e.g., 15 mg/kg).[14]

  • Treatment: Administer the treatment (this compound or vehicle) via oral gavage at a specified time point post-infection.

  • Data Collection:

    • Body Weight: Monitor and record the body weight of each mouse daily.

    • Oocyst Excretion: House mice in metabolic cages and collect feces daily to determine the total number of oocysts shed per mouse.

    • Clinical Signs: Observe mice for any clinical signs of illness.

    • Immunological Parameters (Optional): At the end of the study, spleen and mesenteric lymph nodes can be collected to analyze T lymphocyte subsets (e.g., CD4+ and CD8+ T cells) by flow cytometry to assess the host's immune response.[14]

Visualizations

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_eval Phase 3: Evaluation acclimatization Animal Acclimatization (e.g., 14 days for chickens) oocyst_prep Oocyst Preparation & Sporulation randomization Randomization into Experimental Groups infection Infection with Eimeria Oocysts randomization->infection treatment This compound Treatment infection->treatment control Control Groups (Untreated/Placebo) infection->control performance Performance Metrics (Weight Gain, FCR) treatment->performance parasitological Parasitological Analysis (Oocyst Count, Lesion Score) treatment->parasitological clinical Clinical Observation & Mortality treatment->clinical control->performance control->parasitological control->clinical

Caption: Experimental workflow for evaluating this compound efficacy in animal models.

G cluster_parasite Within Eimeria Parasite This compound This compound nucleus Nucleus This compound->nucleus Inhibits mitochondria Mitochondria This compound->mitochondria Affects cell_membrane Cell Membrane This compound->cell_membrane Damages parasite_cell Parasite Cell nuclear_division Nuclear Division nucleus->nuclear_division resp_chain Respiratory Chain mitochondria->resp_chain membrane_integrity Membrane Integrity cell_membrane->membrane_integrity reproduction_blocked Parasite Reproduction Blocked nuclear_division->reproduction_blocked resp_chain->reproduction_blocked membrane_integrity->reproduction_blocked

Caption: Simplified mechanism of action of this compound on protozoan parasites.

References

Application Note: Ultrasensitive Quantification of Letrozole in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Letrozole is a non-steroidal aromatase inhibitor approved for the treatment of hormone-receptor-positive breast cancer in postmenopausal women.[1] Accurate and sensitive quantification of letrozole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[2][3] This application note details a robust and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of letrozole in human plasma. The described protocol offers high sensitivity, selectivity, and throughput.

Quantitative Data Summary

The performance of various HPLC-MS/MS methods for letrozole quantification is summarized below. These methods demonstrate a range of capabilities suitable for different research needs.

Table 1: Performance Characteristics of Published HPLC-MS/MS Methods for Letrozole Detection

ParameterMethod 1Method 2Method 3Method 4
Linearity Range (ng/mL) 0.10–100[1]0.30–50.00[2]1.0–60.0[4]0.20–100[1]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.10[1]0.3[3]1.0[4]0.20[1]
Limit of Detection (LOD) (ng/mL) Not Reported0.030[3]Not ReportedNot Reported
Mean Recovery (%) 94.3–96.2[1]89.30–98.55[2]Not Reported65.7[1]
Intra-day Precision (% RSD) ≤5.2[1]5.51–8.63[2]<9.34[4]Not Reported
Inter-day Precision (% RSD) ≤5.2[1]2.28–9.95[2]<9.34[4]Not Reported
Accuracy (%) Not Reported0.18–1.65 (RE%)[2]97.43–105.17[4]Not Reported
Sample Preparation Solid Phase Extraction (SPE)[1]Protein Precipitation[2]Protein Precipitation[4]Liquid-Liquid Extraction (LLE)[1]
Internal Standard Letrozole-d4[1]Omeprazole[3]Anastrozole[4]Letrozole-d4[1]

Experimental Protocols

This section provides a detailed methodology for the determination of letrozole in human plasma, based on a validated UPLC-MS/MS method.[1]

1. Materials and Reagents

  • Letrozole reference standard

  • Letrozole-d4 (Internal Standard)

  • Methanol (HPLC grade)

  • Formic acid (0.1% in water)

  • Water (HPLC grade)

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges (e.g., Orochem DVB-LP, 30 mg, 1 cc)[1]

  • 0.1 M HCl

2. Instrumentation

  • HPLC System: Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm)[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray source[1]

3. Sample Preparation (Solid Phase Extraction)

  • Thaw frozen plasma samples, calibration standards, and quality control samples at room temperature for 30 minutes.[1]

  • To 100 µL of plasma, add 50 µL of the internal standard solution (Letrozole-d4).[1]

  • Add 300 µL of 0.1 M HCl and vortex for 20 seconds.[1]

  • Centrifuge the samples at 3200g for 5 minutes at 10 °C.[1]

  • Precondition the SPE cartridges with 1.0 mL of methanol, followed by 1.0 mL of water.[1]

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[1]

  • Wash the cartridge with 2 x 1 mL of water.[1]

  • Elute the analyte and internal standard with 2 x 0.5 mL of methanol into a clean collection tube.[1]

  • The eluate is ready for injection into the HPLC-MS/MS system.

4. HPLC Conditions

  • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[1]

  • Mobile Phase: Methanol:0.1% Formic Acid in Water (85:15, v/v)[1]

  • Flow Rate: 0.3 mL/min[1]

  • Elution Mode: Isocratic[1]

  • Injection Volume: 20 µL[2]

  • Column Temperature: 45 °C[5]

  • Run Time: 2.0 minutes[1]

5. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)[1]

  • MRM Transitions:

    • Letrozole: m/z 286.2 → 217.0[1]

    • Letrozole-d4 (IS): m/z 290.2 → 221.0[1]

Visualizations

Experimental Workflow Diagram

HPLCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (Letrozole-d4) plasma->add_is add_hcl 3. Add 0.1 M HCl add_is->add_hcl vortex 4. Vortex add_hcl->vortex centrifuge 5. Centrifuge vortex->centrifuge load_spe 6. Load Supernatant onto Conditioned SPE Cartridge centrifuge->load_spe wash_spe 7. Wash SPE Cartridge load_spe->wash_spe elute 8. Elute with Methanol wash_spe->elute final_sample 9. Final Sample for Injection elute->final_sample hplc 10. HPLC Separation (C18 Column) final_sample->hplc msms 11. MS/MS Detection (MRM Mode) hplc->msms data 12. Data Acquisition & Quantification msms->data

Caption: Workflow for Letrozole detection by HPLC-MS/MS.

References

Preparing Letrazuril Analytical Standards for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the specific synthesis, purification, and analytical protocols for Letrazuril is limited in publicly available scientific literature. The following application notes and protocols are based on general principles of organic synthesis for related compounds, standard purification and analytical techniques for small molecule pharmaceuticals, and the known characteristics of the broader class of triazine-based antiprotozoal drugs. These protocols should be considered as a starting point and will require significant optimization and validation for the specific preparation of this compound analytical standards.

Introduction

This compound is a diphenylacetonitrile derivative belonging to the triazinone class of compounds.[1] It has been investigated for its therapeutic potential, notably in the treatment of cryptosporidiosis, an opportunistic infection in immunocompromised individuals.[1] The development of reliable analytical methods and the availability of high-purity analytical standards are crucial for research, drug development, and quality control. This document provides a generalized framework for the preparation and characterization of this compound analytical standards.

Hypothetical Quantitative Data for this compound Analytical Standard

The following table summarizes typical specifications for a veterinary drug analytical standard. The values presented are hypothetical and should be established through rigorous experimental validation for this compound.

ParameterSpecificationMethod of Analysis
Identity Conforms to the structure of this compound¹H NMR, ¹³C NMR, Mass Spectrometry (MS), FTIR
Purity (Assay) ≥ 99.5%High-Performance Liquid Chromatography (HPLC) with UV detection
Impurities - Individual unknown impurity: ≤ 0.1% - Total impurities: ≤ 0.5%HPLC, Mass Spectrometry (MS)
Residual Solvents Meets USP <467> or ICH Q3C limitsGas Chromatography (GC) with headspace analysis
Water Content ≤ 0.5%Karl Fischer Titration
Loss on Drying ≤ 0.5%Thermogravimetric Analysis (TGA)
Physical Appearance White to off-white crystalline powderVisual Inspection
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)Visual Inspection
Storage Store at 2-8°C, protected from light and moisture-

Experimental Protocols

Generalized Synthesis of a Diphenylacetonitrile-Triazinone Compound

The synthesis of this compound would likely involve a multi-step process culminating in the formation of the diphenylacetonitrile and triazinone moieties. The following is a conceptual synthetic pathway based on known organic chemistry principles for similar structures.

Step 1: Synthesis of a Diphenylacetonitrile Intermediate

A common method for synthesizing diphenylacetonitrile involves the reaction of diphenylmethane derivatives. For instance, bromodiphenylmethane can be reacted with sodium cyanide.[1]

Step 2: Formation of the Triazinone Ring

Triazinone rings can be synthesized through various methods, often involving the cyclization of appropriate precursors.[2][3] For example, a substituted aniline could be reacted with an isocyanate followed by cyclization with a suitable reagent.

Note: The specific starting materials and reaction conditions for this compound synthesis are not detailed in the available literature. The provided scheme is a generalized representation.

General Purification Protocol: Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.

Objective: To remove impurities from the crude synthesized this compound.

Materials:

  • Crude this compound powder

  • High-purity organic solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate)

  • Heating mantle with magnetic stirrer

  • Erlenmeyer flasks

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure this compound should form. The cooling process can be further slowed by insulating the flask. For maximum yield, the flask can be placed in an ice bath after reaching room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

Analytical Characterization Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity and quantifying the assay of pharmaceutical standards.

Objective: To determine the purity of the prepared this compound standard.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile phase: Acetonitrile and water (gradient or isocratic, may require a buffer)

  • This compound analytical standard, accurately weighed

  • HPLC-grade solvents

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound analytical standard by dissolving an accurately weighed amount in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to achieve a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Prepare a solution of the synthesized and purified this compound at a concentration similar to the primary working standard.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the range of 240-260 nm).

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram. The assay can be determined by comparing the peak area of the sample to the calibration curve generated from the analytical standard.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Characterization start Starting Materials reaction1 Step 1: Formation of Diphenylacetonitrile Intermediate start->reaction1 reaction2 Step 2: Formation of Triazinone Ring reaction1->reaction2 crude Crude this compound reaction2->crude recrystallization Recrystallization crude->recrystallization filtration Filtration & Washing recrystallization->filtration drying Drying filtration->drying hplc HPLC (Purity, Assay) drying->hplc ms Mass Spectrometry (Identity) drying->ms nmr NMR (Structure Elucidation) drying->nmr kf Karl Fischer (Water Content) drying->kf gc GC (Residual Solvents) drying->gc end_product This compound Analytical Standard (≥99.5% Purity) hplc->end_product ms->end_product nmr->end_product kf->end_product gc->end_product

Caption: Generalized workflow for the preparation and characterization of a this compound analytical standard.

G cluster_parasite Parasite Cell cluster_nucleus Nucleus This compound This compound membrane Cell Membrane This compound->membrane Enters Cell nuclear_division Nuclear Division This compound->nuclear_division Inhibits cell_lysis Host Cell Lysis & Parasite Proliferation This compound->cell_lysis Prevents oocyst_formation Oocyst Formation & Transmission This compound->oocyst_formation Prevents schizont_dev Schizont Development nuclear_division->schizont_dev Required for gametocyte_dev Gametocyte Development nuclear_division->gametocyte_dev Required for schizont_dev->cell_lysis Leads to gametocyte_dev->oocyst_formation Leads to

Caption: Putative mechanism of action for triazine antiprotozoal drugs like this compound.

References

Application Notes and Protocols for Letrazuril Dosage Determination in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Letrazuril, also known as toltrazuril sulfone, is the primary active metabolite of the broad-spectrum anticoccidial drug, toltrazuril. Following administration, toltrazuril is rapidly metabolized in vivo to this compound, which is responsible for the sustained therapeutic effect against various coccidian parasites. Therefore, the determination of an effective in vivo dosage of toltrazuril is critical to ensure sufficient systemic exposure to this compound. These application notes provide a comprehensive overview of the principles and practical protocols for establishing the appropriate dosage of toltrazuril for in vivo studies, with the ultimate goal of achieving therapeutic concentrations of this compound.

Data Presentation: In Vivo Dosages and Pharmacokinetics of Toltrazuril

The following tables summarize the reported in vivo dosages and pharmacokinetic parameters of toltrazuril in various animal models. This data serves as a crucial starting point for designing dose-ranging studies.

Table 1: Reported In Vivo Dosages of Toltrazuril in Different Animal Models

Animal ModelDosageRoute of AdministrationTherapeutic ApplicationReference(s)
Broiler Chickens 7 mg/kg body weight for 2 consecutive daysOral (in drinking water)Treatment of coccidiosis[1][2]
25 mg/L in drinking waterOral (in drinking water)Treatment of Eimeria tenella infection[3]
Lambs 15-20 mg/kg body weight (single dose)OralPrevention of coccidiosis[4]
Calves 15 mg/kg body weight (single dose)OralPrevention of coccidiosis[5]
Piglets 20 mg/kg body weight (single dose)OralPrevention of coccidiosis
45-50 mg/pigletOral or IntramuscularTreatment of Cystoisospora suis[6]
Rabbits 20 mg/kg body weight (single dose)Oral or SubcutaneousTreatment of coccidiosis[6]
Mice 15 mg/kg body weight (single dose)OralTreatment of Eimeria vermiformis infection[7]

Table 2: Pharmacokinetic Parameters of Toltrazuril in Various Animal Models

Animal ModelDoseCmax (µg/mL)Tmax (hours)Elimination Half-life (t1/2β) (hours)Reference(s)
Broiler Chickens 7 mg/kg (repeated dose)6.56 - 6.702.52 - 2.5614.92 - 16.19[8]
Pigs 10 mg/kg (single oral dose)4.2415.048.7[9]
20 mg/kg (single oral dose)8.1812.068.9[9]
Calves 15 mg/kg (single oral dose)33.41120154[5]

Metabolic Pathway of Toltrazuril to this compound

The efficacy of toltrazuril is attributed to its metabolic conversion to this compound (toltrazuril sulfone). This biotransformation is a key consideration in pharmacokinetic and pharmacodynamic modeling.

Toltrazuril Toltrazuril Metabolite1 Toltrazuril Sulfoxide Toltrazuril->Metabolite1 Oxidation This compound This compound (Toltrazuril Sulfone) Metabolite1->this compound Oxidation

Metabolic conversion of toltrazuril to its active metabolite, this compound.

Experimental Protocols

Experimental Workflow for In Vivo Dosage Determination

The following diagram outlines a typical workflow for determining the optimal in vivo dosage of toltrazuril.

cluster_preclinical Pre-clinical Assessment cluster_definitive Definitive Efficacy Study cluster_analysis Data Analysis & Conclusion lit_review Literature Review & Dose Range Selection formulation Formulation & Vehicle Preparation lit_review->formulation pilot_study Pilot Dose-Ranging Study formulation->pilot_study animal_model Animal Model & Acclimatization pilot_study->animal_model infection Experimental Infection animal_model->infection treatment Toltrazuril Administration infection->treatment monitoring Monitoring & Data Collection treatment->monitoring endpoints Endpoint Analysis monitoring->endpoints stats Statistical Analysis endpoints->stats conclusion Dosage Determination stats->conclusion

Workflow for in vivo dosage determination of toltrazuril.

Detailed Methodologies

1. Preparation of Toltrazuril Oral Suspension

For laboratory-scale studies where commercial formulations may not be suitable, a stable oral suspension can be prepared.

  • Materials:

    • Toltrazuril powder

    • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, or a mixture of vegetable oil and emulsifying agents)

    • Mortar and pestle or homogenizer

    • Magnetic stirrer and stir bar

    • Sterile water or saline

  • Protocol:

    • Weigh the required amount of toltrazuril powder based on the desired concentration and final volume.

    • If using CMC, slowly add the toltrazuril powder to the 0.5% CMC solution while continuously stirring with a magnetic stirrer.

    • For a more uniform suspension, triturate the powder with a small amount of the vehicle in a mortar and pestle to form a smooth paste before adding the remaining vehicle.

    • Alternatively, use a homogenizer to ensure a fine and stable suspension.

    • Store the suspension in a sterile, light-protected container at 4°C. Shake well before each use.

2. In Vivo Administration via Oral Gavage (Mouse Model)

Oral gavage is a precise method for administering a defined dose of the compound.

  • Materials:

    • Appropriately sized gavage needle for the animal (e.g., 20-22 gauge for an adult mouse)

    • Syringe (1 mL)

    • Toltrazuril suspension

    • Animal scale

  • Protocol:

    • Weigh the animal to calculate the exact volume of the suspension to be administered.

    • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to avoid stomach perforation.

    • Insert the gavage needle into the side of the mouth, advancing it gently along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

    • Once the needle is in the esophagus, slowly administer the toltrazuril suspension.

    • Gently remove the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

3. Assessment of Efficacy: Oocyst Counting (McMaster Technique)

The reduction in oocyst shedding is a primary indicator of anticoccidial efficacy.

  • Materials:

    • Fecal sample

    • Saturated salt solution (flotation fluid)

    • McMaster counting chamber slide

    • Beakers, gauze, and a pipette

    • Microscope

  • Protocol:

    • Weigh a known amount of feces (e.g., 2 grams).

    • Mix the feces with a specific volume of saturated salt solution (e.g., 28 mL) to create a fecal suspension.

    • Filter the suspension through gauze into a clean beaker.

    • Using a pipette, fill both chambers of the McMaster slide with the fecal suspension.

    • Allow the slide to sit for 5 minutes to allow the oocysts to float to the top.

    • Count the number of oocysts within the grid of both chambers using a microscope at 100x magnification.

    • Calculate the number of oocysts per gram (OPG) of feces using the following formula: OPG = (Total oocysts in both chambers) x (Dilution factor) (The dilution factor depends on the initial weight of feces and volume of flotation solution used).

4. Assessment of Efficacy: Lesion Scoring

Gross intestinal lesions are scored to quantify the pathological damage caused by coccidial infection.

  • Protocol:

    • At a predetermined time post-infection (typically 5-7 days), euthanize the animals.

    • Examine the intestines for gross lesions characteristic of the specific Eimeria species.

    • Score the lesions on a scale of 0 to 4, where:

      • 0: No visible lesions.

      • 1: Few scattered, mild lesions.

      • 2: More numerous and prominent lesions.

      • 3: Confluent lesions with significant intestinal damage.

      • 4: Severe, extensive lesions with intestinal hemorrhage and necrosis.

    • The specific location and appearance of lesions will vary depending on the Eimeria species.

5. Toxicity Assessment

It is crucial to monitor for any adverse effects of the treatment.

  • Parameters to Monitor:

    • Clinical Signs: Observe for changes in behavior, appetite, water intake, and fecal consistency.

    • Body Weight: Record body weights regularly to detect any significant weight loss.

    • Hematology and Serum Chemistry: At the end of the study, collect blood samples for analysis of key hematological and biochemical parameters to assess organ function.

    • Histopathology: Collect major organs (liver, kidney, spleen, etc.) for histopathological examination to identify any treatment-related microscopic changes.

Conclusion

The determination of an effective in vivo dosage of toltrazuril is a multifactorial process that requires careful consideration of the animal model, the target parasite, and the pharmacokinetic properties of the drug. By leveraging the provided data and adhering to the detailed experimental protocols, researchers can systematically establish an optimal dosing regimen to achieve therapeutic concentrations of the active metabolite, this compound, and conduct robust and reproducible in vivo studies.

References

Application of Letrazuril in Cryptosporidiosis Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant health threat, particularly to immunocompromised individuals and young children. While several therapeutic agents have been investigated, treatment options remain limited. Letrazuril, a triazine compound, has been explored as a potential therapeutic agent against this parasite. This document provides a comprehensive overview of the application of this compound in cryptosporidiosis research, summarizing key findings, outlining experimental protocols, and visualizing relevant pathways and workflows. Although the precise mechanism of action of this compound against Cryptosporidium is not fully elucidated, it is known to be active against related coccidian parasites.[1]

Quantitative Data Summary

Clinical studies in AIDS patients with cryptosporidiosis have provided valuable data on the efficacy and dosage of this compound. The following table summarizes the key quantitative findings from these studies.

Parameter Value Study Population Reference
Dosage 50 mg/day (initial oral dose)35 AIDS patients with chronic cryptosporidiosis[2]
150-200 mg/dayAIDS patients with confirmed cryptosporidial diarrhea[3]
Clinical Response 66% of patients showed a clinical response35 AIDS patients with chronic cryptosporidiosis[2]
40% of patients showed symptomatic improvementAIDS patients with confirmed cryptosporidial diarrhea[3]
Parasitological Response 40% of patients had microbiologic eradication (based on follow-up stool examinations)25 AIDS patients with chronic cryptosporidiosis[2]
70% of patients had cessation of oocyst excretion in stoolAIDS patients with confirmed cryptosporidial diarrhea[3]
Relapse Rate 65% of responders experienced clinical relapse23 AIDS patients who initially responded to treatment[2]
Adverse Effects 20% of patients experienced a rash35 AIDS patients with chronic cryptosporidiosis[2]

Experimental Protocols

Detailed experimental protocols for this compound's application in cryptosporidiosis research are not extensively published. However, based on general methodologies for anti-cryptosporidial drug testing, the following protocols can be adapted.

In Vitro Susceptibility Testing

Objective: To determine the in vitro efficacy of this compound against Cryptosporidium parvum.

Materials:

  • Cryptosporidium parvum oocysts

  • Human ileocecal adenocarcinoma cell line (HCT-8)

  • Culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader or fluorescence microscope

  • Reagents for viability/proliferation assay (e.g., SYBR Green, immunofluorescence antibodies)

Protocol:

  • Cell Culture: Seed HCT-8 cells into 96-well plates and culture until they form a confluent monolayer.

  • Oocyst Preparation: Excyst C. parvum oocysts to release sporozoites. This is typically done by incubation in an acidic solution followed by incubation in a solution containing bile salts and trypsin.

  • Infection: Inoculate the HCT-8 cell monolayers with the prepared sporozoites.

  • Drug Treatment: After a pre-incubation period to allow for parasite invasion (e.g., 3 hours), add serial dilutions of this compound to the wells. Include appropriate controls (vehicle control, positive control with a known anti-cryptosporidial drug, and uninfected cells).

  • Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) to allow for parasite development.

  • Assessment of Inhibition: Quantify the parasite growth inhibition using a suitable method:

    • Microscopy: Stain the cells with a fluorescent dye that specifically stains the parasite (e.g., using anti-Cryptosporidium antibodies) and count the number of parasites per field of view.

    • Molecular Methods: Extract DNA from the wells and perform quantitative PCR (qPCR) to quantify the amount of parasite DNA.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) of this compound by plotting the percentage of parasite inhibition against the drug concentration.

In Vivo Efficacy in a Murine Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of cryptosporidiosis.

Materials:

  • Immunocompromised mice (e.g., IFN-γ knockout or SCID mice)

  • Cryptosporidium parvum oocysts

  • This compound formulation for oral administration

  • Gavage needles

  • Fecal collection tubes

  • Microscope and materials for oocyst counting (e.g., hemocytometer, acid-fast stain)

Protocol:

  • Animal Acclimation: Acclimate the mice to the experimental conditions for at least one week.

  • Infection: Orally infect the mice with a known number of C. parvum oocysts (e.g., 10^5 to 10^7 oocysts per mouse).

  • Treatment: Begin treatment with this compound at a predetermined time post-infection (e.g., 24 hours). Administer the drug orally once or twice daily for a specified duration (e.g., 7-14 days). Include a vehicle-treated control group.

  • Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, diarrhea, dehydration).

  • Oocyst Shedding: Collect fecal samples from each mouse at regular intervals (e.g., daily or every other day). Quantify the number of oocysts per gram of feces using microscopy (e.g., after acid-fast staining) or qPCR.

  • Histopathology (Optional): At the end of the study, euthanize the mice and collect intestinal tissues for histopathological examination to assess the extent of parasite infection and tissue damage.

  • Data Analysis: Compare the oocyst shedding, clinical scores, and histopathological findings between the this compound-treated and control groups to determine the efficacy of the treatment.

Visualizations

Cryptosporidium Life Cycle and Potential Target of Triazines

G Oocyst Infective Oocyst (ingested by host) Sporozoites Sporozoites Released in Small Intestine Oocyst->Sporozoites Invasion Invasion of Enterocytes Sporozoites->Invasion Trophozoite Trophozoite (intracellular) Invasion->Trophozoite MerontI Type I Meront (Asexual Replication) Trophozoite->MerontI MerozoitesI Type I Merozoites MerontI->MerozoitesI MerozoitesI->Invasion re-infection MerontII Type II Meront (Asexual Replication) MerozoitesI->MerontII MerozoitesII Type II Merozoites MerontII->MerozoitesII Gametogony Gametogony MerozoitesII->Gametogony Microgamete Microgamete Gametogony->Microgamete Macrogamete Macrogamete Gametogony->Macrogamete Microgamete->Macrogamete Fertilization Zygote Zygote Macrogamete->Zygote ThickWalled Thick-walled Oocyst (excreted) Zygote->ThickWalled ThinWalled Thin-walled Oocyst (autoinfection) Zygote->ThinWalled ThinWalled->Sporozoites autoinfection This compound This compound (Triazine) This compound->MerontI Inhibition of Nuclear Division This compound->Gametogony Inhibition of Wall Formation

Caption: Cryptosporidium life cycle with potential inhibitory points of triazines.

General Workflow for Anti-Cryptosporidial Drug Screening

G Start Compound Library InVitro In Vitro Screening (e.g., HCT-8 cell assay) Start->InVitro Cytotoxicity Cytotoxicity Assay (on host cells) InVitro->Cytotoxicity HitSelection Hit Selection (High efficacy, low toxicity) Cytotoxicity->HitSelection HitSelection->Start Re-screen/Optimize InVivo In Vivo Efficacy (e.g., Mouse model) HitSelection->InVivo Promising Hits Lead Lead Compound InVivo->Lead

Caption: A generalized workflow for the screening and identification of anti-cryptosporidial compounds.

Logical Relationship in this compound Clinical Application

G Patient Immunocompromised Patient with Cryptosporidiosis This compound Administer this compound Patient->this compound Symptom Symptomatic Improvement (Reduced Diarrhea) This compound->Symptom Oocyst Reduced Oocyst Shedding This compound->Oocyst SideEffect Potential Side Effects (e.g., Rash) This compound->SideEffect Relapse Potential for Relapse Symptom->Relapse Oocyst->Relapse

Caption: Logical flow of clinical outcomes with this compound treatment in cryptosporidiosis.

Conclusion

This compound has demonstrated some efficacy against cryptosporidiosis in clinical settings, particularly in immunocompromised patients. However, its use is associated with modest and often transient responses, as well as the potential for adverse effects. The lack of detailed preclinical data, including a well-defined mechanism of action and standardized in vitro and in vivo protocols, highlights the need for further research to fully characterize its anti-cryptosporidial properties and potential as a therapeutic agent. The protocols and visualizations provided herein offer a framework for guiding future investigations into this compound and other novel compounds for the treatment of this challenging parasitic infection.

References

Application Notes and Protocols for Letrazuril Administration in Murine Models of Coccidiosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of letrazuril and its parent compound, toltrazuril, in murine models of coccidiosis. The protocols outlined below are based on established experimental models and offer a framework for efficacy testing and mechanistic studies of this class of anticoccidial drugs.

Introduction

Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant disease in various animal species, leading to intestinal damage, reduced growth, and in severe cases, mortality. Murine models of coccidiosis are essential tools for studying the pathogenesis of the disease and for the development of novel therapeutics like this compound. This compound, a triazinone derivative, is a potent anticoccidial agent that acts on various intracellular stages of the parasite's life cycle.

Mechanism of Action

This compound and related triazinones, such as toltrazuril, interfere with the parasite's metabolic processes. The primary mechanism involves the disruption of nuclear division of schizonts and gametes, as well as damaging the cell membrane of the parasite.[1] It is believed that these compounds also inhibit enzymes in the respiratory chain and pyrimidine synthesis, ultimately leading to the death of the parasite at all intracellular developmental stages.[2][3][4] This multi-stage efficacy is a key advantage in controlling coccidial infections.[2]

Data Presentation: Efficacy of Toltrazuril in a Murine Coccidiosis Model

The following table summarizes the quantitative data from a study evaluating the efficacy of toltrazuril (TTZ) in a murine model of Eimeria vermiformis infection.

Treatment GroupDosageOocyst Excretion (Oocysts/gram feces)Body Weight Gain (% of healthy control)CD4+ T Cell Population (Spleen)CD8+ T Cell Population (Spleen)Reference
Infected, Untreated Control -Significantly higher than treated groupsSignificantly lower than TTZ-treated and healthy groupsReducedReduced[5][6]
Toltrazuril (TTZ) 15 mg/kgCompletely preventedNo significant difference from healthy controlMaintainedMaintained[5][6]
Diclazuril (DCZ) 5 mg/kgReduced, but not eliminatedSignificantly lower than TTZ-treated groupReducedReduced[5][6]
Healthy Control (Uninfected, Untreated) -None100%NormalNormal[5][6]

Experimental Protocols

Murine Model of Coccidiosis (Eimeria vermiformis)

This protocol describes the establishment of a reproducible Eimeria vermiformis infection in mice, a common model for studying intestinal coccidiosis.[7][8]

Materials:

  • Male C57BL/6J mice (7-8 weeks old)[5][6]

  • Sporulated Eimeria vermiformis oocysts

  • Oral gavage needles

  • Fecal collection cages

  • McMaster counting chamber

  • Microscope

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week prior to infection.

  • Infection: Orally inoculate each mouse with 1,000 sporulated E. vermiformis oocysts suspended in a suitable vehicle (e.g., phosphate-buffered saline).[5][6]

  • Monitoring: Monitor mice daily for clinical signs of coccidiosis, including weight loss, diarrhea, and dehydration.

  • Oocyst Counting: Beginning on day 5 post-infection, collect fecal samples from individual mice or pooled groups. Use the modified McMaster method to quantify the number of oocysts per gram of feces.[5][9]

This compound (Toltrazuril) Efficacy Trial

This protocol details the administration of this compound (using toltrazuril as the reference compound) to evaluate its anticoccidial efficacy.

Materials:

  • Infected mice (as per Protocol 1)

  • This compound/Toltrazuril suspension

  • Vehicle control (e.g., water with emulsifying agent)

  • Oral gavage needles

Procedure:

  • Group Allocation: Randomly assign infected mice to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). Include an uninfected, untreated control group.

  • Drug Administration: On day 3 post-infection, administer a single oral dose of this compound/toltrazuril. A highly effective dose for toltrazuril has been shown to be 15 mg/kg.[5][6] Administer the vehicle to the control groups.

  • Data Collection:

    • Monitor and record body weight daily.

    • Quantify oocyst shedding from day 5 to day 10 post-infection.

  • Endpoint Analysis: At the end of the study period (e.g., day 10 or 21 post-infection), euthanize mice and collect tissues (e.g., spleen, mesenteric lymph nodes) for further analysis, such as flow cytometry for T cell populations.[5][6]

Visualizations

Experimental Workflow for Efficacy Testing

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Endpoint Analysis acclimation Animal Acclimation (1 week) infection Infection with Eimeria (1000 oocysts/mouse) acclimation->infection grouping Random Group Allocation infection->grouping treatment This compound Administration (e.g., 15 mg/kg, Day 3 p.i.) grouping->treatment control Vehicle Control Administration grouping->control weight Daily Body Weight treatment->weight oocysts Oocyst Counting (Days 5-10 p.i.) treatment->oocysts control->weight control->oocysts euthanasia Euthanasia & Tissue Collection weight->euthanasia oocysts->euthanasia flow Flow Cytometry (T-cells) euthanasia->flow

Caption: Workflow for a murine coccidiosis efficacy trial.

Proposed Signaling Pathway of this compound Action

G cluster_pathways Inhibited Parasite Pathways This compound This compound parasite_cell Eimeria Parasite Cell respiratory_chain Mitochondrial Respiratory Chain parasite_cell->respiratory_chain Inhibits pyrimidine_synthesis Pyrimidine Synthesis parasite_cell->pyrimidine_synthesis Inhibits nuclear_division Nuclear Division (Schizonts & Gametes) parasite_cell->nuclear_division Disrupts parasite_death Parasite Death respiratory_chain->parasite_death pyrimidine_synthesis->parasite_death nuclear_division->parasite_death

Caption: this compound's proposed mechanism of action in Eimeria.

References

Application Note: Analysis of Letrazuril Fragmentation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

An application note on the mass spectrometry fragmentation analysis of Letrazuril is presented below, intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a triazinetrione anticoccidial agent used in veterinary medicine to treat and prevent coccidiosis in poultry. Its mechanism of action involves inhibiting the parasite's mitochondrial respiration. For pharmacokinetic studies, residue analysis in food products, and drug metabolism research, a reliable method for its identification and quantification is crucial. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound, with a focus on its fragmentation pattern to ensure accurate identification.

Experimental Protocol

A detailed methodology for the analysis of this compound using LC-MS/MS is provided below.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Matrix: Poultry muscle tissue

  • Homogenization: Homogenize 5 g of tissue with 10 mL of acetonitrile.

  • Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes.

  • Extraction: Collect the supernatant. Add 10 mL of hexane for defatting, vortex, and centrifuge again.

  • SPE Column: Use a C18 SPE cartridge.

  • Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load the acetonitrile extract onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of 10% methanol in water.

  • Elution: Elute this compound with 5 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.

2. Liquid Chromatography (LC) Conditions

  • Instrument: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-8 min: 30% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS) Conditions

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 600 L/h.

  • Collision Gas: Argon.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

Workflow for this compound Analysis

G Figure 1: Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Homogenization (Tissue + Acetonitrile) Centrifugation1 2. Centrifugation Homogenization->Centrifugation1 Defatting 3. Defatting with Hexane Centrifugation1->Defatting SPE 4. Solid Phase Extraction (SPE) Defatting->SPE Evaporation 5. Evaporation & Reconstitution SPE->Evaporation LC 6. LC Separation (C18 Column) Evaporation->LC MS 7. MS/MS Detection (ESI+, MRM) LC->MS Quantification 8. Quantification MS->Quantification Confirmation 9. Fragmentation Analysis Quantification->Confirmation

Caption: Experimental Workflow for this compound Analysis.

Results and Discussion

Fragmentation Analysis of this compound

The protonated molecule of this compound ([M+H]⁺) has a theoretical m/z of 451.0. Under collision-induced dissociation (CID), this precursor ion undergoes fragmentation, producing several characteristic product ions. The fragmentation is proposed to occur primarily around the triazine nucleus and the substituted benzene rings.

A plausible fragmentation pathway for this compound is initiated by the cleavage of the bond between the triazine ring and the dichlorophenyl group, as well as fragmentation within the triazine ring itself. The most abundant product ions are typically used for quantification and confirmation in MRM mode.

Proposed Fragmentation Pathway of this compound

G Figure 2: Proposed MS/MS Fragmentation Pathway for this compound parent This compound [M+H]⁺ m/z 451.0 frag1 Fragment 1 C10H6Cl2N3O2 m/z 282.0 parent:f0->frag1 Loss of C7H5N2O frag2 Fragment 2 C7H4Cl2N m/z 184.0 parent:f0->frag2 Loss of C10H7N3O4 frag3 Fragment 3 C4H3N2O2 m/z 127.0 frag1:f0->frag3 Loss of C6H3Cl2N

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Letrazuril

Abstract

This document details a comprehensive, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing of this compound in bulk drug substance and pharmaceutical formulations. All validation parameters were assessed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6][7]

Introduction

This compound is a triazine derivative that has been investigated for its therapeutic potential.[8] Accurate and reliable analytical methods are crucial for the quality control of the active pharmaceutical ingredient (API) and its formulated products. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[9][10][11] This application note provides a detailed protocol for a validated RP-HPLC method for this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.[1][10]

Table 1: Optimized Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1100 Series or equivalent with UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (approximately 25°C)
Detection UV at 242 nm
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[1][12]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-60 µg/mL.

  • Sample Preparation: For drug product analysis, a sample preparation procedure should be developed to extract this compound into the mobile phase, followed by filtration through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3][6][7][13]

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[14] A standard solution of this compound (e.g., 20 µg/mL) is injected six times. The acceptance criteria are provided in Table 2.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][15] This is evaluated by injecting a blank (mobile phase), a placebo solution, and a standard solution of this compound. The chromatograms should show no interfering peaks at the retention time of this compound.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[1][16] A series of at least five concentrations of this compound across the desired range (e.g., 10-60 µg/mL) are prepared and injected. The peak areas are plotted against the corresponding concentrations, and a linear regression analysis is performed.

Table 3: Linearity Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
10150234
20301567
30452890
40603123
50754456
60905789
Correlation Coefficient (r²) ≥ 0.999
Accuracy (Recovery)

The accuracy of the method is determined by recovery studies.[4][15] A known amount of this compound standard is spiked into a placebo formulation at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each concentration level is prepared in triplicate, and the percentage recovery is calculated.

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD
80%1615.999.40.8
100%2020.1100.50.5
120%2423.899.20.7
Acceptance Criteria 98.0 - 102.0% ≤ 2.0%
Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[1][4]

  • Repeatability: Six replicate injections of a single concentration of this compound (e.g., 20 µg/mL) are performed on the same day.

  • Intermediate Precision: The repeatability assay is performed on two different days by different analysts using different equipment.

Table 5: Precision Data

Precision TypeParameterDay 1 / Analyst 1Day 2 / Analyst 2
Repeatability Mean Peak Area 301540301680
SD 1507.71810.1
% RSD 0.50.6
Intermediate Precision Overall % RSD \multicolumn{2}{c}{0.8}
Acceptance Criteria % RSD \multicolumn{2}{c}{≤ 2.0%}
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio.[12][16] Typically, LOD is determined at a signal-to-noise ratio of 3:1, and LOQ at a signal-to-noise ratio of 10:1.

Table 6: LOD and LOQ

ParameterValue (µg/mL)
LOD 0.05
LOQ 0.15
Robustness

The robustness of the method is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.[1]

Table 7: Robustness Study Parameters and Results

Parameter VariedVariationRetention Time (min)Tailing Factor% RSD of Peak Area
Flow Rate (mL/min) 0.95.81.20.7
1.15.01.10.6
Mobile Phase Ratio ACN:Water (58:42)6.01.20.8
ACN:Water (62:38)4.81.10.7
Acceptance Criteria ≤ 2.0 ≤ 2.0%

Visualization of Workflows

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization A Literature Review & Physicochemical Properties of this compound B Selection of Column and Mobile Phase A->B Initial Parameters C Optimization of Chromatographic Conditions B->C Fine-tuning D System Suitability Check C->D Verification E Specificity D->E Proceed if suitable F Linearity & Range E->F G Accuracy (Recovery) F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Documentation of Application Note & Protocol J->K All parameters met

Caption: Workflow for HPLC method development and validation.

Validation_Parameters_Relationship ValidatedMethod Validated HPLC Method Specificity Specificity ValidatedMethod->Specificity Linearity Linearity ValidatedMethod->Linearity Accuracy Accuracy ValidatedMethod->Accuracy Precision Precision ValidatedMethod->Precision Robustness Robustness ValidatedMethod->Robustness Range Range Linearity->Range Defines LOQ LOQ Linearity->LOQ Lower end defines Accuracy->Linearity Confirms within range Precision->Accuracy Impacts LOD LOD LOQ->LOD Related to

Caption: Interrelationship of HPLC method validation parameters.

Conclusion

The developed RP-HPLC method for the quantification of this compound is simple, rapid, and reliable. The method has been validated according to ICH guidelines and has been shown to be specific, linear, accurate, precise, and robust. Therefore, this method can be effectively used for the routine analysis of this compound in quality control laboratories.

References

Application Notes and Protocols for Letrazuril Combination Therapy in Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Data on letrazuril in combination therapies is limited in publicly available scientific literature. Therefore, this document leverages data from its close structural and functional analog, toltrazuril , to provide comprehensive application notes and protocols. The principles and methodologies described herein are expected to be highly applicable to the study of this compound.

Introduction

This compound and its analog toltrazuril are potent triazine-based anticoccidial agents. Combination therapy involving these compounds is a strategic approach to enhance efficacy, broaden the spectrum of activity, and mitigate the development of drug resistance in target parasites, primarily of the genus Eimeria. These notes provide a summary of key quantitative data from combination therapy studies and detailed experimental protocols for researchers in drug development and related scientific fields.

Quantitative Data from Combination Therapy Studies

The following tables summarize quantitative data from various studies on toltrazuril combination therapies. This data can serve as a starting point for designing new experiments with this compound.

Table 1: In Vivo Efficacy of Toltrazuril Combination Therapies in Broiler Chickens

Combination PartnerToltrazuril DoseCombination Partner DoseEimeria SpeciesKey Efficacy MetricsReference
Nicarbazin / Salinomycin7 mg/kg body weight (in drinking water for 2 days)Nicarbazin: 125 ppm (feed, days 0-14); Salinomycin: 66 ppm (feed, days 15-35)E. acervulina, E. maxima, E. tenellaSignificantly reduced lesion scores and oocyst shedding compared to non-medicated controls. Performance was equal to or better than anticoccidial programs without toltrazuril.[1][2][3][2][3]
Salinomycin7 mg/kg body weight (in drinking water for 2 days)66 ppm (feed, days 0-35)E. acervulina, E. maxima, E. tenellaSignificantly reduced lesion scores and oocyst shedding.[1][2][3][2][3]
Sulfaclozine Sodium1 mL/L (25 ppm)2 g/LEimeria tenellaSignificant improvement in body weight gain, hematological parameters, and reduction in oocyst count and lesion scores compared to infected, untreated controls.[4]
Garlic1 ml/liter drinking water25g/Kg rationEimeria tenellaSignificant increase in body weight and weight gain compared to the infected, non-treated group.[5][5]

Table 2: In Vitro and In Vivo Efficacy of Toltrazuril and its Combinations

Study TypeCombination PartnerToltrazuril Concentration/DoseCombination Partner Concentration/DoseTarget OrganismKey FindingsReference
In vivo (Rabbits)Sulphadimethoxine2.5 mg/kg or 5.0 mg/kg (single oral dose)50 mg/kg (single oral dose) followed by 1 g/4 L in drinking water for 9 daysIntestinal Coccidiosis (Eimeria spp.)Both treatments significantly reduced faecal oocyst count by 73% to 99%.[6][6]
In vivo (Goat Kids)-25 mg/kg/day for 2 days (oral)-Acute clinical coccidiosis (Eimeria spp.)Significant reduction in oocyst count (from 8350 ± 4009 to 0-250 oocysts per gram).[7][7]
In vivo (Broilers)Halofuginone37.5, 75, and 150 ppm (in drinking water)1.5, 3, and 6 ppm (in feed)Eimeria tenellaBoth drugs significantly reduced intestinal lesions, faecal and oocyst scores, and oocyst shedding. Toltrazuril at 75 and 150 ppm provided good protection.[8][8]
In vivo (Broilers)Neem Leaf ExtractNot specifiedNot specifiedEimeria tenellaCombination showed improvements in body weight, weight gain, and Feed Conversion Ratio (FCR).[9][9]

Experimental Protocols

In Vivo Anticoccidial Combination Therapy Study in Broiler Chickens

This protocol is adapted from a study evaluating toltrazuril in combination with in-feed anticoccidials.[1][2][3]

1. Objective: To evaluate the efficacy of a this compound-based combination therapy against mixed Eimeria infection in broiler chickens.

2. Animals and Housing:

  • One-day-old broiler chicks (e.g., Cobb 500).
  • House birds in floor pens with fresh litter.
  • Provide ad libitum access to feed and water.
  • Maintain appropriate temperature and lighting conditions for the age of the birds.

3. Experimental Design:

  • Groups:
  • Group 1: Non-infected, non-medicated (Negative Control).
  • Group 2: Infected, non-medicated (Positive Control).
  • Group 3: Infected, treated with this compound alone.
  • Group 4: Infected, treated with Combination Partner alone.
  • Group 5: Infected, treated with this compound and Combination Partner.
  • Replicates: Use a sufficient number of birds per group and replicate pens to ensure statistical power (e.g., 10-15 birds per pen, 5-8 replicate pens per treatment group).
  • Randomization: Randomly allocate birds to treatment groups.

4. Infection Procedure:

  • On a predetermined day (e.g., day 14 of age), orally inoculate each bird (except the negative control group) with a mixed culture of sporulated Eimeria oocysts (e.g., E. acervulina, E. maxima, E. tenella). The inoculum dose should be sufficient to induce moderate coccidiosis.

5. Treatment Administration:

  • This compound: Administer in the drinking water for a specified period (e.g., 2 consecutive days, starting on day 18). The concentration should be based on the desired dose in mg/kg of body weight.
  • Combination Partner: If it is an in-feed medication, incorporate it into the feed at the desired concentration (ppm) for the specified duration of the study.

6. Data Collection:

  • Performance Parameters: Measure body weight and feed consumption at regular intervals (e.g., weekly) to calculate body weight gain and feed conversion ratio (FCR).
  • Lesion Scoring: At a specific time post-infection (e.g., 7 days), euthanize a subset of birds from each pen and score the intestinal lesions caused by Eimeria species. Use a standardized scoring system (e.g., 0-4 scale).
  • Oocyst Counts: Collect litter or fecal samples at regular intervals post-infection and determine the number of oocysts per gram (OPG) using a McMaster chamber.
  • Mortality: Record daily.

7. Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine the significance of differences between treatment groups.

In Vitro Sporozoite Invasion and Replication Inhibition Assay

This protocol provides a framework for assessing the in vitro efficacy of this compound in combination with other compounds against Eimeria tenella.[10][11][12]

1. Objective: To determine the in vitro inhibitory effect of this compound and a combination partner on the invasion and replication of Eimeria tenella sporozoites in a host cell line.

2. Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells.
  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
  • Eimeria tenella oocysts.
  • Excystation solution (e.g., 0.75% bovine bile salt and 0.25% pancreatin).
  • This compound and combination partner stock solutions.
  • 96-well cell culture plates.
  • DNA extraction kit and qPCR reagents.

3. Cell Culture and Infection:

  • Seed MDBK cells into 96-well plates to form a confluent monolayer.
  • Prepare sporozoites by excysting sporulated E. tenella oocysts.
  • Pre-incubate the purified sporozoites with different concentrations of this compound, the combination partner, and the combination of both for 1 hour at 41°C. Include an untreated control.
  • Add the treated sporozoites to the MDBK cell monolayers and allow for invasion.

4. Assessment of Invasion and Replication:

  • Invasion Assay: After a short incubation period (e.g., 2 hours), lyse the infected cells and quantify the number of intracellular sporozoites. This can be done by qPCR targeting a specific Eimeria gene.
  • Replication Assay: After a longer incubation period (e.g., 24-48 hours), harvest the infected cells and quantify the parasite DNA by qPCR to assess replication.

5. Data Analysis:

  • Calculate the percentage of inhibition of invasion and replication for each treatment group compared to the untreated control.
  • Determine if the combination treatment shows a synergistic, additive, or antagonistic effect.

Signaling Pathways and Mechanisms of Action

Folic Acid Synthesis Pathway Inhibition

A key synergistic mechanism observed in combination therapies involving a sulfonamide and a diaminopyrimidine (like trimethoprim) is the sequential blockade of the folic acid synthesis pathway in the parasite. This pathway is crucial for the synthesis of nucleic acids and certain amino acids.

Folic_Acid_Synthesis_Pathway PABA p-Aminobenzoic Acid (PABA) DHPt_S Dihydropteroate Synthase PABA->DHPt_S DHF Dihydrofolic Acid (DHF) DHPt_S->DHF Incorporation of PABA Sulfonamides Sulfonamides Sulfonamides->DHPt_S Inhibition DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Reduction Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids

Caption: Sequential blockade of the folic acid synthesis pathway by sulfonamides and trimethoprim.

Experimental Workflow for In Vivo Combination Therapy

The following diagram illustrates a typical workflow for an in vivo study evaluating a this compound combination therapy in a broiler chicken model of coccidiosis.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Infection Infection Phase cluster_Treatment Treatment Phase cluster_Data_Collection Data Collection Phase Animal_Acquisition Day 1: Acquire 1-day-old broiler chicks Acclimatization Days 1-13: Acclimatization and initial feeding Animal_Acquisition->Acclimatization Infection Day 14: Oral Inoculation with Eimeria oocysts Acclimatization->Infection Performance_Metrics Weekly: Measure Body Weight and Feed Consumption Acclimatization->Performance_Metrics Treatment_Start Day 18: Initiate this compound Combination Therapy Infection->Treatment_Start Treatment_End Day 19: Conclude This compound Treatment Treatment_Start->Treatment_End Lesion_Scoring Day 21: Euthanize subset for Lesion Scoring Treatment_End->Lesion_Scoring Oocyst_Counting Days 21, 28, 35: Collect feces for Oocyst Counts Treatment_End->Oocyst_Counting

Caption: Workflow for an in vivo this compound combination therapy study in broiler chickens.

Proposed Mechanism of Action of Toltrazuril on Eimeria

Toltrazuril is known to affect the parasite's respiratory chain and pyrimidine synthesis. Recent studies suggest it may also induce oxidative stress and autophagy.[11][13]

Toltrazuril_Mechanism cluster_Mitochondrion Parasite Mitochondrion cluster_Metabolism Parasite Metabolism Toltrazuril Toltrazuril ETC Electron Transport Chain (e.g., NADH oxidase) Toltrazuril->ETC Inhibition Pyrimidine_Synth Pyrimidine Synthesis Toltrazuril->Pyrimidine_Synth Inhibition Autophagy Autophagy Toltrazuril->Autophagy Induces Mito_Function Mitochondrial Dysfunction ETC->Mito_Function ROS Increased Reactive Oxygen Species (ROS) Mito_Function->ROS ROS->Autophagy Induces DNA_Rep DNA Replication & Cell Division Pyrimidine_Synth->DNA_Rep

Caption: Proposed mechanisms of action of toltrazuril on Eimeria parasites.

References

Application Note & Protocol: Quantification of Letrazuril and its Metabolites in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Letrazuril, a triazinetrione anticoccidial agent, and its primary metabolites, this compound sulfoxide and this compound sulfone, are crucial compounds in veterinary medicine. Accurate quantification of these analytes in various tissue samples is essential for pharmacokinetic studies, residue monitoring, and ensuring food safety. This document provides detailed protocols for the extraction and quantification of this compound and its metabolites from tissue samples using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection. The methodologies described are based on established analytical procedures for the closely related compound toltrazuril, which shares a similar chemical structure and metabolic pathway.

Metabolic Pathway of this compound

This compound undergoes oxidation in the body to form two major metabolites: this compound sulfoxide and this compound sulfone. The sulfone metabolite is often the target marker residue for monitoring purposes.

This compound This compound Metabolite1 This compound Sulfoxide This compound->Metabolite1 Oxidation Metabolite2 This compound Sulfone Metabolite1->Metabolite2 Oxidation

Metabolic conversion of this compound.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods for the quantification of this compound (based on toltrazuril data) and its metabolites in various tissue matrices.

Table 1: HPLC-UV Method Performance in Porcine Tissues

AnalyteTissueLinearity (µg/g)LOQ (µg/g)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%dev)
This compoundJejunum, Ileum0.250–10,0000.250< 5.83< 6.005.00 - 10.85
This compound SulfoneJejunum, Ileum0.250–10,0000.250< 5.83< 6.000.00 - 6.37
This compoundIntestinal Content0.500–10,0000.500< 5.83< 6.005.00 - 10.85
This compound SulfoneIntestinal Content0.500–10,0000.500< 5.83< 6.000.00 - 6.37

Data adapted from a study on toltrazuril in piglets.[1][2]

Table 2: LC-MS/MS Method Performance in Poultry Tissues and Eggs

AnalyteMatrixLinearity (µg/L)LOQ (µg/kg)
This compoundMuscle, Liver, Kidney, Eggs1 - 5001.2
This compound SulfoxideMuscle, Liver, Kidney, Eggs1 - 5001.8
This compound SulfoneMuscle, Liver, Kidney, Eggs1 - 5001.8

Data adapted from a study on toltrazuril in poultry.[3]

Table 3: Tissue Residue Depletion of this compound in Broiler Chickens (µg/g)

Time Post-DoseKidneyLiverLungHeartMuscleSkin and Fat
1 Day15.2 ± 1.812.5 ± 1.18.7 ± 0.96.4 ± 0.74.1 ± 0.53.5 ± 0.4
3 Days10.8 ± 1.28.9 ± 0.96.1 ± 0.64.5 ± 0.52.9 ± 0.32.5 ± 0.3
5 Days6.5 ± 0.75.4 ± 0.63.7 ± 0.42.7 ± 0.31.8 ± 0.21.5 ± 0.2
7 Days2.1 ± 0.31.8 ± 0.21.2 ± 0.10.9 ± 0.10.6 ± 0.10.5 ± 0.1
8 DaysNDNDNDNDNDND

ND: Not Detected. Data represents mean ± S.E. and is adapted from a study on toltrazuril in broiler chickens.[4]

Experimental Protocols

Protocol 1: Sample Preparation and Extraction for HPLC-UV Analysis

This protocol is suitable for the analysis of this compound and its sulfone metabolite in intestinal tissues and content.[1][2]

cluster_prep Sample Preparation cluster_re_extraction Re-extraction cluster_cleanup Cleanup and Concentration cluster_analysis Analysis Homogenize 1g Tissue Homogenization Add_IS Add Internal Standard Homogenize->Add_IS Mix1 Vortex (10s) Add_IS->Mix1 Add_EA1 Add 3mL Ethyl Acetate Mix1->Add_EA1 Vortex1 Vortex (10 min) Add_EA1->Vortex1 Centrifuge1 Centrifuge (2000g, 5 min) Vortex1->Centrifuge1 Collect_Supernatant1 Collect Supernatant Centrifuge1->Collect_Supernatant1 Add_EA2 Add 3mL Ethyl Acetate to Pellet Collect_Supernatant1->Add_EA2 Vortex2 Vortex Add_EA2->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Collect_Supernatant2 Combine Supernatants Centrifuge2->Collect_Supernatant2 Evaporate Evaporate to Dryness (45°C, N2) Collect_Supernatant2->Evaporate Add_ACN Add 1mL Acetonitrile Evaporate->Add_ACN Vortex3 Vortex (10 min) Add_ACN->Vortex3 Centrifuge3 Centrifuge (3000g, 10 min) Vortex3->Centrifuge3 Transfer_Supernatant Transfer Supernatant Centrifuge3->Transfer_Supernatant Evaporate2 Evaporate to Dryness Transfer_Supernatant->Evaporate2 Reconstitute Reconstitute in 300µL Mobile Phase Evaporate2->Reconstitute HPLC_UV Inject into HPLC-UV System Reconstitute->HPLC_UV

Workflow for tissue sample preparation.

Materials:

  • Homogenizer

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Ethyl acetate

  • Acetonitrile

  • Internal standard (e.g., fusidic acid)

  • Mobile phase (e.g., 0.085% H₃PO₄ in water and acetonitrile)

Procedure:

  • Weigh 1 g of homogenized tissue into a centrifuge tube.

  • Add a known amount of internal standard.

  • Vortex for 10 seconds.

  • Add 3 mL of ethyl acetate, vortex for 10 minutes, and centrifuge at 2000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Repeat the extraction on the pellet with another 3 mL of ethyl acetate.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen at 45°C.

  • Add 1 mL of acetonitrile, vortex for 10 minutes, and centrifuge at 3000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in 300 µL of the initial mobile phase.

  • Inject into the HPLC-UV system.

Protocol 2: Sample Preparation and Extraction for LC-MS/MS Analysis

This protocol is a general procedure for the extraction of this compound and its metabolites from various tissues for LC-MS/MS analysis.[3][5][6]

Materials:

  • Homogenizer

  • Vortex mixer

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or Oasis™ MAX)

  • Ethyl acetate or Acetonitrile

  • Deuterated internal standard

  • Methanol

  • Ammonium formate

Procedure:

  • Weigh 1-5 g of homogenized tissue into a centrifuge tube.

  • Add the deuterated internal standard.

  • Add 10 mL of ethyl acetate or acetonitrile and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • For Ethyl Acetate Extraction: Proceed with Gel Permeation Chromatography (GPC) cleanup as described by Ai et al. (2011) or a suitable SPE cleanup.[3]

  • For Acetonitrile Extraction:

    • Take an aliquot of the supernatant and proceed to SPE cleanup.

    • Condition a C18 or Oasis™ MAX SPE cartridge with methanol followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with water or a weak organic solvent mixture.

    • Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness.

  • Reconstitute in a suitable mobile phase for LC-MS/MS injection.

Chromatographic Conditions

HPLC-UV: [1][2]

  • Column: C18 Kinetec column (e.g., 2.6 µm, 3 x 100 mm)

  • Mobile Phase: Gradient elution with 0.085% H₃PO₄ in water (A) and acetonitrile (B)

  • Flow Rate: 0.4 - 1.0 mL/min

  • Column Temperature: 25°C

  • UV Detection: 248 nm

LC-MS/MS: [3][5]

  • Column: C18 column (e.g., Agilent C18, 5 µm, 4.6 x 150 mm)

  • Mobile Phase: Gradient elution with ammonium formate in water and acetonitrile/methanol.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often preferred.[3][7] Atmospheric Pressure Chemical Ionization (APCI) in negative mode has also been shown to provide good results.[8][9]

  • Transitions: Monitor specific precursor and product ion transitions for this compound and its metabolites.

cluster_sample Sample Introduction cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data System Autosampler Autosampler Pump HPLC Pump Autosampler->Pump Column C18 Column Pump->Column Ion_Source Ion Source (ESI/APCI) Column->Ion_Source Quad1 Quadrupole 1 (Precursor Ion Selection) Ion_Source->Quad1 Collision_Cell Collision Cell (Fragmentation) Quad1->Collision_Cell Quad2 Quadrupole 2 (Product Ion Selection) Collision_Cell->Quad2 Detector Detector Quad2->Detector Data_System Data Acquisition & Processing Detector->Data_System

LC-MS/MS analytical workflow.

Conclusion

The protocols outlined in this application note provide robust and reliable methods for the quantification of this compound and its primary metabolites in various animal tissues. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and available instrumentation. Proper validation of these methods in the user's laboratory is essential to ensure accurate and precise results for research, drug development, and regulatory purposes.

References

Application Notes and Protocols for Letrazuril Treatment of Infected Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature with detailed in vitro protocols and quantitative efficacy data specifically for letrazuril is limited. The following application notes and protocols are primarily based on studies of the closely related and structurally similar triazine compounds, toltrazuril and its active metabolite ponazuril. These compounds are expected to share a similar mechanism of action with this compound, targeting apicomplexan parasites. Researchers should adapt these protocols as a starting point for their specific experimental needs with this compound.

Introduction

This compound is a triazine-based compound that has been investigated for its antiprotozoal activity, particularly against Cryptosporidium parvum, a common cause of diarrheal disease in immunocompromised individuals.[1][2][3] Like other triazines such as toltrazuril and diclazuril, this compound is thought to interfere with the division and development of intracellular parasites.[4][5][6][7] The primary mechanism of action for this class of drugs is not fully elucidated but is believed to involve targeting the apicoplast, a non-photosynthetic plastid organelle in apicomplexan parasites, leading to the inhibition of cytokinesis.[8][9][10]

These application notes provide a summary of the available data on related triazine compounds and detailed protocols for the in vitro evaluation of this compound's efficacy and cytotoxicity in infected cell lines.

Data Presentation: Efficacy and Cytotoxicity of Related Triazine Compounds

The following tables summarize the in vitro efficacy and cytotoxicity data for toltrazuril and ponazuril against various apicomplexan parasites. This data can serve as a reference for designing dose-response studies with this compound.

Table 1: In Vitro Efficacy of Toltrazuril and Ponazuril Against Apicomplexan Parasites

DrugParasiteHost Cell LineEffective ConcentrationObserved Effect
PonazurilToxoplasma gondii (RH strain)African green monkey kidney cells0.1, 1.0, 5.0 µg/mLSignificant inhibition of tachyzoite production.[11]
ToltrazurilToxoplasma gondii (2F1 clone)Human trophoblast cells (BeWo)12.5 µg/mL~50% reduction in parasite proliferation.[3][4]
ToltrazurilToxoplasma gondiiNot specifiedNot specifiedInhibition of parasite invasion and replication.[12]
PonazurilNeospora caninumNot specified5 µg/mLInhibition of tachyzoite development after ~48 hours.[8]
ToltrazurilCryptosporidium parvumNot specified1 or 20 µMSignificant anticryptosporidial activity.[12]

Table 2: Cytotoxicity of Toltrazuril in Mammalian Cell Lines

DrugCell LineCytotoxicity Concentration (CC50)Notes
Toltrazuril (Ca(OH)2-SD formulation)Host cells (not specified)>100 µg/mLNo damage to host cells observed at concentrations up to 100 µg/mL.[1]

Experimental Protocols

The following are detailed protocols for assessing the in vitro activity of this compound.

Protocol 1: In Vitro Efficacy of this compound against Cryptosporidium parvum in HCT-8 Cells

This protocol describes a method for evaluating the ability of this compound to inhibit the growth of C. parvum in the human ileocecal adenocarcinoma cell line HCT-8.

Materials:

  • HCT-8 cell line (ATCC CCL-244)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cryptosporidium parvum oocysts

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Quantitative real-time PCR (qRT-PCR) reagents for parasite quantification (e.g., targeting 18S rRNA)[13] or immunofluorescence assay (IFA) reagents.

Procedure:

  • Cell Culture:

    • Maintain HCT-8 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

    • Seed HCT-8 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to form a confluent monolayer (typically 24-48 hours).

  • Parasite Preparation and Infection:

    • Prior to infection, treat C. parvum oocysts with a 10% bleach solution on ice for 10 minutes to sterilize the surface.

    • Wash the oocysts extensively with sterile PBS.

    • Induce excystation by incubating the oocysts in an appropriate excystation medium (e.g., PBS containing 0.25% trypsin and 0.5% sodium taurocholate) at 37°C for 1-2 hours.

    • Infect the confluent HCT-8 cell monolayers with the excysted sporozoites at a multiplicity of infection (MOI) of 1 (one parasite per host cell).

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Further dilute the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • After a 2-3 hour incubation period to allow for parasite invasion, remove the inoculum and add fresh medium containing the various concentrations of this compound to the infected cells. Include appropriate controls (infected untreated cells and uninfected cells).

  • Assessment of Parasite Growth:

    • Incubate the plates for 48-72 hours at 37°C.

    • Quantify parasite proliferation using one of the following methods:

      • qRT-PCR: Lyse the cells and extract total RNA. Perform qRT-PCR using primers specific for a C. parvum gene (e.g., 18S rRNA) to determine the relative amount of parasite genetic material.[13]

      • Immunofluorescence Assay (IFA): Fix the cells with methanol, and stain with a fluorescently labeled antibody specific for C. parvum. Count the number of parasites per field of view using a fluorescence microscope.

  • Data Analysis:

    • Calculate the percentage of parasite growth inhibition for each this compound concentration relative to the untreated control.

    • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assessment of this compound using MTT Assay

This protocol outlines the determination of this compound's cytotoxicity in the host cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14]

Materials:

  • HCT-8 cell line (or other relevant host cell line)

  • Complete culture medium

  • This compound

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed HCT-8 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the diluted this compound solutions to the cells and incubate for the same duration as the efficacy assay (e.g., 48-72 hours). Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log of the drug concentration.

Visualizations

Experimental Workflow for In Vitro Screening of this compound

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results cell_culture Host Cell Culture (e.g., HCT-8) infection Infection of Host Cells cell_culture->infection cytotoxicity_assay Cytotoxicity Assay (MTT or other) cell_culture->cytotoxicity_assay parasite_prep Parasite Preparation (e.g., C. parvum oocyst excystation) parasite_prep->infection drug_prep This compound Stock and Dilutions treatment Treatment with this compound drug_prep->treatment drug_prep->cytotoxicity_assay infection->treatment efficacy_assay Efficacy Assay (qRT-PCR or IFA) treatment->efficacy_assay ic50 IC50 Determination efficacy_assay->ic50 cc50 CC50 Determination cytotoxicity_assay->cc50 si Selectivity Index (SI) (CC50 / IC50) ic50->si cc50->si

Caption: Workflow for in vitro screening of this compound.

Proposed Mechanism of Action for Triazine Antiprotozoals

G cluster_host Host Cell cluster_parasite Apicomplexan Parasite apicoplast Apicoplast nucleus Nucleus cytokinesis Cytokinesis (Merozoite Formation) nucleus->cytokinesis drives This compound This compound This compound->apicoplast targets (?) This compound->cytokinesis inhibits

Caption: Proposed mechanism of triazine antiprotozoals.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Letrazuril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Letrazuril is a diphenylacetonitrile compound that has demonstrated activity against apicomplexan parasites, which are responsible for a range of diseases in humans and animals, including cryptosporidiosis and coccidiosis. High-throughput screening (HTS) assays are essential tools in the discovery and development of novel anti-parasitic agents. These assays enable the rapid screening of large compound libraries to identify molecules that inhibit parasite growth and viability. This document provides detailed application notes and protocols for conducting HTS assays involving this compound and its analogs against apicomplexan parasites.

The protocols described herein are based on established methodologies for HTS of anti-apicomplexan compounds and are adapted for the specific evaluation of this compound. These assays are designed to be robust, reproducible, and scalable for the screening of extensive compound collections.

Mechanism of Action and Signaling Pathway

This compound and related triazine compounds are known to target apicomplexan parasites. While the precise molecular target of this compound is not fully elucidated, evidence suggests that it, like other triazine-based anticoccidials such as toltrazuril, interferes with critical cellular processes within the parasite. A primary target is believed to be the apicoplast , a non-photosynthetic plastid organelle essential for parasite survival.

Inhibition of apicoplast function disrupts key metabolic pathways, including fatty acid synthesis, isoprenoid biosynthesis, and heme synthesis. This disruption ultimately leads to a "delayed death" phenotype, where the parasite completes one replication cycle but fails to establish a productive infection in subsequent host cells. It is hypothesized that this compound may inhibit enzymes within these pathways or disrupt the replication and inheritance of the apicoplast itself.

Letrazuril_Mechanism_of_Action cluster_parasite Apicomplexan Parasite cluster_pathways Metabolic Pathways This compound This compound Apicoplast Apicoplast This compound->Apicoplast Inhibition Fatty_Acid_Synth Fatty Acid Synthesis (FASII) Apicoplast->Fatty_Acid_Synth Isoprenoid_Synth Isoprenoid Synthesis (MEP/DOXP) Apicoplast->Isoprenoid_Synth Heme_Synth Heme Synthesis Apicoplast->Heme_Synth Parasite_Replication Parasite Replication & Progeny Formation Fatty_Acid_Synth->Parasite_Replication required for Isoprenoid_Synth->Parasite_Replication required for Heme_Synth->Parasite_Replication required for Infection_Failure Infection Failure & Parasite Death Parasite_Replication->Infection_Failure leads to

Caption: Putative mechanism of action of this compound targeting the apicoplast.

Quantitative Data Summary

The following table summarizes the in vitro activity of compounds structurally or functionally related to this compound against various apicomplexan parasites. This data is compiled from various screening assays and provides a benchmark for evaluating the potency of new chemical entities.

CompoundParasite SpeciesAssay TypePotency (IC50/EC50)Reference
ToltrazurilCryptosporidium parvumIn vitro growth inhibitionSignificant activity at 1-20 µM[1]
PonazurilToxoplasma gondiiIn vitro tachyzoite productionSignificant inhibition at 0.1-5.0 µg/mL[2]
DiclazurilEimeria tenellaIn vitro developmental assayIC50 ~0.3 ng/mL[3]

Experimental Protocols

High-Throughput Phenotypic Screening of this compound against Cryptosporidium parvum

This protocol describes a cell-based HTS assay to evaluate the efficacy of this compound and its analogs against Cryptosporidium parvum growth in vitro using a quantitative polymerase chain reaction (qPCR) readout.

Materials and Reagents:

  • Cryptosporidium parvum oocysts

  • Human ileocecal adenocarcinoma (HCT-8) cell line

  • Complete Growth Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Infection Medium: Complete Growth Medium with 2% FBS.

  • This compound and test compounds dissolved in dimethyl sulfoxide (DMSO)

  • 384-well clear-bottom cell culture plates

  • DNA extraction kit

  • qPCR master mix and primers/probes specific for a C. parvum target gene (e.g., 18S rRNA)

Experimental Workflow:

HTS_Workflow_qPCR cluster_workflow HTS Workflow for this compound against Cryptosporidium parvum A Seed HCT-8 cells in 384-well plates B Incubate for 24h to form a monolayer A->B E Infect HCT-8 cell monolayer with sporozoites B->E C Prepare compound plates with serial dilutions of this compound F Add compounds to infected cells C->F D Excyst C. parvum oocysts to obtain sporozoites D->E E->F G Incubate for 48-72h F->G H Lyse cells and extract DNA G->H I Perform qPCR to quantify parasite DNA H->I J Data analysis and IC50 determination I->J

Caption: Workflow for qPCR-based HTS of this compound.

Detailed Protocol:

  • Cell Seeding: Seed HCT-8 cells into 384-well clear-bottom plates at a density of 5,000 cells per well in 50 µL of Complete Growth Medium. Incubate at 37°C in a 5% CO2 atmosphere for 24 hours to allow for the formation of a confluent monolayer.

  • Compound Plating: Prepare serial dilutions of this compound and other test compounds in an appropriate solvent (e.g., DMSO) in a separate 384-well compound plate. Typically, a 10-point, 3-fold dilution series is prepared.

  • Parasite Preparation: Excyst C. parvum oocysts by incubation in a solution of 0.5% sodium hypochlorite on ice, followed by washing and incubation in excystation medium (e.g., PBS containing 0.25% trypsin and 0.75% sodium taurocholate) at 37°C to release sporozoites.

  • Infection: Aspirate the growth medium from the HCT-8 cell plates and infect the monolayers with 2 x 10^4 sporozoites per well in 25 µL of Infection Medium.

  • Compound Addition: Using a liquid handler, transfer a small volume (e.g., 50 nL) of the diluted compounds from the compound plate to the infected cell plate. Include appropriate controls: infected untreated cells (positive control for growth) and uninfected cells (negative control).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • DNA Extraction: After incubation, aspirate the medium and lyse the cells. Extract total DNA from each well using a commercial DNA extraction kit compatible with 384-well plates.

  • qPCR Analysis: Perform qPCR using primers and a probe specific for a C. parvum gene (e.g., 18S rRNA). The quantification cycle (Cq) value will be inversely proportional to the amount of parasite DNA.

  • Data Analysis: Calculate the percent inhibition of parasite growth for each compound concentration relative to the untreated controls. Determine the IC50 value for this compound by fitting the dose-response data to a four-parameter logistic curve.

High-Throughput Luciferase-Based Assay for Toxoplasma gondii

This protocol outlines an HTS assay using a genetically engineered Toxoplasma gondii strain that expresses a luciferase reporter gene, providing a sensitive and high-throughput method to assess parasite viability.

Materials and Reagents:

  • Toxoplasma gondii tachyzoites (e.g., RH strain) expressing firefly luciferase

  • Human foreskin fibroblast (HFF) cells

  • Complete DMEM: Dulbecco's Modified Eagle Medium with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound and test compounds in DMSO

  • 384-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Experimental Workflow:

HTS_Workflow_Luciferase cluster_workflow HTS Workflow for this compound against Toxoplasma gondii A Seed HFF cells in 384-well plates B Incubate for 24h to form a monolayer A->B E Infect HFF monolayer with tachyzoites B->E C Prepare compound plates with serial dilutions of this compound F Add compounds to infected cells C->F D Harvest and prepare luciferase-expressing T. gondii D->E E->F G Incubate for 72h F->G H Add luciferase substrate G->H I Measure luminescence H->I J Data analysis and IC50 determination I->J

Caption: Workflow for luciferase-based HTS of this compound.

Detailed Protocol:

  • Cell Seeding: Seed HFF cells in 384-well white, clear-bottom plates at a density of 4,000 cells per well in 50 µL of Complete DMEM. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Plating: Prepare serial dilutions of this compound and test compounds in DMSO in a 384-well compound plate.

  • Parasite Preparation: Harvest freshly egressed luciferase-expressing T. gondii tachyzoites from a heavily infected HFF culture flask. Count the parasites and dilute to the desired concentration in Complete DMEM.

  • Infection and Compound Addition: Add 2,000 tachyzoites in 25 µL of medium to each well of the HFF plate. Immediately after, add the diluted compounds (e.g., 50 nL) to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Luminescence Measurement: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well.

  • Readout: After a brief incubation (2-5 minutes) to allow for cell lysis and signal stabilization, measure the luminescence using a plate luminometer.

  • Data Analysis: Calculate the percent inhibition of parasite growth based on the reduction in luminescence signal compared to untreated controls. Determine the IC50 value for this compound using a non-linear regression analysis.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the high-throughput screening of this compound and its derivatives against apicomplexan parasites. The qPCR-based assay is highly sensitive and specific for Cryptosporidium parvum, while the luciferase-based assay provides a rapid and robust method for screening against Toxoplasma gondii. By employing these HTS methodologies, researchers can efficiently screen large compound libraries to identify novel and potent anti-parasitic agents, accelerating the drug discovery pipeline for diseases caused by these important pathogens. Careful optimization of assay parameters and appropriate data analysis are crucial for the successful implementation of these screening campaigns.

References

Ethical Considerations in Letrazuril Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the ethical design and implementation of animal studies involving Letrazuril, a triazine-based anticoccidial agent. Adherence to these guidelines is crucial for ensuring animal welfare, generating high-quality scientific data, and complying with regulatory requirements. While specific data on this compound is limited in publicly available literature, the principles outlined below, drawn from general guidelines for animal research and data on the related compound Toltrazuril, offer a robust starting point for study design.

Overarching Ethical Principles: The 3Rs

All animal research involving this compound must be predicated on the principles of the 3Rs :

  • Replacement: Actively seek and use alternatives to animal testing whenever possible. This includes in vitro studies, computational modeling, and other non-animal methods to assess the efficacy and safety of this compound.

  • Reduction: Design experiments to use the minimum number of animals necessary to obtain statistically significant and scientifically valid results. This involves careful consideration of experimental design, statistical power analysis, and the use of appropriate control groups.

  • Refinement: Continuously strive to improve experimental procedures to minimize pain, suffering, and distress in the animals. This includes optimizing drug administration techniques, providing appropriate housing and care, and establishing humane endpoints.[1][2][3]

Justification of Research and Ethical Review

Before commencing any animal study with this compound, a thorough ethical review is mandatory. This process should be conducted by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[3][4] The justification for the research must be clearly articulated, demonstrating a reasonable expectation that the study will contribute to scientific knowledge and ultimately benefit human or animal health.[1]

Key considerations for ethical review:

  • Scientific Validity: The research question must be well-defined, and the experimental design must be sound to ensure that the results will be meaningful.

  • Necessity of Animal Use: A clear rationale must be provided for why non-animal alternatives are not suitable for achieving the study's objectives.

  • Species Selection: The chosen animal species should be the most appropriate for the research question, considering its biological relevance to the target species for this compound's application.

  • Benefit-Harm Assessment: A careful analysis must be conducted to ensure that the potential scientific benefits of the study outweigh the potential for animal suffering.

Data Presentation: Summarizing Quantitative Data

All quantitative data from this compound animal studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide templates for summarizing key efficacy and safety data.

Table 1: Efficacy of this compound Against Eimeria Species in Poultry (Hypothetical Data)

Treatment GroupDose (mg/kg)Oocyst Excretion (oocysts/gram feces)Lesion Score (0-4)Weight Gain (g)Feed Conversion Ratio
Negative Control0500,0003.51502.0
This compound1.050,0001.02501.5
This compound2.55,0000.52751.4
Positive Control (e.g., Toltrazuril)2510,0000.82601.45

Table 2: Safety and Toxicity Profile of this compound in Rodents (Hypothetical Data)

ParameterThis compound (Low Dose)This compound (Mid Dose)This compound (High Dose)Control
Clinical Observations
Mortality0/100/101/100/10
Adverse Clinical SignsNoneMild lethargyLethargy, ruffled furNone
Hematology
Red Blood Cell Count (x10^12/L)7.57.36.87.6
White Blood Cell Count (x10^9/L)8.28.59.18.4
Clinical Chemistry
Alanine Aminotransferase (ALT) (U/L)45558042
Creatinine (μmol/L)30323531
Gross Pathology No significant findingsNo significant findingsMild liver enlargementNo significant findings

* Indicates statistically significant difference from the control group (p < 0.05).

Experimental Protocols

Detailed and standardized protocols are essential for ensuring the reproducibility and ethical conduct of animal studies.

Protocol for Efficacy Evaluation of this compound in Broiler Chickens

Objective: To determine the efficacy of this compound in controlling coccidiosis caused by Eimeria species in broiler chickens.

Animals: One-day-old male broiler chicks, sourced from a reputable supplier.

Housing: Animals should be housed in clean, disinfected pens with appropriate temperature, humidity, and ventilation. Feed and water should be provided ad libitum.

Experimental Design:

  • Acclimation: Allow a 5-day acclimation period before the start of the experiment.

  • Randomization: Randomly assign chicks to different treatment groups (e.g., negative control, this compound low dose, this compound high dose, positive control).

  • Infection: At approximately 14 days of age, orally inoculate each chick (except for a non-infected control group) with a known number of sporulated Eimeria oocysts.

  • Treatment: Administer this compound or the control substance at the designated dose and schedule (e.g., via drinking water or feed).

  • Monitoring:

    • Record body weight and feed intake daily.

    • Observe for clinical signs of coccidiosis (e.g., diarrhea, depression, ruffled feathers) and score them daily.

    • Collect fecal samples at specified time points to determine oocyst excretion.

  • Necropsy: At the end of the study period (e.g., 7-10 days post-infection), humanely euthanize the birds and perform a necropsy. Score intestinal lesions according to a standardized method (e.g., Johnson and Reid, 1970).

Humane Endpoints: Establish clear criteria for humane endpoints, such as severe weight loss, inability to access food or water, or severe clinical signs of disease, at which point animals will be humanely euthanized.

Protocol for Acute Oral Toxicity Study of this compound in Rats

Objective: To determine the acute oral toxicity (LD50) of this compound in rats.

Animals: Young adult male and female rats (e.g., Sprague-Dawley or Wistar), 8-12 weeks of age.

Housing: House animals individually in standard cages with controlled environmental conditions.

Experimental Design:

  • Acclimation: Acclimate animals for at least 5 days before dosing.

  • Dose Groups: Assign animals to several dose groups, including a vehicle control group. Doses should be selected based on a preliminary range-finding study.

  • Administration: Administer a single oral dose of this compound or the vehicle control by gavage.

  • Observation:

    • Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.

    • Record body weights before dosing and at specified intervals throughout the study.

  • Necropsy: At the end of the observation period, humanely euthanize all surviving animals and perform a gross necropsy.

Ethical Considerations: The number of animals used should be minimized by using appropriate statistical methods for LD50 determination (e.g., the Up-and-Down Procedure). Efforts should be made to refine the study to avoid severe suffering.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks relevant to this compound animal studies.

Ethical_Framework cluster_0 Ethical Principles (The 3Rs) cluster_1 Regulatory & Institutional Oversight cluster_2 Study Conduct Replacement Replacement (e.g., in vitro assays, computational models) IACUC Institutional Animal Care and Use Committee (IACUC) Replacement->IACUC Justification Reduction Reduction (e.g., statistical power analysis, appropriate controls) Reduction->IACUC Justification Refinement Refinement (e.g., humane endpoints, environmental enrichment) Refinement->IACUC Justification Protocol Detailed Experimental Protocol IACUC->Protocol Approval GLP Good Laboratory Practice (GLP) GLP->Protocol Guidelines Monitoring Animal Health & Welfare Monitoring Protocol->Monitoring Data Accurate Data Collection & Reporting Monitoring->Data Experimental_Workflow cluster_0 Pre-Study Phase cluster_1 Study Phase cluster_2 Post-Study Phase Ethical_Review Ethical Review (IACUC Approval) Acclimation Animal Acclimation Ethical_Review->Acclimation Infection Experimental Infection (Eimeria oocysts) Acclimation->Infection Treatment This compound Administration Infection->Treatment Monitoring Clinical & Parasitological Monitoring Treatment->Monitoring Necropsy Necropsy & Lesion Scoring Monitoring->Necropsy Data_Analysis Data Analysis & Interpretation Necropsy->Data_Analysis Reporting Reporting of Findings Data_Analysis->Reporting Signaling_Pathway_Hypothesis cluster_0 Protozoan Cell This compound This compound Calcium_Signaling Intracellular Calcium Signaling This compound->Calcium_Signaling Potential Disruption Mitochondrial_Function Mitochondrial Respiration This compound->Mitochondrial_Function Potential Inhibition Enzyme_Activity Key Metabolic Enzymes This compound->Enzyme_Activity Potential Inhibition Apoptosis Apoptosis Calcium_Signaling->Apoptosis Leads to Mitochondrial_Function->Apoptosis Leads to Cell_Death Cell Death Enzyme_Activity->Cell_Death Leads to

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Letrazuril Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility limitations of Letrazuril (Toltrazuril) in aqueous media. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your research and formulation development.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is sparingly soluble in aqueous buffers.[1] Its solubility in water at 298.15 K is approximately 0.01929 x 10⁻³ mole fraction.[2][3]

Q2: In which organic solvents is this compound soluble?

This compound exhibits good solubility in several organic solvents. For instance, its solubility is approximately 1 mg/mL in ethanol and about 25 mg/mL in DMSO and dimethylformamide (DMF).[1]

Q3: What are the common strategies to enhance the aqueous solubility of this compound?

Common and effective methods to improve the aqueous solubility of this compound include the use of co-solvents, solid dispersions, and cyclodextrin complexation.[4][5] Nanosuspension technology also presents a viable approach.

Q4: How can I prepare a stock solution of this compound for in vitro experiments?

To prepare a stock solution for use in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent such as DMSO and then dilute it with the aqueous buffer of choice.[1] For example, a 1:4 solution of DMSO:PBS (pH 7.2) can achieve a this compound solubility of approximately 0.2 mg/mL.[1] It is advised not to store the aqueous solution for more than one day.[1]

Q5: Can pH adjustment be used to improve this compound's solubility?

Yes, in some cases, pH modification can enhance the solubility of poorly soluble drugs. For this compound, an alkaline environment is a precondition for its dissolution in some formulations.[6] Commercial products like Dozuril® 25 mg/ml have a pH ranging from 8 to 10 to keep the active ingredient dissolved.[6] However, a pH higher than 10 can lead to the inactivation of this compound.[6]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system). 3. Consider using a different solubilization technique, such as cyclodextrin complexation or solid dispersion, which can provide better stability in aqueous media.
Inconsistent results in biological assays. Poor solubility and precipitation of this compound leading to inaccurate dosing. Degradation of the compound in the aqueous solution.1. Visually inspect your solutions for any signs of precipitation before use. 2. Prepare fresh aqueous solutions of this compound daily.[1] 3. Validate the concentration of your final working solution using a suitable analytical method like UV spectrophotometry or HPLC.
Difficulty dissolving this compound directly in water for animal studies. This compound has very low intrinsic aqueous solubility.Direct dissolution in water is not recommended. Utilize a formulation strategy such as: - Co-solvents: Prepare a solution using a biocompatible co-solvent system (e.g., with PEG 400, propylene glycol).[7] - Solid Dispersions: Formulate this compound as a solid dispersion with a carrier like PEG 6000.[4] - Cyclodextrin Complexation: Prepare an inclusion complex with hydroxypropyl-β-cyclodextrin.[5] - Nanosuspensions: Develop a nanosuspension of this compound.[8]
Precipitation in drinking water for veterinary applications. Drop in pH upon dilution in drinking water. High concentration of minerals (hard water) like calcium and magnesium.[6]1. Use a commercially available diluent designed to maintain an alkaline pH and chelate minerals.[6] 2. Prepare a pre-solution by dissolving the this compound formulation in the diluent and a small amount of water before adding it to the main water supply.[6]

Quantitative Data on Solubility Enhancement

The following tables summarize the quantitative improvements in this compound solubility achieved through different methods.

Table 1: Solubility of this compound in Various Solvents at 298.15 K

SolventMole Fraction Solubility (x 10⁻³)
Water0.01929[2][3]
Isopropyl Alcohol0.9795[2][3]
Ethanol1.567[2][3]
Toluene3.132[2][3]
Dichloromethane6.103[2][3]
Ethyl Acetate9.640[2][3]
DMSO~25 mg/mL[1]
DMF~25 mg/mL[1]

Table 2: Enhancement of this compound Solubility using Solid Dispersions with PEG 6000

FormulationSolubility (mg/mL)Fold Increase vs. Pure this compound
Pure this compound0.0041[4]1
1:20 (w/w) Physical Mixture0.0058[4]1.4
1:20 (w/w) Solid Dispersion0.8601[4]209.8

Experimental Protocols

Protocol 1: Preparation of this compound-PEG 6000 Solid Dispersion

This protocol is based on the solvent-melting method described by Ma et al. (2013).[4]

Materials:

  • This compound

  • Polyethylene glycol 6000 (PEG 6000)

  • Diethyl carbonate

  • Porcelain dish

  • Heating apparatus (e.g., hot plate with magnetic stirrer)

  • Ice bath

  • Desiccator

Procedure:

  • Place the desired amount of PEG 6000 into a porcelain dish.

  • Heat the PEG 6000 to 80°C until it completely melts.

  • In a separate container, dissolve this compound in a minimal amount of diethyl carbonate to achieve a saturated solution.

  • Add the this compound solution to the molten PEG 6000.

  • Stir the mixture continuously until a homogenous dispersion is obtained.

  • Remove the porcelain dish from the heat and place it in an ice bath to facilitate rapid solidification.

  • Store the resulting solid dispersion in a desiccator for 24 hours to ensure complete drying.

  • The solid dispersion can then be crushed and sieved to obtain a powder for further use.

Protocol 2: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

This protocol is based on the solution-stirring method.[5]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Filtration apparatus (e.g., 0.45 µm filter)

  • Lyophilizer (optional, for obtaining a solid powder)

Procedure:

  • Prepare an aqueous solution of HP-β-CD at the desired concentration.

  • Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature for a specified period (e.g., 24-48 hours) to allow for complex formation.

  • After stirring, filter the solution through a 0.45 µm filter to remove any un-complexed, undissolved this compound.

  • The resulting clear solution contains the this compound-HP-β-CD inclusion complex. This solution can be used directly or lyophilized to obtain a solid powder.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_methods Solubility Enhancement Strategies cluster_characterization Characterization & Analysis cluster_application Application problem Poor Aqueous Solubility of this compound cosolvents Co-solvents (e.g., DMSO, PEG 400) problem->cosolvents Select a method solid_dispersion Solid Dispersion (e.g., with PEG 6000) problem->solid_dispersion Select a method cyclodextrin Cyclodextrin Complexation (e.g., with HP-β-CD) problem->cyclodextrin Select a method nanosuspension Nanosuspension problem->nanosuspension Select a method solubility_testing Solubility Measurement (e.g., Shake-flask method) cosolvents->solubility_testing solid_dispersion->solubility_testing cyclodextrin->solubility_testing nanosuspension->solubility_testing dissolution_rate Dissolution Rate Studies solubility_testing->dissolution_rate physicochemical Physicochemical Analysis (e.g., DSC, FTIR, XRD) dissolution_rate->physicochemical application Enhanced Bioavailability for In Vitro & In Vivo Studies physicochemical->application mechanism_of_action cluster_drug Drug Formulation cluster_parasite Coccidia Parasite insoluble Insoluble this compound soluble Solubilized this compound (e.g., via complexation) insoluble->soluble Solubilization (Key for Bioavailability) membrane Cell Membrane soluble->membrane Absorption nucleus Nucleus (Schizonts, Gametocytes) membrane->nucleus Inhibition of Nuclear Division mitochondria Mitochondria membrane->mitochondria Disruption of Mitochondrial Respiratory Chain

References

Optimizing Letrazuril Dosage for In Vitro Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the in vitro optimization of Letrazuril is limited. The following guidelines are based on best practices for related triazine compounds, such as Toltrazuril, and general principles of in vitro toxicology and pharmacology. Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal concentration of this compound for their specific experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro experiments?

A1: Due to the lack of specific data for this compound, it is recommended to start with a broad concentration range and narrow it down based on initial results. A typical starting range for related triazine compounds in antiparasitic or anticancer in vitro studies is from 0.1 µM to 100 µM. For some applications, such as against Eimeria tenella, concentrations as low as 0.5 µg/mL of the related compound Toltrazuril have been used.

Q2: How should I dissolve this compound for use in cell culture?

A2: this compound, like other triazine compounds, is expected to have low aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1][2][3] This stock solution can then be serially diluted in the cell culture medium to achieve the desired final concentrations. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is the mechanism of action of this compound?

A3: this compound is a triazine compound. Related compounds like Toltrazuril are known to interfere with the reproduction of protozoa by disrupting the division of the nucleus and damaging the parasite's cell membrane.[4] This leads to the destruction of the parasite at all stages of its life cycle.[4] The precise molecular targets may involve enzymes in the respiratory chain and pyrimidine synthesis.[5]

Q4: How can I assess the cytotoxicity of this compound in my cell line?

A4: Cytotoxicity can be assessed using various standard assays that measure cell viability. Common methods include MTT, XTT, or resazurin-based assays, which measure metabolic activity, and trypan blue exclusion assays, which assess cell membrane integrity. It is crucial to determine the 50% cytotoxic concentration (CC50) to establish a therapeutic window.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation in Culture Medium The aqueous solubility of this compound is exceeded.- Ensure the stock solution in DMSO is fully dissolved before diluting in the medium.- Lower the final concentration of this compound.- Increase the final percentage of DMSO slightly, ensuring it remains below cytotoxic levels for your cell line.
High Cell Death in Control Group The concentration of the solvent (e.g., DMSO) is too high.- Prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration to assess solvent toxicity.- Reduce the final DMSO concentration to a non-toxic level (typically below 0.5%).
No Observable Effect of this compound - The concentration of this compound is too low.- The incubation time is too short.- The compound has degraded.- Increase the concentration range of this compound in subsequent experiments.- Extend the incubation period.- Prepare fresh stock solutions of this compound.
Inconsistent Results Between Replicates - Uneven cell seeding.- Pipetting errors during serial dilutions.- Contamination of cell cultures.- Ensure a single-cell suspension before seeding and check for even cell distribution.- Use calibrated pipettes and ensure thorough mixing at each dilution step.- Practice good aseptic technique and regularly check for contamination.

Data Presentation

Table 1: In Vitro Activity of a Toltrazuril against Eimeria tenella

CompoundOrganismAssayConcentrationEffect
ToltrazurilEimeria tenella merozoitesIn vitro culture0.5 µg/mLAltered gene expression related to the cell cycle and induced oxidative stress.[6]

Table 2: Cytotoxicity of Novel Triazine Analogues against Human Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)
Triazine Analogue 11SW620 (colorectal cancer)Cytotoxicity Assay5.85[7]
5-Fluorouracil (Reference)SW620 (colorectal cancer)Cytotoxicity Assay21.74[7]
Triazine 12HepG-2 (liver cancer)Cytotoxicity Assay78.53 µg/mL[8]
Triazine 12MCF-7 (breast cancer)Cytotoxicity Assay48.31 µg/mL[8]

Experimental Protocols

Protocol: Determination of the 50% Inhibitory Concentration (IC50) and 50% Cytotoxic Concentration (CC50) of this compound

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C or -80°C.

  • Cell Seeding:

    • Culture the target cells (e.g., host cells for cytotoxicity assay or host cells infected with a parasite for efficacy assay) in appropriate culture medium.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a "cells only" control (no treatment) and a "vehicle control" (medium with the highest concentration of DMSO used).

    • Remove the old medium from the 96-well plates and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plates for a duration relevant to the experimental model (e.g., 24, 48, or 72 hours).

  • Viability/Cytotoxicity Assay (e.g., MTT Assay):

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the "cells only" control.

    • Plot the percentage of viability against the log of the this compound concentration.

    • Determine the IC50 (for infected cells) or CC50 (for host cells) value using a non-linear regression analysis.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO serial_dilute Serial Dilution of this compound prep_stock->serial_dilute Dilute in Medium seed_cells Seed Cells in 96-well Plates treat_cells Treat Cells with This compound Dilutions seed_cells->treat_cells serial_dilute->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability_assay Perform Viability Assay (e.g., MTT) incubate->viability_assay data_analysis Analyze Data & Calculate IC50/CC50 viability_assay->data_analysis

Caption: Experimental workflow for determining the IC50 and CC50 of this compound.

Troubleshooting_Guide cluster_precipitation Precipitation Issues cluster_cytotoxicity Cytotoxicity Issues start Inconsistent or Unexpected Results check_solubility Is the compound precipitating? start->check_solubility reduce_conc Lower Final Concentration check_solubility->reduce_conc Yes high_control_death High death in vehicle control? check_solubility->high_control_death No check_dmso Check DMSO Concentration reduce_conc->check_dmso lower_dmso Reduce DMSO Concentration high_control_death->lower_dmso Yes no_effect No effect of This compound? high_control_death->no_effect No increase_conc_time Increase Concentration or Incubation Time no_effect->increase_conc_time Yes Signaling_Pathway cluster_parasite Parasite Cell cluster_effects Cellular Effects This compound This compound (Triazine Compound) Mitochondria Mitochondria (Respiratory Chain) This compound->Mitochondria Inhibits Nucleus Nucleus This compound->Nucleus Disrupts Pyrimidine_Synthesis Pyrimidine Synthesis This compound->Pyrimidine_Synthesis Inhibits Reduced_Energy Reduced Energy Production Mitochondria->Reduced_Energy Inhibited_Division Inhibited Nuclear Division Nucleus->Inhibited_Division Impaired_Replication Impaired DNA Replication Pyrimidine_Synthesis->Impaired_Replication Cell_Death Parasite Death Reduced_Energy->Cell_Death Impaired_Replication->Cell_Death Inhibited_Division->Cell_Death

References

Letrazuril Stability in DMSO and Other Solvents: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Letrazuril. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound due to its high solubilizing capacity for many organic compounds. However, for aqueous-based experiments, it is crucial to first dissolve this compound in DMSO and then dilute this stock solution into your aqueous buffer or cell culture medium.

Q2: Are there other solvents that can be used to dissolve this compound?

A2: While specific solubility data for this compound is limited, related triazine compounds like Toltrazuril are soluble in other organic solvents such as ethanol and dimethylformamide (DMF).[1] It is recommended to perform small-scale solubility tests to determine the optimal solvent for your specific experimental needs.

Q3: What is the recommended storage condition for this compound stock solutions in DMSO?

A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.

Q4: How long can I store this compound stock solutions in DMSO?

Q5: I observed precipitation when diluting my this compound-DMSO stock solution into an aqueous medium. What should I do?

A5: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Here are some troubleshooting steps:

  • Decrease the final concentration: The final concentration of this compound in your aqueous medium may be above its solubility limit. Try using a lower final concentration.

  • Increase the percentage of DMSO in the final solution: A slightly higher percentage of DMSO in the final working solution can help maintain solubility. However, be mindful of the potential effects of DMSO on your experimental system, as it can be toxic to cells at higher concentrations.

  • Use a surfactant or other solubilizing agent: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) to the aqueous medium can improve the solubility of hydrophobic compounds.

  • Warm the aqueous medium: Gently warming the aqueous medium before adding the DMSO stock solution can sometimes help to keep the compound in solution.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh stock solutions. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store stock solutions at -80°C. Periodically check the purity of the stock solution by HPLC.
Low or no biological activity Poor solubility of this compound in the experimental medium.See FAQ Q5 for troubleshooting solubility issues. Confirm the concentration and purity of the stock solution.
Unexpected side effects in cell-based assays Toxicity from the solvent (e.g., DMSO).Ensure the final concentration of the solvent in the culture medium is below the toxic level for your specific cell line. Run a solvent control (vehicle control) in your experiments.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound, the following table provides solubility information for the related compound, Toltrazuril, which can serve as a general reference. Researchers should perform their own stability and solubility studies for this compound.

SolventToltrazuril Solubility
DMSO~25 mg/mL[1]
Dimethylformamide (DMF)~25 mg/mL[1]
Ethanol~1 mg/mL[1]
1:4 solution of DMSO:PBS (pH 7.2)~0.2 mg/mL[1]

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to facilitate dissolution.

  • Once dissolved, aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

For assessing the stability of this compound, a stability-indicating HPLC method should be developed and validated. While a specific method for this compound is not publicly available, the following provides a general framework based on methods used for related compounds like Toltrazuril.[2][3]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Forced Degradation Study: To ensure the HPLC method is stability-indicating, forced degradation studies should be performed.[4][5][6][7] This involves subjecting the this compound solution to various stress conditions to generate potential degradation products.

  • Acidic Conditions: 0.1 M HCl at 60°C for 24 hours.

  • Basic Conditions: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Conditions: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Conditions: 80°C for 48 hours.

  • Photolytic Conditions: Exposure to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed by the developed HPLC method to ensure that any degradation products are well-separated from the parent this compound peak.

Visualizations

Since a specific signaling pathway for this compound's mechanism of action against Cryptosporidium or in the context of HIV is not well-elucidated, the following diagram illustrates a generalized experimental workflow for conducting a forced degradation study, a critical experiment for assessing drug stability.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Outcome A Prepare this compound Stock Solution (e.g., in DMSO) B Dilute Stock into Stress Media (Acid, Base, Oxidant, Heat, Light) A->B C Incubate under Stress Conditions (Defined Time & Temperature) B->C D Neutralize/Quench Reaction C->D E Analyze by Stability-Indicating HPLC Method D->E F Identify & Quantify Degradants E->F G Determine Degradation Pathway F->G H Assess Intrinsic Stability of this compound G->H

Caption: Workflow for Forced Degradation Study of this compound.

References

Technical Support Center: Enhancing Letrozole's Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of Letrazuril.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of Letrozole?

A1: The primary challenge with Letrozole's oral bioavailability is its poor water solubility.[1][2] Letrozole is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[2] This low solubility can limit its dissolution rate in the gastrointestinal tract, which in turn can lead to incomplete absorption and reduced overall bioavailability.[3][4]

Q2: What are the most common techniques to enhance Letrozole's bioavailability?

A2: Several formulation strategies can be employed to improve the solubility and dissolution rate of Letrozole, thereby enhancing its bioavailability. These include:

  • Nanoemulsions and Solid Nanoemulsions (SNEs): These are lipid-based systems that can dissolve Letrozole in the oil phase, increasing its solubility and facilitating absorption.[1][5][6]

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate Letrozole, protecting it from degradation and providing a controlled release.[7][8][9]

  • Niosomes: These are vesicular systems formed from non-ionic surfactants that can entrap both hydrophilic and lipophilic drugs like Letrozole, improving their stability and delivery.[10][11]

  • Solid Dispersions: This technique involves dispersing Letrozole in a hydrophilic polymer matrix at a molecular level, which can significantly increase its dissolution rate.[12]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with Letrozole, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, increasing its solubility in water.[13]

Q3: How do nanoformulations like nanoemulsions and SLNs improve Letrozole's bioavailability?

A3: Nanoformulations enhance Letrozole's bioavailability through several mechanisms:

  • Increased Surface Area: The small particle size of nanoformulations provides a larger surface area for dissolution, leading to a faster dissolution rate.[7]

  • Enhanced Solubility: Letrozole can be dissolved in the lipid core of nanoemulsions and SLNs, overcoming its inherent poor aqueous solubility.[1][5]

  • Improved Permeability: Some nanoformulations can interact with the gastrointestinal membrane, potentially increasing the permeability of the drug.

  • Lymphatic Transport: Lipid-based formulations can promote lymphatic transport, which bypasses the first-pass metabolism in the liver, thereby increasing the systemic bioavailability of the drug.[14]

Troubleshooting Guides

Nanoemulsion and Solid Nanoemulsion (SNE) Formulation
Problem Possible Cause(s) Troubleshooting Steps
Phase separation or instability of the nanoemulsion. - Inappropriate oil, surfactant, or co-surfactant selection.- Incorrect ratio of components (oil, surfactant/co-surfactant, water).- Insufficient energy input during homogenization.- Conduct thorough solubility studies to select an appropriate oil phase where Letrozole has high solubility.[1]- Construct pseudo-ternary phase diagrams to determine the optimal ratio of oil, surfactant/co-surfactant (Smix), and water.[15]- Optimize the homogenization process (e.g., increase homogenization time, pressure, or cycles).[1]
Large and inconsistent particle size (high Polydispersity Index - PDI). - Inadequate homogenization.- Ostwald ripening (growth of larger droplets at the expense of smaller ones).- Aggregation of droplets.- Increase the energy input during formulation (e.g., higher pressure in high-pressure homogenization).- Use a combination of surfactants to stabilize the interface.- Optimize the surfactant-to-oil ratio.
Low drug loading efficiency in SNEs. - Poor solubility of Letrozole in the molten carrier (e.g., PEG).- Drug precipitation during solidification.- Select a carrier with higher solubilizing capacity for Letrozole.- Optimize the cooling rate during the solidification process.
Solid Lipid Nanoparticle (SLN) and Niosome Preparation
Problem Possible Cause(s) Troubleshooting Steps
Low entrapment efficiency of Letrozole. - Poor solubility of Letrozole in the molten lipid (for SLNs) or surfactant/cholesterol mixture (for niosomes).- Drug leakage during the formulation process.- Inappropriate lipid or surfactant selection.- Select a lipid or surfactant in which Letrozole has higher solubility.[7]- Optimize the drug-to-lipid/surfactant ratio.- For niosomes, adjusting the cholesterol content can improve entrapment.[16]
Particle aggregation and instability. - Insufficient surfactant concentration to stabilize the nanoparticles.- High particle concentration.- Inappropriate storage conditions (temperature, pH).- Increase the concentration of the stabilizer (surfactant).- Optimize the zeta potential of the particles to ensure sufficient electrostatic repulsion.- Store the formulations at an appropriate temperature (e.g., 4°C for niosomes has shown better stability).[10]
Difficulty in achieving a small and uniform particle size. - Inadequate energy input during homogenization or sonication.- Use of inappropriate equipment or parameters.- Optimize the parameters of the preparation method (e.g., homogenization pressure and cycles, sonication time and amplitude).[7]- For niosomes prepared by thin-film hydration, ensure complete hydration of the lipid film.
Solid Dispersion Formulation
Problem Possible Cause(s) Troubleshooting Steps
Incomplete conversion of Letrozole to an amorphous state. - Insufficient interaction between the drug and the polymer.- High drug loading.- Inappropriate solvent or temperature used in the preparation method.- Select a polymer that has good miscibility with Letrozole.- Optimize the drug-to-polymer ratio; lower drug loading often leads to better amorphization.[12]- Ensure complete removal of the solvent in the solvent evaporation method.
Recrystallization of Letrozole during storage. - The amorphous form is thermodynamically unstable.- Absorption of moisture.- Storage at elevated temperatures.- Select a polymer with a high glass transition temperature (Tg) to restrict molecular mobility.- Store the solid dispersion in a desiccator or with a desiccant to protect from moisture.- Store at a controlled room temperature.
Low dissolution rate despite amorphous conversion. - Poor wettability of the solid dispersion.- Formation of a viscous gel layer by the polymer upon contact with the dissolution medium.- Incorporate a surfactant into the solid dispersion formulation.- Choose a polymer that dissolves quickly and does not form a highly viscous gel layer at the used concentration.

Quantitative Data Summary

Table 1: Physicochemical Characteristics of Letrozole Nanoformulations

Formulation TypeOil/LipidSurfactant/Co-surfactantParticle Size (nm)Polydispersity Index (PDI)Entrapment Efficiency (%)In Vitro ReleaseReference
Nanoemulsion (NE-3)Peppermint oilTween 80/Transcutol P800.18199.03 ± 1.90Rapid release within 30 min[1]
Solid Nanoemulsion (SNE-2)Peppermint oil in PEG 4000Tween 80/Transcutol P36.75–96.64-99.85 ± 0.0480% in 5 min[1]
Solid Lipid Nanoparticles (F3)Glyceryl monostearatePoloxamer-18882.16 ± 7.240.287 ± 0.0557.89 ± 1.2282.34% after 48 hours[8]
Niosomes (L3)CholesterolSpan 60---Slow release over 72 hours[11]

Table 2: Pharmacokinetic Parameters of Different Letrozole Formulations

FormulationCmax (ng/mL)Tmax (hr)AUC0-t (ng·hr/mL)Reference
Test Tablet40.124 ± 5.7942.167 ± 1.3541,437.933 ± 237.860[17][18]
Reference Tablet39.608 ± 5.3302.538 ± 1.4781,532.048 ± 167.114[17][18]

Note: The pharmacokinetic data presented are from bioequivalence studies comparing two different tablet formulations and do not represent a comparison with enhanced bioavailability formulations. In vivo comparative data for nanoformulations of Letrozole is limited in the provided search results.

Experimental Protocols

Protocol 1: Preparation of Letrozole-Loaded Niosomes by Thin-Film Hydration
  • Preparation of Lipid/Drug Mixture: Dissolve Span 60 and cholesterol in a 2:1 molar ratio in a suitable organic solvent (e.g., chloroform or a mixture of chloroform and methanol) in a round-bottom flask. Add Letrozole to this mixture at a specific drug-to-lipid ratio.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator at a temperature above the glass transition temperature of the surfactant (e.g., 60°C). This will form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous phase (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at the same temperature for a specified time (e.g., 30 minutes). This will lead to the formation of a niosomal suspension.

  • Size Reduction (Optional): To obtain smaller and more uniform vesicles, the niosomal suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with defined pore sizes.

  • Characterization: Characterize the prepared niosomes for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and in vitro drug release.

Protocol 2: Preparation of Letrozole-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
  • Preparation of Lipid Phase: Melt the solid lipid (e.g., Trimyristin or Glyceryl monostearate) at a temperature about 5-10°C above its melting point. Dissolve Letrozole in the molten lipid.

  • Preparation of Aqueous Phase: Heat an aqueous solution containing the surfactant (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm) for a short period to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specific number of cycles at a defined pressure (e.g., 15,000 psi for 15 cycles).[7] The homogenization should be carried out at a temperature above the lipid's melting point.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature or in an ice bath. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Characterization: Analyze the SLNs for particle size, PDI, zeta potential, entrapment efficiency, and drug release profile.

Protocol 3: Preparation of Letrozole Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve both Letrozole and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol, ethanol, or a mixture of solvents).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature. This will result in the formation of a solid mass.

  • Drying and Pulverization: Dry the solid mass completely in a vacuum oven to remove any residual solvent. Pulverize the dried mass using a mortar and pestle and then pass it through a sieve to obtain a fine powder.

  • Characterization: Characterize the solid dispersion for its solid-state properties (using techniques like DSC and XRD to confirm the amorphous state of Letrozole), drug content, and dissolution rate in comparison to the pure drug.

Visualizations

Letrozole_Mechanism_of_Action cluster_synthesis Estrogen Synthesis Pathway cluster_action Cellular Action and Proliferation Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens Catalyzes conversion EstrogenReceptor Estrogen Receptor (ER) Estrogens->EstrogenReceptor Binds to GeneExpression Gene Expression (promoting cell growth) EstrogenReceptor->GeneExpression Activates CellProliferation Breast Cancer Cell Proliferation GeneExpression->CellProliferation Leads to Letrozole Letrozole Letrozole->Inhibition Inhibition->Aromatase Inhibits

Caption: Mechanism of action of Letrozole in inhibiting estrogen synthesis.

Bioavailability_Enhancement_Workflow cluster_techniques Formulation Techniques cluster_characterization Characterization & Evaluation start Start: Poorly Soluble Letrozole decision Select Enhancement Technique start->decision nanoemulsion Nanoemulsion/ Solid Nanoemulsion decision->nanoemulsion Lipid-based sln Solid Lipid Nanoparticles (SLNs) decision->sln Lipid-based niosomes Niosomes decision->niosomes Vesicular solid_dispersion Solid Dispersion decision->solid_dispersion Polymer-based physicochemical Physicochemical Characterization (Size, PDI, EE%) nanoemulsion->physicochemical sln->physicochemical niosomes->physicochemical solid_dispersion->physicochemical invitro In Vitro Dissolution/Release physicochemical->invitro invivo In Vivo Pharmacokinetic Studies invitro->invivo Promising results end End: Enhanced Bioavailability invivo->end

Caption: Workflow for selecting and evaluating a bioavailability enhancement technique for Letrozole.

References

Troubleshooting inconsistent results in Letrazuril assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Letrazuril assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this compound experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound assays.

Question: Why am I observing high variability between replicate wells in my cell-based assay?

Answer: High variability between replicate wells is a common issue that can often be resolved by addressing several key factors in your experimental protocol.

  • Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells is a primary cause of variability. Ensure your cell suspension is homogenous before and during seeding. Gently swirl the cell suspension between pipetting to prevent cell settling.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth, leading to an "edge effect." To mitigate this, consider not using the outermost wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents will lead to significant variability. Calibrate your pipettes regularly and use appropriate pipetting techniques for the volumes you are working with.

  • Temperature and Incubation Conditions: Fluctuations in temperature or CO2 levels within the incubator can impact cell health and growth differently across the plate. Ensure your incubator is properly calibrated and provides uniform conditions.[1]

Question: My positive and negative controls are not performing as expected. What could be the cause?

Answer: Control failures can invalidate your experimental results. Here are some potential causes and solutions:

  • Degraded this compound Stock: this compound, like many chemical compounds, can degrade over time, especially if not stored correctly.[2][3][4] Prepare fresh stock solutions and store them according to the manufacturer's recommendations, typically in a dark, cool, and dry place. Consider aliquoting your stock solution to avoid repeated freeze-thaw cycles.

  • Incorrect Control Concentrations: Double-check the concentrations of your positive and negative controls. For a positive control (a compound known to produce the expected effect), ensure the concentration is appropriate to elicit a robust response. The negative control (e.g., vehicle) should not produce a significant effect.

  • Cell Health Issues: The health and passage number of your cells can significantly impact their response to treatment. Use cells within a consistent and low passage number range. Regularly check for signs of contamination (e.g., microbial growth, changes in media pH).

Question: I am seeing lower-than-expected efficacy of this compound in my in vitro coccidiosis model.

Answer: Several factors can contribute to reduced efficacy of this compound in an in vitro setting.

  • Sub-optimal Assay Conditions: The efficacy of anticoccidial drugs can be influenced by the assay conditions. Key parameters to optimize include the incubation time with the drug, the parasite-to-host cell ratio, and the specific life cycle stage of the parasite being targeted. This compound and the related compound Toltrazuril are known to disrupt protozoal reproduction and damage the parasite's cell membrane.[5] Ensure your assay is designed to effectively measure these impacts.

  • Drug Stability in Media: this compound may have limited stability in certain culture media. You can assess its stability by incubating the drug in the media for the duration of your experiment and then analyzing its concentration using a suitable analytical method like HPLC.

  • Parasite Strain Variability: Different strains of coccidia may exhibit varying susceptibility to this compound. If possible, confirm the sensitivity of your parasite strain to the drug.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound belongs to the class of triazinetriones and is an anticoccidial agent. Its mechanism of action involves interfering with the protozoa's ability to reproduce. It disrupts the division of the protozoal nucleus and damages the cell membrane of the parasites, leading to their destruction.[5] While detailed signaling pathway information for this compound is not extensively published, the related compound Toltrazuril has been shown to affect the respiratory chain and enzymes involved in pyrimidine synthesis in parasites.[6]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to adhere to the manufacturer's solubility data. To minimize degradation, store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.

Q3: What are the critical parameters to consider when developing a new this compound assay?

A3: When developing a new assay, it is essential to perform a thorough validation to ensure the results are accurate and reproducible. Key validation parameters include:

  • Specificity: The assay should be able to detect this compound without interference from other components in the sample matrix.

  • Linearity: The assay response should be directly proportional to the concentration of this compound over a defined range.

  • Accuracy and Precision: The assay should provide results that are close to the true value (accuracy) and are reproducible (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are the lowest concentrations of this compound that can be reliably detected and quantified, respectively.

  • Robustness: The assay should be insensitive to small, deliberate variations in method parameters.

For detailed guidance on bioanalytical method validation, refer to regulatory guidelines such as those from the FDA.[7]

Data Presentation

Table 1: Example of Troubleshooting High Variability in a 96-Well Plate Assay

IssuePotential CauseRecommended Action
High CV% within replicates Inconsistent cell seedingEnsure a homogenous cell suspension; use a multichannel pipette for seeding.
Edge effectsAvoid using outer wells for data; fill with sterile PBS.
Pipetting errorsCalibrate pipettes; use reverse pipetting for viscous solutions.
Drift across the plate Temperature gradients in incubatorAllow the plate to equilibrate to room temperature before reading; ensure proper incubator maintenance.

Table 2: HPLC Parameters for this compound Analysis (Hypothetical Example based on Toltrazuril Data)

This table provides a hypothetical set of starting parameters for developing an HPLC method for this compound, based on published methods for the related compound Toltrazuril.[2][8][9]

ParameterSpecification
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient
Flow Rate 1.0 mL/min
Detection Wavelength 240-250 nm
Injection Volume 10-20 µL
Column Temperature 30-40 °C

Experimental Protocols

Protocol 1: General Cell Viability Assay (e.g., using Resazurin)

This protocol provides a general framework for assessing the effect of this compound on host cell viability, which is crucial for distinguishing between direct anticoccidial effects and host cell cytotoxicity.

  • Cell Seeding: Seed host cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Resazurin Addition: Prepare a resazurin solution in PBS or culture medium according to the manufacturer's instructions. Add the resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.

  • Fluorescence Measurement: Measure the fluorescence of each well using a plate reader with the appropriate excitation and emission wavelengths (typically around 560 nm excitation and 590 nm emission).[10][11][12]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

experimental_workflow This compound In Vitro Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_cells Prepare Host Cell Culture seed_cells Seed Cells into Microplate prep_cells->seed_cells prep_parasites Prepare Parasite Inoculum infect_cells Infect Cells with Parasites prep_parasites->infect_cells prep_drug Prepare this compound Dilutions add_drug Add this compound to Wells prep_drug->add_drug seed_cells->infect_cells infect_cells->add_drug incubate Incubate for Defined Period add_drug->incubate measure_outcome Measure Endpoint (e.g., Parasite Viability) incubate->measure_outcome data_analysis Analyze and Interpret Data measure_outcome->data_analysis

Caption: A generalized workflow for an in vitro this compound efficacy assay.

troubleshooting_logic Troubleshooting Inconsistent Results cluster_controls Control Issues cluster_variability Variability Issues start Inconsistent Results Observed check_controls Are Controls Behaving as Expected? start->check_controls check_variability Is There High Variability Between Replicates? check_controls->check_variability Yes control_issue_1 Check Drug Stock Integrity check_controls->control_issue_1 No variability_issue_1 Review Cell Seeding Technique check_variability->variability_issue_1 Yes end Re-run Assay with Optimized Protocol check_variability->end No control_issue_2 Verify Control Concentrations control_issue_1->control_issue_2 control_issue_3 Assess Cell Health control_issue_2->control_issue_3 control_issue_3->end variability_issue_2 Mitigate Edge Effects variability_issue_1->variability_issue_2 variability_issue_3 Calibrate Pipettes variability_issue_2->variability_issue_3 variability_issue_3->end

Caption: A decision tree for troubleshooting inconsistent this compound assay results.

References

Technical Support Center: Minimizing Letrazuril Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing Letrazuril in cell culture experiments. Due to the limited publicly available cytotoxicity data for this compound, this guide offers a comprehensive framework for establishing optimal, non-toxic working concentrations and troubleshooting common issues encountered during in vitro studies. The information presented here is intended to empower researchers to generate reliable and reproducible data while minimizing cellular toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended non-toxic concentration of this compound for cell culture?

A1: Currently, there is a lack of established, peer-reviewed data defining a universal non-toxic concentration of this compound across different cell lines. The optimal concentration is highly dependent on the specific cell type, cell density, and the duration of exposure. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) and establish a working concentration that maintains high cell viability while achieving the desired experimental effect.

Q2: How can I determine the cytotoxicity of this compound in my specific cell line?

A2: A standard cytotoxicity assay, such as the MTT, XTT, or resazurin assay, is recommended. These assays measure cell viability and metabolic activity. By treating your cells with a range of this compound concentrations, you can generate a dose-response curve and calculate the IC50 value. A detailed protocol for this is provided in the "Experimental Protocols" section.

Q3: What is the known mechanism of action for this compound?

A3: The precise mechanism of action for this compound in mammalian cells is not well-documented in publicly available literature. It belongs to the class of diphenylacetonitriles and has been investigated in clinical trials for HIV infections and Cryptosporidiosis.[1] A related compound, Toltrazuril, is known to interfere with protozoan nuclear division and damage the cell membrane.[2] Studies on Toltrazuril suggest that it may primarily affect the respiratory chain and secondarily inhibit enzymes involved in pyrimidine synthesis.[3] These potential mechanisms for a related compound may provide a starting point for investigating this compound's effects.

Q4: Are there any known signaling pathways affected by this compound?

A4: Specific signaling pathways modulated by this compound in mammalian cells have not been definitively identified. Based on the proposed mechanism of the related compound Toltrazuril, which suggests interference with the respiratory chain and pyrimidine synthesis, it is plausible that this compound could impact pathways related to cellular metabolism and nucleotide synthesis. Researchers should consider investigating these pathways in their experimental models.

Troubleshooting Guide: Common Issues in this compound Cell Culture Experiments

Issue Potential Cause Recommended Solution
High cell death even at low this compound concentrations. 1. High sensitivity of the specific cell line. 2. Incorrect stock solution concentration. 3. Extended incubation time.1. Perform a dose-response experiment with a wider and lower concentration range. 2. Verify the concentration of your this compound stock solution. 3. Optimize the incubation time; shorter exposure may be sufficient.
Inconsistent or non-reproducible cytotoxicity results. 1. Variability in cell seeding density. 2. This compound precipitation in culture medium. 3. Inconsistent incubation times or conditions.1. Ensure a consistent cell seeding density across all wells and experiments. 2. Check the solubility of this compound in your culture medium. Consider using a different solvent or vortexing thoroughly before use. 3. Standardize all incubation parameters, including time, temperature, and CO2 levels.
High background signal in cytotoxicity assays. 1. Contamination of cell cultures. 2. Interference of this compound with the assay reagents.1. Regularly test for mycoplasma and other contaminants. 2. Run a control with this compound in cell-free medium to check for direct interaction with the assay dye.
Difficulty dissolving this compound for stock solution. 1. Poor solubility in the chosen solvent.1. Consult the manufacturer's instructions for recommended solvents. DMSO is a common choice for many compounds. Gentle warming and vortexing may aid dissolution.

Data Presentation: Establishing a Cytotoxicity Profile for this compound

Due to the absence of specific public data for this compound, researchers are encouraged to generate their own. The following table provides a template for summarizing key quantitative data from your dose-response experiments. For illustrative purposes, data for the related compound, Toltrazuril, is included. This data should not be directly extrapolated to this compound.

Compound Cell Line Assay Incubation Time (hours) IC50 (µM) Notes
This compound [Your Cell Line][e.g., MTT, Resazurin][e.g., 24, 48, 72][To be determined][e.g., Observations on cell morphology]
Toltrazuril (Example) Hirame Natural Embryo (HINAE)Not SpecifiedNot Specified> 50 µg/mL (Safe)Data from a study on a fish cell line.
Toltrazuril (Example) Eimeria leei (parasite)Not SpecifiedNot Specified5.0-10.0 µg/mL (Effective)Data on the target parasite, not a host cell line.

Experimental Protocols

Protocol: Determining the Cytotoxicity of this compound using a Resazurin-Based Assay

This protocol provides a general framework. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • Your chosen mammalian cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader with fluorescence detection (Excitation ~560 nm, Emission ~590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A common starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).

    • Also, include a "no-cell" control with medium only for background fluorescence.

    • Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

  • Incubation:

    • Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • After incubation, add 10 µL of resazurin solution to each well.

    • Incubate for 1-4 hours, or until a color change from blue to pink/purple is observed in the vehicle control wells.

    • Measure the fluorescence using a microplate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" control from all other wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

Hypothesized Signaling Pathways Potentially Affected by this compound

The following diagrams illustrate the general pathways of the mitochondrial respiratory chain and pyrimidine synthesis. Based on the known mechanism of the related compound Toltrazuril, it is hypothesized that this compound may interfere with these processes. This is a hypothetical representation and requires experimental validation for this compound.

G Hypothesized Interference of this compound with the Mitochondrial Respiratory Chain cluster_0 Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome c reductase) CoQ->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV (Cytochrome c oxidase) Cyt_c->Complex_IV H2O H2O Complex_IV->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I FADH2 FADH2 FADH2->Complex_II O2 O2 O2->Complex_IV ADP ADP + Pi ADP->ATP_Synthase This compound This compound (Hypothesized) This compound->Complex_I This compound->Complex_III

Caption: Potential interference of this compound with mitochondrial electron transport.

G Hypothesized Interference of this compound with Pyrimidine Synthesis cluster_0 De Novo Pyrimidine Synthesis Pathway Glutamine Glutamine + CO2 + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UTP_CTP UTP & CTP UMP->UTP_CTP This compound This compound (Hypothesized) DHODH Dihydroorotate Dehydrogenase (DHODH) This compound->DHODH G Workflow for Determining and Minimizing this compound Toxicity Start Start: Prepare this compound Stock Dose_Response Perform Dose-Response Cytotoxicity Assay (e.g., Resazurin) Start->Dose_Response Analyze_Data Analyze Data & Determine IC50 Dose_Response->Analyze_Data Select_Concentration Select Working Concentration (<< IC50) Analyze_Data->Select_Concentration Experiment Perform Main Experiment Select_Concentration->Experiment Monitor_Viability Monitor Cell Viability & Morphology Experiment->Monitor_Viability Troubleshoot Troubleshoot if Toxicity is Observed Monitor_Viability->Troubleshoot Optimize Optimize Conditions: - Lower Concentration - Shorter Incubation Troubleshoot->Optimize Toxicity Observed End End: Reliable Experimental Data Troubleshoot->End No Toxicity Optimize->Experiment

References

Technical Support Center: Enhancing the Dissolution Rate of Letrazuril for Oral Administration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the dissolution rate of Letrazuril. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during formulation development.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with various dissolution enhancement techniques for this compound.

Micronization

Question: My micronized this compound is showing poor dissolution improvement and is difficult to handle. What could be the cause and how can I fix it?

Answer: This is a common issue often caused by particle agglomeration due to increased surface energy from the milling process. The fine particles can also exhibit poor flowability and electrostatic charges.[1][2]

Troubleshooting Steps:

  • Co-micronization: Consider co-micronizing this compound with a hydrophilic excipient like lactose or mannitol. The excipient acts as a dispersing agent, preventing re-agglomeration of the drug particles and improving wettability.[3]

  • Optimize Milling Parameters: Adjust the operational conditions of your milling equipment, such as grinding pressure, injector pressure, and feed rate.[2] These parameters can significantly impact the final particle size distribution and surface properties.

  • Surface Modifiers: Incorporate a small amount of a surfactant or a hydrophilic polymer in the formulation to reduce the surface tension and improve the wettability of the micronized powder.

Nanosuspensions

Question: I am observing crystal growth and sedimentation in my this compound nanosuspension upon storage. How can I improve its physical stability?

Answer: The physical instability of nanosuspensions, leading to crystal growth (Ostwald ripening) and sedimentation, is a primary challenge.[4][5] This is due to the high surface energy of the nanoparticles.

Troubleshooting Steps:

  • Stabilizer Optimization: The choice and concentration of stabilizers are critical.[6][7]

    • Steric Hindrance: Use polymers like HPMC, PVP, or poloxamers that adsorb onto the particle surface and provide a steric barrier to prevent aggregation.

    • Electrostatic Stabilization: Employ ionic surfactants like sodium lauryl sulfate (SLS) that create a charge on the particle surface, leading to repulsion between particles.

    • Combination of Stabilizers: A combination of steric and electrostatic stabilizers often yields the best results.

  • Control of Manufacturing Process:

    • Temperature Control: For methods like media milling, using a jacketed mill to control the temperature can prevent changes in the crystalline state of the drug.[4]

    • Homogenization Parameters: In high-pressure homogenization, optimize the pressure and number of cycles to achieve a narrow particle size distribution, which is less prone to Ostwald ripening.[6]

  • Solidification: To ensure long-term stability, consider converting the nanosuspension into a solid dosage form by freeze-drying or spray-drying. The addition of a cryoprotectant (e.g., trehalose, mannitol) is crucial during freeze-drying to prevent particle aggregation.[6]

Solid Dispersions

Question: My this compound solid dispersion is not amorphous, or it recrystallizes over time. What are the likely causes and solutions?

Answer: The success of a solid dispersion relies on achieving and maintaining the amorphous state of the drug within the carrier. Incomplete conversion or recrystallization upon storage are common failure points.

Troubleshooting Steps:

  • Carrier Selection: The choice of carrier is crucial.

    • Miscibility: Ensure good miscibility between this compound and the polymer carrier (e.g., PVP, HPMC, Soluplus®). This can be predicted using thermodynamic models or assessed experimentally through techniques like DSC.

    • Glass Transition Temperature (Tg): Select a polymer with a high Tg to restrict the mobility of the drug molecules and prevent recrystallization.

  • Drug Loading: Avoid excessively high drug loading. As the drug concentration increases, the tendency for phase separation and recrystallization also increases.

  • Preparation Method Optimization:

    • Solvent Evaporation: The rate of solvent evaporation is critical. Rapid evaporation, as in spray drying, is generally preferred to "quench" the drug in an amorphous state.[8][9]

    • Hot-Melt Extrusion (HME): Optimize the extrusion temperature and screw speed to ensure complete dissolution of the drug in the molten polymer without causing thermal degradation.

  • Storage Conditions: Store the solid dispersion in a low humidity environment, as moisture can act as a plasticizer, lower the Tg, and promote recrystallization.

pH Modification

Question: I am using a pH modifier to improve the dissolution of this compound, but the effect is not sustained, and I'm concerned about in vivo precipitation. How can I address this?

Answer: While pH modifiers can effectively enhance the dissolution of ionizable drugs in the microenvironment of the dosage form, there is a risk of precipitation when the drug moves to a different pH environment in the gastrointestinal tract.[10][11]

Troubleshooting Steps:

  • Selection of pH Modifier: The choice of the acidic or basic excipient is important. Polyprotic acids like citric acid or tartaric acid may provide a more sustained pH modification compared to monoprotic acids.[10]

  • Formulation with Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP into the formulation. These polymers can help maintain a supersaturated state of the drug in the gastrointestinal fluid and inhibit its precipitation.[11]

  • Controlled Release of pH Modifier: Consider a formulation design where the release of the pH modifier is controlled and synchronized with the release of the drug to maintain a favorable microenvironmental pH for a longer duration.

Frequently Asked Questions (FAQs)

Q1: What are the most promising techniques for enhancing the oral dissolution rate of this compound?

A1: Based on its likely classification as a Biopharmaceutics Classification System (BCS) Class II or IV compound (poorly soluble), the most promising techniques include:

  • Particle Size Reduction: Micronization and nanosuspension formation to increase the surface area.[12]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier to create an amorphous system.[13]

  • pH Modification: Utilizing acidic or basic excipients to alter the microenvironmental pH and improve the solubility of an ionizable form of this compound.[14]

Q2: How do I choose the best dissolution enhancement strategy for this compound?

A2: The selection of an appropriate strategy depends on the physicochemical properties of this compound, the desired release profile, and the intended dosage form.[15] A systematic approach involves:

  • Physicochemical Characterization: Determine properties like pKa, logP, melting point, and crystal form.

  • Feasibility Studies: Conduct small-scale experiments with different techniques to assess their potential.

  • Stability Assessment: Evaluate the physical and chemical stability of the developed formulations.

Q3: What are the critical quality attributes to monitor for these formulations?

A3: Key quality attributes to monitor include:

  • Particle Size and Distribution: For micronized powders and nanosuspensions.

  • Solid-State Characterization: To confirm the amorphous or crystalline nature of the drug in solid dispersions using techniques like DSC and PXRD.

  • Dissolution Rate: In various physiologically relevant media.

  • Physical and Chemical Stability: Under accelerated storage conditions.

Data Presentation

The following table summarizes the dissolution enhancement of Toltrazuril (a structural analog of this compound) using the solid dispersion technique.

FormulationCarrierDrug:Carrier RatioDissolution after 60 min (%)
Crystalline Toltrazuril--8.90
Physical MixturePEG 60001:1037.86
Solid DispersionPEG 60001:1056.74
Solid DispersionPEG 60001:1585.25
Solid DispersionPEG 60001:2097.87

Data extracted from "Preparation and characterization of toltrazuril polyethyleneglycol 6000 solid dispersions with improved solubility".

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Media Milling

Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Stabilizer (e.g., HPMC, Poloxamer 188)

  • Wetting agent (e.g., Sodium Lauryl Sulfate)

  • Purified water

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)

  • Planetary ball mill or a dedicated media mill

Procedure:

  • Premix Preparation: a. Prepare an aqueous solution of the stabilizer and wetting agent. b. Disperse the this compound powder in this solution to form a pre-suspension.

  • Milling: a. Add the pre-suspension and the milling media to the milling chamber. The chamber should be filled to approximately 50-60% with the milling media. b. Mill the suspension at a high speed (e.g., 2000 rpm) for a predetermined time (e.g., 2-4 hours). The milling time should be optimized to achieve the desired particle size. c. Monitor the temperature during milling and use a cooling jacket if necessary to prevent drug degradation.

  • Separation: a. After milling, separate the nanosuspension from the milling media using a sieve.

  • Characterization: a. Measure the particle size and size distribution using dynamic light scattering (DLS). b. Determine the zeta potential to assess the stability of the suspension. c. Perform dissolution testing and compare it with the unprocessed drug.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic carrier to improve its dissolution.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., PVP K30, HPMC E5)

  • Organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and carrier are soluble.

Procedure:

  • Solution Preparation: a. Dissolve a specific ratio of this compound and the hydrophilic carrier (e.g., 1:1, 1:2, 1:4 by weight) in the chosen organic solvent with the aid of sonication or magnetic stirring to obtain a clear solution.

  • Solvent Evaporation: a. Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure. b. Continue the evaporation until a dry solid film is formed on the inner surface of the flask.

  • Drying and Pulverization: a. Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent. b. Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle. c. Sieve the powder to obtain a uniform particle size.

  • Characterization: a. Perform solid-state characterization using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug. b. Conduct dissolution studies and compare the release profile with that of the pure drug and a physical mixture of the drug and carrier.

Visualizations

experimental_workflow_nanosuspension cluster_prep Premix Preparation cluster_milling Media Milling cluster_separation Separation cluster_characterization Characterization prep1 Dissolve Stabilizer & Wetting Agent in Water prep2 Disperse this compound prep1->prep2 Aqueous Solution mill1 Add Premix & Milling Media to Chamber prep2->mill1 mill2 Mill at High Speed mill1->mill2 sep1 Separate Nanosuspension from Media mill2->sep1 char1 Particle Size & Zeta Potential sep1->char1 char2 Dissolution Testing sep1->char2

Caption: Experimental Workflow for Nanosuspension Preparation.

troubleshooting_solid_dispersion cluster_causes Potential Causes cluster_solutions Solutions start Issue: Poor Amorphous Conversion or Recrystallization of Solid Dispersion cause1 Poor Drug-Carrier Miscibility start->cause1 cause2 High Drug Loading start->cause2 cause3 Suboptimal Preparation Method start->cause3 cause4 Inadequate Storage Conditions start->cause4 sol1 Select Carrier with Good Miscibility & High Tg cause1->sol1 sol2 Reduce Drug Loading cause2->sol2 sol3 Optimize Process Parameters (e.g., rapid solvent evaporation) cause3->sol3 sol4 Store at Low Humidity cause4->sol4

Caption: Troubleshooting Logic for Solid Dispersion Issues.

References

Technical Support Center: Letrazuril Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential degradation of Letrazuril during experimental setups.

Introduction

This compound is a triazinedione anticoccidial agent investigated for its efficacy against protozoan parasites, particularly Cryptosporidium. Maintaining the stability of this compound throughout experimental procedures is critical for obtaining accurate and reproducible results. This guide offers insights into potential degradation pathways, preventative measures, and analytical methods for assessing the integrity of this compound in your experiments.

While specific forced degradation studies on this compound are not extensively available in published literature, information from related triazinedione compounds, such as Toltrazuril and Diclazuril, can provide valuable guidance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing lower than expected efficacy of this compound in my in vitro assay. Could degradation be the cause?

A1: Yes, degradation of this compound can lead to reduced efficacy. Several factors in a typical experimental setup can contribute to its degradation. Consider the following:

  • Solvent Stability: this compound's stability can be solvent-dependent. Ensure the solvent used for your stock solution and final dilutions is appropriate and that the solution is prepared fresh, if necessary. Information on related compounds suggests that while soluble in DMSO, aqueous solutions should be used cautiously and prepared fresh.

  • pH of the Medium: The pH of your cell culture or assay medium can influence the rate of hydrolysis of the triazinedione ring. Monitor and control the pH of your experimental environment.

  • Light Exposure: Photodegradation can be a concern for many chemical compounds. Protect your this compound solutions from direct light, especially UV light.

  • Temperature: Elevated temperatures can accelerate degradation. Store stock solutions at recommended temperatures (typically -20°C) and minimize the time your experimental plates are kept at higher temperatures outside of the incubator.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment.

  • Solvent Control: Run a vehicle control (solvent without this compound) to ensure the solvent itself is not causing any adverse effects.

  • Purity Analysis: If you suspect degradation, analyze the purity of your this compound stock solution using HPLC.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the degradation pathways of other s-triazine compounds, this compound may degrade through the following mechanisms:

  • Hydrolysis: The triazinedione ring is susceptible to hydrolysis, which involves the cleavage of the ring structure by water. This process can be catalyzed by acidic or alkaline conditions.

  • N-Dealkylation: The removal of alkyl groups from the nitrogen atoms in the triazine ring.

  • Dechlorination: The removal of chlorine atoms from the phenyl ring.

  • Oxidation: The molecule may be susceptible to oxidative degradation, particularly if exposed to oxidizing agents or certain reactive oxygen species in a biological system.

A hypothetical degradation pathway is illustrated below.

This compound This compound Hydrolysis Hydrolysis (Acidic/Alkaline Conditions) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Dehalogenation Dehalogenation This compound->Dehalogenation Ring_Cleavage Triazinedione Ring Cleavage Product Hydrolysis->Ring_Cleavage Oxidized_Product Oxidized Metabolite Oxidation->Oxidized_Product Dehalogenated_Product Dehalogenated Derivative Dehalogenation->Dehalogenated_Product

Caption: Hypothetical degradation pathways of this compound.

Q3: How can I prepare and store this compound solutions to minimize degradation?

A3: Proper preparation and storage are crucial for maintaining the integrity of this compound.

ParameterRecommendationRationale
Solvent for Stock Solution High-purity Dimethyl Sulfoxide (DMSO)This compound exhibits good solubility in DMSO.
Stock Solution Concentration 10-50 mMHigher concentrations in DMSO are generally more stable for long-term storage.
Storage of Stock Solution Aliquot and store at -20°C or -80°C in tightly sealed, light-protecting vials.Prevents repeated freeze-thaw cycles and exposure to light and moisture.
Preparation of Working Solutions Prepare fresh for each experiment by diluting the stock solution in the appropriate aqueous buffer or cell culture medium.Aqueous solutions of related compounds are recommended for use within one day.
Handling Use inert gas (e.g., argon or nitrogen) to purge the headspace of stock solution vials before sealing for storage.Minimizes exposure to oxygen, reducing the risk of oxidation.

Q4: What analytical methods can I use to assess the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for assessing the purity and stability of small molecules like this compound.

General HPLC Method Parameters (starting point for method development):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid)
Flow Rate 1.0 mL/min
Detection Wavelength ~240-280 nm (based on the UV absorbance of related compounds)
Injection Volume 10-20 µL
Column Temperature 25-30°C

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be used for more sensitive detection and for the identification of potential degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep a solid sample of this compound and an aliquot of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solid sample and an aliquot of the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), take samples from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration. Analyze by a validated HPLC or LC-MS/MS method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. Calculate the percentage of degradation.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock->Acid Alkali Alkaline Hydrolysis (0.1N NaOH, 60°C) Stock->Alkali Oxidation Oxidation (3% H₂O₂) Stock->Oxidation Thermal Thermal (80°C) Stock->Thermal Photo Photodegradation (UV/Vis Light) Stock->Photo Sampling Sample at Time Points Acid->Sampling Alkali->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC/LC-MS Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: General In Vitro Experimental Workflow for this compound

Objective: To assess the efficacy of this compound against a protozoan parasite in a cell-based assay.

Materials:

  • Host cells (e.g., HCT-8)

  • Protozoan parasites (e.g., Cryptosporidium parvum oocysts)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Assay plates (e.g., 96-well plates)

  • Detection reagents (e.g., for parasite viability or proliferation assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Parasite Infection: Infect the host cell monolayer with parasites.

  • Drug Treatment: Prepare serial dilutions of this compound in the cell culture medium from the stock solution. Add the dilutions to the infected cells. Include a vehicle control (medium with DMSO) and a positive control (a known anti-protozoal agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under appropriate cell culture conditions (e.g., 37°C, 5% CO₂).

  • Assay Readout: Perform the assay to determine parasite viability or proliferation (e.g., using a fluorescent dye, ELISA, or qPCR).

  • Data Analysis: Calculate the IC₅₀ value of this compound.

Signaling Pathways

The precise mechanism of action for many triazinedione anticoccidial drugs is not fully elucidated. However, they are known to target apicomplexan parasites. A key signaling pathway in these parasites that is often a target for drug development is the calcium signaling pathway, which regulates essential processes such as motility, invasion, and egress.

cluster_pathway Apicomplexan Parasite Calcium Signaling Ext_Signal External Signal (e.g., Host Cell Contact) Receptor Parasite Receptor Ext_Signal->Receptor PLC Phospholipase C Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Calcium Store) IP3->ER Ca_Release Calcium Release ER->Ca_Release CDPK Calcium-Dependent Protein Kinases (CDPKs) Ca_Release->CDPK Downstream Downstream Effectors CDPK->Downstream Biological_Response Biological Response (Motility, Invasion, Egress) Downstream->Biological_Response

Caption: Simplified overview of a calcium signaling pathway in apicomplexan parasites.

Technical Support Center: Optimization of Letrazuril Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Letrazuril from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing an extraction method for this compound?

A1: Before beginning experimental work, it is crucial to gather physicochemical information about this compound, such as its LogP(D) and pKa values. This information is essential for selecting the appropriate extraction technique (e.g., LLE, SPE) and optimizing parameters like solvent choice and pH.[1]

Q2: How can I minimize matrix effects when analyzing this compound by LC-MS/MS?

A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples.[2][3][4] To minimize these effects, consider the following:

  • Improve sample cleanup: Use a more selective extraction and cleanup method to remove interfering endogenous components.[4][5]

  • Optimize chromatography: Adjust the chromatographic conditions to separate this compound from co-eluting matrix components.[3]

  • Use a matrix-matched calibration curve: Prepare calibration standards in a blank matrix extract to compensate for matrix effects.[2]

  • Employ a suitable internal standard: A stable isotope-labeled (SIL) internal standard is ideal for correcting matrix effects.[3]

Q3: What are the common causes of low recovery in this compound extraction?

A3: Low recovery can stem from several factors depending on the extraction method. For Liquid-Liquid Extraction (LLE), causes include poor solvent choice, incorrect pH, insufficient mixing, or emulsion formation.[6][7][8] For Solid-Phase Extraction (SPE), issues can arise from incorrect sorbent selection, improper conditioning, sample breakthrough, or inefficient elution.

Q4: How does the stability of this compound affect the extraction process?

A4: Analyte stability is a critical factor in developing a robust extraction method. It is essential to assess the stability of this compound in the biological matrix from the time of sample collection through to the final analysis. Factors such as temperature, pH, and enzymatic degradation can impact the analyte's integrity.

Troubleshooting Guides

Liquid-Liquid Extraction (LLE)
Problem Potential Cause Recommended Solution
Low Recovery Incorrect extraction solvent.Select a solvent that has a high affinity for this compound based on its polarity and LogP value. Try to match the polarity of the analyte with the polarity of the extraction solvent.[1]
Suboptimal pH of the aqueous phase.For ionizable compounds like this compound, adjust the pH of the sample to ensure it is in its neutral form to maximize partitioning into the organic phase. For acidic analytes, the pH should be adjusted to two units below the pKa, and for basic analytes, two units above the pKa.[1]
Incomplete partitioning.Increase the organic solvent to aqueous sample ratio (a 7:1 ratio is a good starting point).[1] Optimize the mixing time and vigor to ensure efficient partitioning.[8] Consider adding salts (e.g., sodium sulfate) to the aqueous phase to increase the partitioning of hydrophilic analytes into the organic phase ("salting-out" effect).[1]
Emulsion Formation Vigorous shaking with samples containing surfactants (e.g., plasma).Use a gentler mixing technique (e.g., slow inversion). Centrifuge the sample to break the emulsion. Add a small amount of salt to the aqueous phase.
Poor Reproducibility Inconsistent manual extraction technique.Automate the extraction process if possible to improve consistency.[9] Ensure consistent timing and technique for each step of the manual process.
Solid-Phase Extraction (SPE)
Problem Potential Cause Recommended Solution
Low Recovery (Analyte Breakthrough) Inappropriate sorbent chemistry.Select a sorbent that provides the best retention mechanism for this compound (e.g., reversed-phase, ion-exchange).
Insufficient sorbent conditioning or equilibration.Ensure the sorbent is properly wetted and activated by conditioning with an appropriate solvent (e.g., methanol), followed by equilibration with a solvent similar to the sample matrix.
Sample loading flow rate is too high.Decrease the flow rate during sample application to allow for sufficient interaction between this compound and the sorbent.
Sorbent bed drying out before sample loading.Re-condition and re-equilibrate the cartridge, ensuring the sorbent bed remains wet before adding the sample.
Low Recovery (Incomplete Elution) Elution solvent is too weak.Increase the strength of the elution solvent. For ionizable analytes, adjust the pH of the eluting solvent to disrupt the interaction with the sorbent.
Insufficient elution volume.Increase the volume of the elution solvent in increments.
Presence of Interferences in the Final Extract Inadequate washing step.Use a wash solvent that is strong enough to remove interferences but weak enough to not elute this compound.
Inappropriate sorbent selectivity.Choose a more selective sorbent or a mixed-mode sorbent to better retain this compound while allowing interferences to pass through.
Protein Precipitation (PPT)
Problem Potential Cause Recommended Solution
Incomplete Protein Removal (Cloudy Supernatant) Insufficient amount of precipitating solvent.Increase the ratio of organic solvent (e.g., acetonitrile, methanol) to the sample. A 3:1 or 4:1 ratio is a common starting point.
Inadequate mixing or incubation time.Ensure thorough vortexing of the sample and solvent mixture. Allow for sufficient incubation time, sometimes at a lower temperature (e.g., -20°C), to facilitate complete protein precipitation.
Low Recovery (Analyte Co-precipitation) This compound is entrapped within the precipitated protein pellet.Optimize the choice of precipitating solvent.[10] Adjust the pH of the sample before adding the solvent.
Analyte Instability Extreme pH or presence of organic solvent.Evaluate the stability of this compound under the chosen precipitation conditions. If instability is observed, consider alternative PPT solvents or extraction methods.[11]
Poor Pellet Formation Protein concentration in the sample is too low.This is less common with plasma but can be an issue with other matrices. If a pellet does not form, PPT may not be the most suitable primary extraction method.
Analyte Precipitation The chosen organic solvent is a non-solvent for this compound.Ensure this compound is soluble in the final supernatant mixture. If not, a different precipitating solvent or extraction method should be used.[10]

Experimental Protocols & Workflows

Generic Liquid-Liquid Extraction (LLE) Workflow

Caption: A typical workflow for Liquid-Liquid Extraction (LLE).

Generic Solid-Phase Extraction (SPE) Workflow

Caption: A standard workflow for Solid-Phase Extraction (SPE).

Generic Protein Precipitation (PPT) Workflow

Caption: A general workflow for Protein Precipitation (PPT).

References

Technical Support Center: Letrazuril in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Letrazuril. The information is designed to help prevent precipitation of this compound in culture media and ensure the success of your experiments.

Troubleshooting Guide: Preventing this compound Precipitation

Q1: My this compound solution precipitated after I added it to my culture medium. What went wrong?

A1: this compound precipitation in aqueous solutions like culture media is a common issue due to its low water solubility. Several factors could be at play:

  • Improper initial dissolving: this compound must be fully dissolved in an appropriate organic solvent before being introduced to the aqueous culture medium.

  • High final concentration: The final concentration of this compound in your culture medium may have exceeded its solubility limit in the aqueous environment, even with a small percentage of organic solvent.

  • Incorrect solvent percentage: The final concentration of the organic solvent (like DMSO) in your culture medium might be too low to maintain this compound in solution.

  • Temperature shock: A significant temperature difference between your concentrated this compound stock and the culture medium can cause the compound to precipitate out of solution.

  • pH of the medium: The pH of your specific culture medium could influence the solubility of this compound.

Q2: How can I prepare a this compound stock solution that is less likely to precipitate?

A2: Preparing a stable, high-concentration stock solution is the first critical step. Based on the solubility data of the structurally similar compound Toltrazuril, Dimethyl Sulfoxide (DMSO) is an excellent choice for a primary solvent.

Experimental Protocol: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, conical tube.

  • Solvent Addition: Add a small volume of high-purity, sterile DMSO to the this compound powder.

  • Dissolution: Gently vortex or sonicate the mixture at room temperature until the this compound is completely dissolved and the solution is clear. Visually inspect against a light source to ensure no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q3: What is the best way to dilute my this compound stock solution into the culture medium to avoid precipitation?

A3: The dilution step is critical. The goal is to introduce the this compound from a high-solubility organic environment to a low-solubility aqueous environment without causing it to crash out of solution.

Experimental Protocol: Dilution of this compound Stock into Culture Medium

  • Pre-warm medium: Ensure your culture medium is pre-warmed to the desired experimental temperature (e.g., 37°C).

  • Calculate volumes: Determine the volume of this compound stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration in the culture medium is kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells.

  • Serial dilution (recommended for high concentrations):

    • Perform an intermediate dilution of your stock solution in pre-warmed culture medium. For example, add 1 µL of your 10 mM stock to 99 µL of medium to get a 100 µM intermediate solution.

    • Add the desired volume of this intermediate solution to your final culture volume.

  • Direct dilution (for lower concentrations):

    • Pipette the required volume of the this compound stock solution.

    • Gently dispense the stock solution directly into the pre-warmed culture medium while swirling the medium to ensure rapid and even distribution. Avoid adding the stock solution directly onto the cells.

  • Mix thoroughly: Immediately after adding the this compound, gently swirl the culture plate or tube to ensure the compound is evenly dispersed.

Quantitative Data: Solubility of Toltrazuril (this compound Analog)

Solvent/SolutionApproximate Solubility (mg/mL)Molar Concentration (mM)
Dimethyl Sulfoxide (DMSO)2558.7
Dimethylformamide (DMF)2558.7
Ethanol12.35
1:4 DMSO:PBS (pH 7.2)0.20.47

Molecular Weight of Toltrazuril used for calculation: 425.38 g/mol

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Working Solution cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Store at -20°C dissolve->store calculate Calculate Dilution store->calculate Use Stock prewarm Pre-warm Culture Medium add_stock Add Stock to Medium prewarm->add_stock calculate->add_stock mix Mix Thoroughly add_stock->mix Final Cell Culture Final Cell Culture mix->Final Cell Culture

Caption: Workflow for preparing this compound solutions.

signaling_pathway Hypothetical this compound-Induced Signaling Pathway This compound This compound receptor Cell Surface Receptor This compound->receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Growth Arrest) gene_expression->cellular_response

Caption: Hypothetical signaling cascade initiated by this compound.

Frequently Asked Questions (FAQs)

Q4: Can I dissolve this compound directly in water or PBS?

A4: No, this compound is sparingly soluble in aqueous solutions.[1] Attempting to dissolve it directly in water or Phosphate-Buffered Saline (PBS) will likely result in a suspension of undissolved particles, leading to inaccurate concentrations and potential precipitation in your experiment.

Q5: What is the maximum recommended final concentration of DMSO in my cell culture?

A5: As a general rule, the final concentration of DMSO should be kept below 0.5% (v/v) to minimize toxicity to most cell lines. However, the tolerance to DMSO can vary between cell types. It is advisable to run a vehicle control (medium with the same percentage of DMSO as your experimental samples) to assess the effect of the solvent on your cells.

Q6: I've prepared my this compound solution correctly, but I still see a precipitate after 24 hours of incubation. What should I do?

A6: If precipitation occurs over time, it could be due to several factors:

  • Compound instability: While this compound is generally stable, interactions with components in the culture medium over time at 37°C could lead to degradation and precipitation.

  • Saturation: The concentration, although initially soluble, may be at a supersaturated state and fall out of solution over longer incubation periods.

Troubleshooting steps:

  • Reduce the final concentration: Try using a lower concentration of this compound in your experiment.

  • Refresh the medium: If your experiment allows, replace the medium with freshly prepared this compound-containing medium every 24 hours.

  • Consider a different solvent system: For very specific applications, exploring other biocompatible solvents or formulation strategies like using cyclodextrins might be an option, but this would require significant validation.

Q7: Is it necessary to filter-sterilize my this compound stock solution?

A7: It is generally recommended to prepare the stock solution using sterile technique and sterile-filtered DMSO. If you are concerned about contamination, you can filter the stock solution through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter that is compatible with organic solvents. Do not use standard PES or cellulose acetate filters, as they can be degraded by DMSO.

Q8: What are the known cellular targets or signaling pathways affected by this compound in mammalian cells?

A8: The primary mechanism of action described for the this compound analog, Toltrazuril, is in protozoan parasites, where it affects the respiratory chain and pyrimidine synthesis.[3] Currently, there is limited specific information in the public domain detailing the precise signaling pathways modulated by this compound in mammalian cells. Triazine derivatives, as a class of compounds, have been investigated for various therapeutic purposes, including cancer treatment, and are known to affect a wide range of cellular processes. However, without specific studies on this compound, any proposed pathway remains hypothetical. Researchers should consider performing target validation studies to identify the specific cellular effects of this compound in their experimental system.

References

Technical Support Center: Strategies to Reduce Variability in Letrazuril Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Letrazuril animal studies.

Troubleshooting Guides

This section addresses specific issues that can lead to variability in experimental outcomes.

Issue 1: High Variability in Pharmacokinetic (PK) Data

Question: We are observing significant animal-to-animal variation in the plasma concentrations of this compound. What are the potential causes and solutions?

Answer:

High variability in pharmacokinetic data is a common challenge. Several factors related to the animal, drug formulation, and experimental procedures can contribute to this issue.

Potential Causes and Mitigation Strategies:

Potential CauseMitigation Strategy
Animal Health Status Ensure all animals are healthy and free from concurrent infections. Subclinical diseases can alter drug absorption and metabolism. Conduct a thorough health screen before the study.
Genetic Variability Use a consistent and well-defined strain of animals to minimize genetic differences in drug metabolism.
Age and Weight Differences Standardize the age and weight of the animals in the study groups. Younger animals may have different metabolic rates compared to older ones.
Fasting Status The presence of food in the gastrointestinal tract can significantly impact the absorption of orally administered drugs. Standardize the fasting period before drug administration.
Drug Formulation and Administration Ensure the this compound formulation is homogenous and stable. For oral administration, use precise techniques like oral gavage to ensure each animal receives the intended dose. For administration in drinking water, monitor water consumption to ensure uniform dosing.
Stress Animal stress can alter physiological parameters, including drug metabolism. Acclimatize animals to the experimental conditions and handle them consistently to minimize stress.
Sample Collection and Handling Standardize blood collection times and techniques. Process and store plasma samples consistently to prevent degradation of this compound.
Issue 2: Inconsistent Efficacy Results (Lesion Scores and Oocyst Counts)

Question: Our this compound efficacy studies show inconsistent lesion scores and oocyst per gram (OPG) counts between experiments. How can we improve consistency?

Answer:

Variability in efficacy studies often stems from inconsistencies in the disease challenge model and evaluation methods.

Potential Causes and Mitigation Strategies:

Potential CauseMitigation Strategy
Inoculum Viability and Dose Use a well-characterized and recent field isolate of Eimeria species. Ensure the oocysts are properly sporulated and the dose is accurately quantified and administered to each animal. The virulence of the inoculum should be sufficient to cause measurable lesions in untreated controls.
Challenge Timing The timing of this compound treatment relative to the Eimeria challenge is critical. Administering the drug too early or too late can significantly impact its efficacy. Follow a strict and consistent timeline for infection and treatment. For example, some studies administer toltrazuril (a related compound) at specific time points post-infection to target different stages of the parasite's life cycle.[1]
Animal Husbandry Maintain consistent and optimal environmental conditions (temperature, humidity, ventilation). Poor litter management can lead to uncontrolled reinfection and higher variability.[2]
Lesion Scoring Subjectivity Lesion scoring can be subjective. To minimize variability, ensure that scoring is performed by trained and blinded personnel. Using a standardized scoring system (e.g., Johnson and Reid method) is crucial.[3][4][5]
Oocyst Counting Technique The method used for oocyst counting can introduce variability. Use a standardized and validated method, such as a modified McMaster technique. Ensure fecal samples are collected and processed consistently.[6][7][8]
Dietary Factors The composition of the feed can influence the gut environment and the severity of coccidiosis. Use a standardized, medication-free diet for all experimental groups.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for administering this compound in poultry studies?

A1: The most common and precise method for experimental administration is oral gavage. This ensures that each bird receives the exact intended dose. For studies mimicking field conditions, administration via medicated feed or drinking water is used. However, it is crucial to ensure homogenous mixing of the drug in the feed and to monitor water intake to avoid under-dosing or over-dosing.

Q2: How should I prepare and store this compound solutions?

A2: this compound, similar to other triazine derivatives like toltrazuril, should be stored at room temperature (between 15°C and 30°C) and protected from direct sunlight and moisture to maintain its stability and efficacy.[9] Always refer to the manufacturer's instructions for specific formulation and storage guidelines.

Q3: What are the key parameters to measure in a this compound efficacy study?

A3: The primary efficacy parameters are lesion scores and oocyst counts (OPG). Additionally, performance parameters such as body weight gain, feed conversion ratio (FCR), and mortality should be recorded as they provide a broader picture of the drug's effectiveness in mitigating the pathological and economic impact of coccidiosis.[10][11][12]

Q4: How can I minimize the number of animals used in my studies while ensuring statistical power?

A4: Proper experimental design is key. This includes conducting power calculations to determine the appropriate sample size. Using a crossover design for pharmacokinetic studies can also help reduce inter-animal variability and the total number of animals required. For efficacy studies, ensuring a uniform and potent challenge can reduce variability, thus requiring fewer animals to detect a significant treatment effect.

Data Presentation

Table 1: Example of Toltrazuril (a related anticoccidial) Efficacy Data in Broilers with Subclinical Coccidiosis

This table provides an example of the type of data to collect. Variability is indicated by the standard deviation.

Treatment GroupMean Oocysts per Gram (OPG) (x 10³)Mean Body Weight Gain (g)
Infected, Non-treated229850 ± 50
Amprolium (150 ppm)2181050 ± 60
Toltrazuril (25 ppm)921066 ± 55

Source: Adapted from a study on subclinical coccidiosis in chickens.[1]

Experimental Protocols

Key Experiment: Evaluation of this compound Efficacy in a Broiler Coccidiosis Challenge Model

This protocol outlines a general procedure for assessing the efficacy of this compound.

1. Animals and Housing:

  • Use one-day-old broiler chicks from a single commercial hatchery.
  • House the birds in clean, disinfected pens with fresh litter.
  • Provide ad libitum access to a standard, non-medicated broiler diet and water.
  • Maintain appropriate environmental conditions (temperature, humidity, and lighting) for the age of the birds.

2. Experimental Design:

  • Randomly allocate birds to different treatment groups (e.g., Non-infected non-treated, Infected non-treated, Infected this compound-treated).
  • Use a sufficient number of birds per group (typically 10-15) and replicate pens to ensure statistical power.

3. Coccidial Challenge:

  • At a specific age (e.g., 14 days), orally inoculate each bird in the challenge groups with a known number of sporulated Eimeria oocysts.
  • The inoculum should contain a mixture of relevant Eimeria species.

4. This compound Administration:

  • Prepare the this compound formulation according to the manufacturer's instructions.
  • Administer this compound to the treated groups at the predetermined dose and time relative to the challenge (e.g., via oral gavage, in drinking water, or in feed).

5. Data Collection:

  • Performance Parameters: Record body weight and feed intake at the beginning and end of the experimental period to calculate body weight gain and feed conversion ratio.
  • Lesion Scoring: At a specific time post-infection (e.g., 6-7 days), euthanize a subset of birds from each group and score the intestinal lesions according to a standardized method (e.g., Johnson and Reid, 0-4 scale).[3][4][5]
  • Oocyst Counting: Collect fecal samples from each pen at specified intervals post-infection to determine the number of oocysts per gram (OPG) using a McMaster chamber or a similar quantitative method.[6][7][8]

6. Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to compare the treatment groups.

Visualizations

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_challenge Phase 2: Challenge and Treatment cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Analysis animal_procurement Animal Procurement (Day 1) acclimatization Acclimatization (Day 1-13) animal_procurement->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization challenge Coccidial Challenge (Day 14) randomization->challenge treatment This compound Administration challenge->treatment lesion_scoring Lesion Scoring (Day 20-21) challenge->lesion_scoring opg_counting Oocyst Counting (Daily post-challenge) challenge->opg_counting performance_data Performance Data (Body Weight, FCR) treatment->performance_data stat_analysis Statistical Analysis performance_data->stat_analysis lesion_scoring->stat_analysis opg_counting->stat_analysis conclusion Conclusion on Efficacy stat_analysis->conclusion

Caption: Experimental workflow for evaluating this compound efficacy.

Logical_Relationship cluster_factors Sources of Variability cluster_outcomes Impacted Outcomes animal_factors Animal Factors (Health, Genetics, Age) pk_variability Pharmacokinetic Variability animal_factors->pk_variability efficacy_variability Efficacy Variability (Lesion Scores, OPG) animal_factors->efficacy_variability drug_factors Drug Factors (Formulation, Administration) drug_factors->pk_variability experimental_factors Experimental Factors (Challenge Dose, Husbandry) experimental_factors->efficacy_variability evaluation_factors Evaluation Factors (Scoring, Counting) evaluation_factors->efficacy_variability

Caption: Factors contributing to variability in this compound studies.

Signaling_Pathway cluster_infection Coccidial Infection cluster_immune_response Innate Immune Response Eimeria Eimeria sporozoites Epithelial_Cell Intestinal Epithelial Cell Eimeria->Epithelial_Cell invades TLR Toll-like Receptors (TLRs) Epithelial_Cell->TLR activates MyD88 MyD88-dependent pathway TLR->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines This compound This compound This compound->Eimeria inhibits replication

Caption: General immune response to Coccidia and this compound's target.

References

Technical Support Center: Enhancing Letrazuril Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Letrazuril detection in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound?

A1: The most prevalent analytical techniques for this compound detection are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS/MS) detectors. Other methods include Thin-Layer Chromatography (TLC) with densitometric detection.

Q2: How can I improve the sensitivity of my this compound HPLC-UV assay?

A2: To enhance sensitivity, consider the following:

  • Optimize Mobile Phase Composition: Adjusting the solvent ratio and pH can improve peak shape and resolution.

  • Wavelength Selection: Ensure the UV detector is set to the wavelength of maximum absorbance for this compound, typically around 242-254 nm.

  • Sample Preparation: Implement a robust sample extraction and clean-up procedure to minimize matrix interference.

  • Injection Volume: Increasing the injection volume can boost the signal, but be mindful of potential peak broadening.

  • Column Choice: Utilize a high-efficiency column with a smaller particle size for better separation and sharper peaks.

Q3: What is the primary mechanism of action of this compound against coccidia?

A3: this compound, a triazinetrione derivative, primarily targets the intracellular developmental stages of coccidian parasites like Eimeria. Its mechanism involves disrupting the parasite's respiratory chain and interfering with pyrimidine synthesis, which is crucial for DNA and RNA replication.[1] It has also been shown to cause damage to the parasite's mitochondria and apicoplast, a vital organelle.[2][3][4]

Q4: Are there alternative detection methods to chromatography for this compound?

A4: Yes, alternative methods are being explored to offer faster and more portable detection. These include:

  • Enzyme-Linked Immunosorbent Assay (ELISA): Immunoassays can offer high throughput and sensitivity for screening large numbers of samples.

  • Electrochemical Biosensors: These sensors are being developed for rapid and on-site detection of triazine compounds and show promise for future applications in this compound analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis using HPLC and LC-MS/MS.

HPLC-UV Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
No Peak or Very Small Peak - Incorrect mobile phase composition.- Detector lamp issue.- Sample degradation.- Clogged system.- Verify mobile phase preparation and composition.- Check detector lamp status and replace if necessary.- Prepare fresh standards and samples.- Check for high backpressure and flush the system.
Peak Tailing - Column contamination or degradation.- Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Flush the column with a strong solvent or replace it.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Add a competing base to the mobile phase.
Peak Fronting - Sample overload.- Sample solvent incompatible with the mobile phase.- Dilute the sample or reduce the injection volume.- Dissolve the sample in the mobile phase or a weaker solvent.
Baseline Noise or Drift - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Fluctuating temperature.- Use fresh, high-purity solvents and degas the mobile phase.- Purge the pump and detector.- Use a column oven to maintain a stable temperature.
Retention Time Shift - Change in mobile phase composition or flow rate.- Column aging.- Inconsistent temperature.- Prepare fresh mobile phase and ensure the pump is delivering a consistent flow rate.- Equilibrate the column thoroughly before each run.- Use a column oven.
LC-MS/MS Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Low Signal Intensity/Sensitivity - Ion suppression from matrix components.- Inefficient ionization.- Incorrect MS parameters.- Improve sample clean-up to remove interfering substances.- Optimize ion source parameters (e.g., temperature, gas flows).- Optimize collision energy and other MS/MS parameters for this compound transitions.
Poor Reproducibility - Inconsistent sample preparation.- Variability in the autosampler injection volume.- Fluctuations in the ion source.- Standardize the sample preparation protocol.- Ensure the autosampler is functioning correctly.- Allow sufficient time for the ion source to stabilize.
Ghost Peaks - Carryover from a previous injection.- Inject a blank solvent after a high-concentration sample.- Implement a needle wash step in the autosampler method.
Adduct Ion Formation - Presence of salts in the mobile phase or sample.- Use volatile mobile phase additives (e.g., formic acid, ammonium formate).- Minimize salt concentration in the final sample extract.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the detection of this compound and related triazine compounds.

Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Reference
LC-MS/MSPoultry Tissues & Eggs1.2 µg/kg (Toltrazuril)1.2 µg/kg (Toltrazuril)80-110[5]
UPLC-UVChicken & Pig Skin + Fat10-37.5 µg/kg-80-110[5]
HPLC-UVTomato0.01 mg/L0.05 mg/L90-97[6]
LC-MS/MSChicken Muscle & Eggs0.1-0.3 µg/kg0.3-1.0 µg/kg-[7]

Experimental Protocols

Protocol 1: HPLC-UV Detection of this compound in Poultry Liver

1. Sample Preparation:

  • Homogenize 5 g of liver tissue.
  • Add 20 mL of acetonitrile and vortex for 2 minutes.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 1 mL of the mobile phase.
  • Filter the solution through a 0.22 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: Acetonitrile and water (60:40, v/v).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • UV Detection: 254 nm.
  • Column Temperature: 30°C.

3. Quantification:

  • Prepare a series of standard solutions of this compound in the mobile phase.
  • Construct a calibration curve by plotting the peak area against the concentration.
  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Diagram 1: Proposed Mechanism of Action of this compound in Eimeria

Letrazuril_Mechanism cluster_parasite Eimeria Parasite Mitochondrion Mitochondrion Respiratory_Chain Respiratory Chain (Electron Transport) Mitochondrion->Respiratory_Chain Apicoplast Apicoplast Protein_Synthesis Protein Synthesis Apicoplast->Protein_Synthesis Nucleus Nucleus DNA_Replication DNA Replication Nucleus->DNA_Replication Respiratory_Chain->Mitochondrion Disruption Pyrimidine_Synthesis Pyrimidine Synthesis Pyrimidine_Synthesis->DNA_Replication DNA_Replication->Nucleus Disruption Protein_Synthesis->Apicoplast Disruption This compound This compound This compound->Apicoplast Damage This compound->Respiratory_Chain Inhibition This compound->Pyrimidine_Synthesis Inhibition

Caption: this compound's inhibitory effects on key parasite metabolic pathways.

Diagram 2: Experimental Workflow for this compound Detection

Letrazuril_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Analysis Homogenization 1. Homogenization of Tissue Sample Extraction 2. Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Evaporation 4. Evaporation of Supernatant Centrifugation->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration 6. Filtration Reconstitution->Filtration Injection 7. HPLC/LC-MS/MS Injection Filtration->Injection Separation 8. Chromatographic Separation Injection->Separation Detection 9. UV or MS/MS Detection Separation->Detection Peak_Integration 10. Peak Integration & Identification Detection->Peak_Integration Quantification 11. Quantification using Calibration Curve Peak_Integration->Quantification Reporting 12. Result Reporting Quantification->Reporting

Caption: A typical workflow for the analysis of this compound in tissue samples.

Diagram 3: Logical Troubleshooting Flow for HPLC Analysis

Caption: A decision tree for systematic HPLC troubleshooting.

References

Technical Support Center: Managing Side Effects of Letrazuril in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Letrazuril is a fictional compound. The following troubleshooting guide is based on data from studies of similar real-world small molecule inhibitors used in animal research, primarily aromatase inhibitors such as letrozole, and tyrosine kinase inhibitors (TKIs). Researchers should always refer to their specific compound's documentation and institutional guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an aromatase inhibitor. Its primary mechanism is to block the enzyme aromatase, which is responsible for the conversion of androgens (like testosterone) into estrogens (like estradiol). This leads to a systemic reduction in estrogen levels.

Q2: What are the most common side effects observed with this compound in animal models?

A2: Based on studies of similar compounds, the most frequently observed side effects can be categorized as follows:

  • Metabolic and Developmental: Effects on body weight, growth, and skeletal development have been noted, particularly in juvenile animal studies.[1]

  • Reproductive: Disruption of the estrous cycle, uterine atrophy, and reduced mating success in females are common.[1]

  • Behavioral and Neurological: Changes in anxiety-like behavior, cognitive functions like spatial memory, and disruptions in thermoregulation have been reported.[2][3]

  • General Physiological: Mild hepatotoxicity and changes in certain serum biomarkers may occur.[4]

Q3: Are the side effects of this compound dose-dependent?

A3: Yes, the severity and incidence of side effects are generally dose-dependent. Higher doses are associated with more pronounced effects. For example, in juvenile rat studies with letrozole, effects on body weight and sexual maturation were observed across all dose groups (0.05, 0.3, and 2.0 mg/kg/day).[1]

Troubleshooting Guides

Issue 1: Unexpected Weight Fluctuation in Rodent Models

Symptoms:

  • Significant weight loss or gain compared to the control group.

  • Reduced or increased food and water intake.

Possible Causes:

  • Pharmacological Effect: Aromatase inhibition can influence metabolism and body composition. Studies with letrozole have shown dose-dependent effects on body weight, with males showing lower and females showing higher weight gain than controls.[1]

  • General Malaise: The animal may be experiencing discomfort or other side effects that affect its appetite.

Troubleshooting Steps:

  • Monitor Daily: Weigh the animals daily and record food and water consumption.

  • Health Assessment: Perform daily health checks for signs of distress, such as changes in posture, activity, or grooming.

  • Dose Adjustment: If weight changes are severe and associated with signs of poor health, consider a dose reduction or temporary cessation of treatment in consultation with the study director and veterinarian.

  • Dietary Support: Provide palatable, high-energy food supplements if weight loss is a concern.

Issue 2: Abnormal Behavioral Changes in Maze-Based Tests

Symptoms:

  • Increased anxiety-like behavior (e.g., reduced time in open arms of an elevated plus-maze).[3]

  • Impaired performance in spatial memory tasks (e.g., Morris water maze).[5]

Possible Causes:

  • Neuroendocrine Disruption: Reduced estrogen levels in the brain can affect neural circuits involved in mood and cognition. Letrozole has been shown to negatively impact spatial working memory.[2]

  • Stress: The stress of handling and dosing, confounded by the drug's effects, can alter behavioral outcomes.

Troubleshooting Steps:

  • Acclimatization: Ensure all animals are properly acclimatized to the testing environment and handling procedures before starting the experiment.

  • Control for Sex Differences: The behavioral effects of aromatase inhibitors can be sex-specific.[3] Analyze data for males and females separately.

  • Refine Dosing Protocol: If possible, use a less stressful dosing method (e.g., voluntary oral administration in a palatable medium).

  • Consider Alternative Behavioral Tests: Use a battery of tests to get a more comprehensive picture of the behavioral phenotype.

Data on Side Effects

The following tables summarize quantitative data on side effects observed with aromatase inhibitors in animal models.

Table 1: Effects of Letrozole on Reproductive Parameters in Female Juvenile Rats [1]

ParameterControl0.05 mg/kg/day Letrozole0.3 mg/kg/day Letrozole2.0 mg/kg/day Letrozole
Vaginal Opening NormalDelayed by 3-4 daysDelayed by 3-4 daysDelayed by 3-4 days
Irregular Estrous Cycles 0%30%Not specified100%
Mating Index 100%0%11%0%
Uterine Atrophy NoneMildMild to MarkedMarked

Table 2: General Side Effects Associated with Small Molecule Inhibitors (Tyrosine Kinase Inhibitors) in Preclinical and Clinical Studies [6][7]

Side Effect ClassSpecific ManifestationIncidence (All Grades)Management Approach
Dermatological Rash (acneiform)37% - 89%Topical corticosteroids, oral antibiotics (doxycycline).[8]
Gastrointestinal Diarrhea27% - 95%Loperamide, hydration, potential dose interruption.[6]
Gastrointestinal Mucositis/Stomatitis~72%Good oral hygiene, saline rinses.[6]
Cardiovascular Hypertension~68% (with some VEGFR inhibitors)Blood pressure monitoring, anti-hypertensive medication.[6][9]

Experimental Protocols

Protocol 1: Monitoring for Cutaneous Side Effects (Adapted from TKI studies)

This protocol is relevant for compounds that may cause skin-related adverse effects.

  • Baseline Assessment: Before the first dose, examine the skin and fur of each animal. Record any pre-existing lesions or abnormalities. Pay close attention to the ears, paws, and dorsal skin.

  • Daily Visual Inspection: Once daily, visually inspect each animal for signs of rash, erythema (redness), alopecia (hair loss), or dry, flaky skin.

  • Weekly Detailed Examination: Once a week, perform a more detailed examination under gentle restraint. Use a grading scale (e.g., a modified Common Terminology Criteria for Adverse Events - CTCAE) to score the severity of any skin changes.

    • Grade 1: Faint erythema or dry scaling.

    • Grade 2: Moderate erythema, papules, or significant scaling.

    • Grade 3: Severe erythema, ulceration, or extensive rash impacting the animal's well-being.

  • Biopsy: If severe or unusual lesions develop, a skin biopsy may be warranted for histopathological analysis, following consultation with a veterinarian.

  • Data Recording: Meticulously record all observations, including the date of onset, location, and severity of the lesions for each animal.

Visualizations

Signaling Pathways and Workflows

Letrazuril_Mechanism_of_Action Testosterone Testosterone Aromatase Aromatase Enzyme Testosterone->Aromatase Substrate Estradiol Estradiol Aromatase->Estradiol Converts to EstrogenReceptor Estrogen Receptor Estradiol->EstrogenReceptor Binds to This compound This compound This compound->Aromatase Inhibits GeneTranscription Gene Transcription EstrogenReceptor->GeneTranscription Activates

Caption: Mechanism of action for this compound, an aromatase inhibitor.

Side_Effect_Management_Workflow Start Start of Study: Administer this compound Monitor Daily Monitoring: Weight, Behavior, Health Start->Monitor SideEffects Adverse Effects Observed? Monitor->SideEffects NoSideEffects No Adverse Effects Observed NoSideEffects->Monitor SideEffects->NoSideEffects No AssessSeverity Assess Severity (Mild, Moderate, Severe) SideEffects->AssessSeverity Yes Mild Mild Effects: Continue Monitoring AssessSeverity->Mild Moderate Moderate Effects: - Consider dose reduction - Supportive care AssessSeverity->Moderate Severe Severe Effects: - Stop dosing - Veterinary consult - Euthanasia? AssessSeverity->Severe Mild->Monitor Moderate->Monitor ContinueStudy Continue Study Protocol Severe->ContinueStudy If Resolved

Caption: Experimental workflow for monitoring and managing side effects.

References

Technical Support Center: Letrazuril Applications in Parasitology Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Letrazuril for the study and control of various parasite strains. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound against apicomplexan parasites?

A1: this compound, a triazine-based compound, primarily functions by disrupting the parasite's reproductive processes. It interferes with the division of the protozoal nucleus and causes damage to the parasite's cell membrane.[1] This action ultimately leads to the destruction of coccidia at all stages of their life cycle.[1] The mode of action is also believed to involve the inhibition of enzymes in the respiratory chain. Furthermore, studies on the related compound toltrazuril have shown that it can induce oxidative stress and autophagy in parasites like Eimeria tenella.[2][3]

Q2: How does the effective concentration of this compound differ between various parasite strains?

A2: The effective concentration of this compound can vary significantly depending on the parasite species and even between different field isolates of the same species. This variation is largely due to the development of drug resistance.[4][5][6] For instance, some field isolates of Eimeria may show reduced sensitivity or partial resistance, requiring higher concentrations of the drug for effective control.[4] While specific IC50 values for this compound against a wide range of strains are not extensively published, data for the closely related compound Toltrazuril can provide a baseline for determining starting concentrations in your experiments.

Q3: What are the key parasite signaling pathways affected by this compound?

A3: this compound and other triazine compounds are known to impact several critical signaling and metabolic pathways within the parasite. A primary target is the apicoplast, a non-photosynthetic plastid essential for parasite survival.[7][8][9][10] Inhibition of processes within the apicoplast, such as fatty acid and isoprenoid biosynthesis, leads to a "delayed death" effect in the subsequent generation of parasites.[8][11] Additionally, this compound can disrupt mitochondrial respiration and induce oxidative stress by increasing the production of reactive oxygen species (ROS).[2] This oxidative stress can, in turn, trigger autophagy as a cellular response. The disruption of nuclear division is also a key aspect of its mechanism.[1]

Troubleshooting Guides

Issue 1: High Variability in Experimental Results

  • Possible Cause: Inconsistent parasite numbers in initial inoculations.

    • Solution: Ensure accurate and consistent counting of sporozoites or oocysts using a hemocytometer before infecting cell cultures. Perform serial dilutions carefully and mix the parasite suspension thoroughly before each aspiration.

  • Possible Cause: Variation in the viability of parasite strains between experiments.

    • Solution: Use freshly excysted sporozoites for each experiment whenever possible. If using cryopreserved stocks, ensure consistent thawing procedures and assess viability (e.g., using a vital stain like trypan blue) before use.

  • Possible Cause: Inconsistent drug concentration in media.

    • Solution: Prepare fresh drug dilutions for each experiment from a validated stock solution. Ensure thorough mixing of the drug in the culture medium before adding it to the cells.

Issue 2: Low Cell Viability in Host Cell Monolayers

  • Possible Cause: Cytotoxicity of this compound at high concentrations.

    • Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) on the host cell line with a range of this compound concentrations to determine the maximum non-toxic concentration.[12]

  • Possible Cause: Overgrowth of the parasite leading to host cell lysis.

    • Solution: Optimize the multiplicity of infection (MOI). A lower MOI may be necessary for highly proliferative parasite strains to maintain host cell monolayer integrity throughout the experiment.

  • Possible Cause: Suboptimal cell culture conditions.

    • Solution: Ensure the host cell line is healthy and in the logarithmic growth phase before seeding. Use appropriate media, supplements, and incubation conditions (temperature, CO2) as recommended for the specific cell line.[13]

Issue 3: Apparent Drug Ineffectiveness or Resistance

  • Possible Cause: Natural or acquired resistance of the parasite strain.

    • Solution: If resistance is suspected, perform an Anticoccidial Sensitivity Test (AST) comparing the isolate to a known sensitive reference strain.[4] Consider increasing the this compound concentration in a stepwise manner to determine the minimum inhibitory concentration (MIC) for the resistant strain.

  • Possible Cause: Improper drug storage or handling.

    • Solution: Store this compound according to the manufacturer's instructions, protected from light and extreme temperatures. Avoid repeated freeze-thaw cycles of stock solutions.

  • Possible Cause: Drug binding to components in the culture medium.

    • Solution: Be aware that components in serum can sometimes bind to drugs, reducing their effective concentration. If results are inconsistent, consider reducing the serum percentage in the medium during the drug treatment period, if compatible with host cell health.

Data Presentation

Table 1: Comparative Efficacy of Toltrazuril (Parent Compound of this compound) Against Different Eimeria Species

Parasite SpeciesTreatment and ConcentrationEfficacy (% Reduction in Oocyst Shedding)Reference
Eimeria tenellaToltrazuril (Baycox®)99.69%[14][15]
Eimeria acervulinaToltrazuril (Baycox®)99.52%[14][15]
Eimeria tenellaGeneric Toltrazuril85.71%[14][15]
Eimeria acervulinaGeneric Toltrazuril81.81%[14][15]
Eimeria tenellaToltrazuril (75 ppm in drinking water)Good protection[16]
Eimeria tenellaToltrazuril (150 ppm in drinking water)Good protection[16]

Note: The data presented is for Toltrazuril, a closely related compound to this compound. Efficacy can vary based on the specific formulation and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Determination of this compound IC50 Against Eimeria Sporozoites

This protocol outlines the methodology for determining the 50% inhibitory concentration (IC50) of this compound against Eimeria sporozoites using an in vitro invasion and replication assay.

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells[13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Eimeria oocysts (species of interest)

  • Excystation solution (e.g., 0.5% trypsin, 4% sodium taurocholate in PBS)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • DNA extraction kit

  • Quantitative PCR (qPCR) reagents and primers specific for the Eimeria species

Methodology:

  • Host Cell Seeding: Seed MDBK cells into 96-well plates at a density that will result in a confluent monolayer within 24 hours.[13]

  • Parasite Preparation:

    • Harvest and sporulate Eimeria oocysts from fecal samples.

    • Excyst the sporulated oocysts to release sporozoites.

    • Purify the sporozoites from the excystation solution.

    • Count the viable sporozoites using a hemocytometer.

  • Drug Dilution: Prepare a series of dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Infection and Treatment:

    • Remove the medium from the confluent MDBK cell monolayers.

    • Add the freshly prepared this compound dilutions to the respective wells.

    • Add the purified sporozoites to each well at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the infected and treated plates at 41°C in a 5% CO2 incubator for 48-72 hours to allow for parasite invasion and development.[13]

  • Quantification of Parasite Growth:

    • After the incubation period, carefully wash the monolayers with PBS to remove non-invaded sporozoites.

    • Extract total genomic DNA from each well.

    • Perform qPCR using primers specific to the Eimeria species to quantify the amount of parasite DNA in each well. This will serve as a measure of parasite replication.[13]

  • Data Analysis:

    • Calculate the percentage of inhibition of parasite growth for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Mandatory Visualization

Letrazuril_Signaling_Pathway cluster_drug_interaction This compound Action cluster_parasite_cell Parasite Cell This compound This compound Apicoplast Apicoplast This compound->Apicoplast Inhibits Housekeeping Functions Mitochondrion Mitochondrion This compound->Mitochondrion Disrupts Respiratory Chain Nucleus Nucleus This compound->Nucleus Inhibits Nuclear Division CellDivision Cell Division Apicoplast->CellDivision Essential for Progeny Viability ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Induces Nucleus->CellDivision Controls Autophagy Autophagy ROS->Autophagy Triggers

Caption: Proposed signaling pathway of this compound in apicomplexan parasites.

References

Validation & Comparative

Letrazuril for Cryptosporidium parvum: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cryptosporidiosis, caused by the protozoan parasite Cryptosporidium parvum, remains a significant cause of diarrheal disease worldwide, particularly affecting immunocompromised individuals and young children. While several therapeutic agents have been investigated, the U.S. Food and Drug Administration (FDA) has only approved one drug, nitazoxanide, for the treatment of this infection in immunocompetent hosts. This guide provides a comparative analysis of the efficacy of letrazuril, a triazinetrione anticoccidial agent, against Cryptosporidium parvum, contextualized with data from key alternative treatments including nitazoxanide, paromomycin, azithromycin, and clofazimine.

Comparative Efficacy: A Tabular Overview

The following tables summarize quantitative data from various studies to facilitate a comparative assessment of this compound and its alternatives. It is crucial to note that direct head-to-head clinical trials are limited, and the data presented are from studies with varying patient populations and methodologies.

Table 1: Clinical and Parasitological Response to this compound in Immunocompromised Patients (AIDS)

Study PopulationDosageClinical Response RateParasitological Eradication RateRelapse RateAdverse Events
35 AIDS patients with chronic cryptosporidiosis50 mg/day (oral)66% (23/35) showed clinical response (partial or complete)40% (10/25) with follow-up stool exams65% (15/23) of respondersRash (20%)

Table 2: Comparative Efficacy of Nitazoxanide in Different Patient Populations

Study PopulationDosageClinical Response RateParasitological Response RateKey Findings
Immunocompetent adults and children500 mg BID (adults), 100-200 mg BID (children) for 3 days56-88%52-75% oocyst clearanceSignificantly more effective than placebo in immunocompetent individuals[1]
HIV-infected patients500-1000 mg BID for 14 daysNo significant improvement over placeboNo significant effect on oocyst clearance[1]Lacks efficacy in immunocompromised patients[1]

Table 3: Efficacy of Paromomycin in AIDS Patients with Cryptosporidiosis

Study DesignDosageClinical ResponseParasitological ResponseConclusion
Prospective, double-blind, placebo-controlled trial500 mg QID for 21 daysNo significant difference from placebo (47.1% vs 35.7% combined partial/complete response)Not specifiedNot shown to be more effective than placebo[2]
Open-label study500 mg orally every 6 hoursDecrease in mean diarrheal episodes from 10.9 to 1.7 dailyEradication of oocysts in 3/7 patientsPromising for acute cryptosporidiosis, but relapses occurred[3]

Table 4: Efficacy of Azithromycin in HIV-Infected Patients with Cryptosporidiosis

Study DesignDosageClinical ImprovementParasitological ClearanceConclusion
Randomized, controlled trial (13 patients)Not specifiedSymptomatic improvement in all patients within 7 daysStool free of oocysts in 5/13 patients after 14 daysSafe and effective for symptomatic relief but not for eradicating the infection[4]
Combination therapy with paromomycinNot specifiedGood symptom control-Combination may be beneficial[5]

Table 5: Efficacy of Clofazimine in HIV-Infected Adults with Cryptosporidiosis

Study DesignDosagePrimary OutcomeKey Finding
Phase 2a, randomized, double-blind, placebo-controlled trial50 or 100 mg TID for 5 daysReduction in Cryptosporidium sheddingDid not reduce Cryptosporidium excretion or diarrhea compared to placebo[6]

Experimental Protocols

Detailed methodologies are essential for the critical evaluation of experimental data. Below are summaries of protocols from key studies cited.

This compound Study in AIDS Patients
  • Study Design: Open-label, prospective Phase I trial.

  • Participants: 35 AIDS patients (mean CD4 count 44 x 106/L) with chronic cryptosporidiosis, the majority of whom had previously failed paromomycin treatment.

  • Intervention: this compound administered at an initial oral daily dose of 50 mg. Treatment was continued for at least 10 days and as long as a response was observed.

  • Outcome Measures:

    • Clinical Response: Complete response was defined as two or fewer bowel movements per day, and a partial response was a greater than 50% reduction in daily bowel movements for at least one week.

    • Microbiological Eradication: Assessed by follow-up stool examinations for the presence of Cryptosporidium oocysts.

  • Follow-up: Responders were followed to assess for clinical relapse.

Nitazoxanide Randomized Controlled Trial in Immunocompetent Patients
  • Study Design: Prospective, randomized, double-blind, placebo-controlled study.

  • Participants: 50 adults and 50 children from Egypt with diarrhea caused by C. parvum.

  • Intervention:

    • Adults and adolescents: Nitazoxanide 500 mg twice daily for 3 days.

    • Children (4-11 years): Nitazoxanide 200 mg twice daily for 3 days.

    • Children (1-3 years): Nitazoxanide 100 mg twice daily for 3 days.

    • Control group received a matching placebo.

  • Outcome Measures:

    • Clinical Response: Resolution of diarrhea.

    • Parasitological Response: Eradication of C. parvum oocysts from stool, assessed at 7 days post-initiation of therapy.[7]

Paromomycin Trial in AIDS Patients
  • Study Design: Prospective, randomized, double-blind, placebo-controlled trial.

  • Participants: 35 adults with AIDS (CD4 cell counts of ⩽150/mm3) and symptomatic cryptosporidial enteritis.

  • Intervention:

    • Initial 21-day phase: 17 patients received paromomycin (500 mg four times daily) and 18 received a matching placebo.

    • Subsequent 21-day phase: All patients received open-label paromomycin (500 mg four times daily).

  • Outcome Measures:

    • Clinical Response: Complete response (resolution of diarrhea) and partial response.

  • Statistical Analysis: Comparison of response rates between the paromomycin and placebo groups.[2]

Azithromycin Randomized Controlled Trial in HIV-Infected Patients
  • Study Design: Prospective, randomized, controlled trial.

  • Participants: Consecutive HIV-infected patients with cryptosporidial oocysts in their stool.

  • Intervention: Short-term azithromycin treatment.

  • Outcome Measures:

    • Clinical Improvement: Assessed by symptomatic changes.

    • Parasitological Clearance: Determined by the absence of cryptosporidial oocysts in stool samples at 7 and 14 days of therapy.[4]

Clofazimine Phase 2a Trial in HIV-Infected Adults
  • Study Design: Randomized, double-blind, placebo-controlled evaluation.

  • Participants: HIV-positive patients with cryptosporidiosis.

  • Intervention: Clofazimine (50 or 100 mg administered 3 times daily for 5 days) or placebo.

  • Primary Outcome: Reduction in the number of Cryptosporidium shed in stools, as measured by quantitative polymerase chain reaction (qPCR).[8]

Mechanisms of Action and Signaling Pathways

Understanding the molecular targets and pathways affected by these drugs is critical for rational drug design and development.

This compound and other Triazines

The precise mechanism of action for this compound and other triazines against Cryptosporidium is not fully elucidated. They are known to be effective against related apicomplexan parasites like Eimeria. It is hypothesized that they may interfere with the parasite's intracellular development.

Nitazoxanide

Nitazoxanide's primary mechanism of action against C. parvum is the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme.[1][9][10] This enzyme is crucial for the parasite's anaerobic energy metabolism. By disrupting this pathway, nitazoxanide effectively inhibits the growth of C. parvum sporozoites.[9]

Nitazoxanide_Mechanism cluster_parasite Cryptosporidium parvum Pyruvate Pyruvate PFOR Pyruvate:Ferredoxin/ Flavodoxin Oxidoreductase (PFOR) Pyruvate->PFOR Substrate AcetylCoA Acetyl-CoA PFOR->AcetylCoA Product Nitazoxanide Nitazoxanide Nitazoxanide->PFOR Inhibits caption Nitazoxanide inhibits the PFOR enzyme in C. parvum.

Caption: Nitazoxanide's mechanism of action.

Host-Parasite Signaling Interactions

Cryptosporidium parvum manipulates host cell signaling pathways to ensure its survival and replication. One such pathway is the EGFR-PI3K/Akt signaling cascade, which the parasite activates to inhibit host cell autophagy, a cellular defense mechanism.

Host_Parasite_Signaling cluster_host_cell Host Epithelial Cell EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Autophagy Autophagy Akt->Autophagy Inhibits C_parvum Cryptosporidium parvum C_parvum->EGFR Activates caption C. parvum activates host EGFR-PI3K/Akt pathway. In_Vitro_Workflow Oocysts C. parvum Oocysts Excystation Excystation to release sporozoites Oocysts->Excystation HCT8 Infect HCT-8 host cells Excystation->HCT8 Treatment Treat with test compounds (e.g., this compound) HCT8->Treatment Incubation Incubate for 48 hours Treatment->Incubation Analysis Analyze parasite growth (Microscopy/qPCR) Incubation->Analysis IC50 Determine IC50 values Analysis->IC50 caption In vitro drug efficacy testing workflow.

References

Cross-Resistance Between Letrazuril and Other Triazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to anticoccidial drugs is a significant concern in the livestock industry. The triazine compounds, including letrazuril, toltrazuril, and diclazuril, are critical tools in controlling coccidiosis, a parasitic disease caused by Eimeria species. Understanding the potential for cross-resistance among these drugs is essential for developing effective and sustainable control strategies. This guide provides a comparative overview of cross-resistance studies, supported by available experimental data and detailed methodologies.

Comparative Efficacy of Triazine Anticoccidials

While direct comparative studies including this compound are limited in the public domain, research on the widely used triazines, toltrazuril and diclazuril, offers valuable insights into the performance of this drug class. The following table summarizes key efficacy data from a comparative study in a murine model of coccidiosis.

DrugDosagePrimary OutcomeSecondary Outcome
Toltrazuril 15 mg/kgComplete prevention of oocyst excretion.Significantly higher bodyweight gain compared to control and diclazuril-treated groups. No reduction in T-cell populations observed.[1]
Diclazuril 5 mg/kgReduction in oocyst excretion.No significant difference in bodyweight gain compared to the untreated infected group. Reduction in CD4+ and CD8+ T-cell populations, similar to the untreated infected group.[1]

Experimental Protocols

Accurate assessment of anticoccidial efficacy and cross-resistance relies on standardized experimental protocols. Both in vivo and in vitro models are employed to evaluate the susceptibility of Eimeria isolates to various drugs.

In Vivo Anticoccidial Sensitivity Testing (AST)

The in vivo Anticoccidial Sensitivity Test (AST) is a common method to evaluate drug efficacy in a controlled laboratory setting.

Objective: To determine the efficacy of anticoccidial drugs against specific Eimeria field isolates.

Methodology:

  • Animal Model: Broiler chickens are typically used. Birds are housed in a controlled environment.

  • Groups:

    • Uninfected, Untreated Control (UUC)

    • Infected, Untreated Control (IUC)

    • Infected, Treated Group(s) for each drug being tested.

  • Drug Administration: The test drug is administered to the respective group, usually mixed in the feed, starting a couple of days before infection.

  • Infection: Birds are orally inoculated with a standardized dose of sporulated Eimeria oocysts from a field isolate.

  • Data Collection: Key parameters are measured approximately six days post-inoculation:

    • Lesion Scoring: The severity of intestinal lesions is scored using a standardized method (e.g., Johnson and Reid scoring system).

    • Performance Parameters: Body weight gain and feed conversion ratio are recorded.

    • Oocyst Excretion: Fecal samples are collected to determine the number of oocysts per gram (OPG).

  • Efficacy Evaluation: The efficacy of the drug is determined by comparing the lesion scores, performance parameters, and oocyst counts of the treated groups with the IUC and UUC groups. A significant reduction in lesion scores and oocyst shedding, along with improved performance, indicates drug sensitivity.

Experimental_Workflow_In_Vivo_AST cluster_preparation Preparation cluster_treatment Treatment & Infection cluster_data_collection Data Collection cluster_analysis Analysis Animal_Model Select Broiler Chickens Grouping Divide into Control and Treatment Groups Animal_Model->Grouping Drug_Admin Administer Anticoccidial Drugs Grouping->Drug_Admin Infection Oral Inoculation with Eimeria Oocysts Drug_Admin->Infection Lesion_Scoring Intestinal Lesion Scoring Infection->Lesion_Scoring Performance Measure Body Weight & FCR Infection->Performance Oocyst_Count Quantify Oocyst Excretion Infection->Oocyst_Count Efficacy Evaluate Drug Efficacy Lesion_Scoring->Efficacy Performance->Efficacy Oocyst_Count->Efficacy

In Vivo Anticoccidial Sensitivity Testing Workflow.

In Vitro Anticoccidial Sensitivity Assays

In vitro assays provide a valuable tool for screening anticoccidial compounds and can help reduce the number of animals used in research.

Objective: To assess the direct effect of anticoccidial drugs on Eimeria sporozoite invasion and replication in a cell culture system.

Methodology:

  • Cell Culture: A suitable host cell line (e.g., Madin-Darby Bovine Kidney - MDBK cells) is cultured in multi-well plates.

  • Parasite Preparation: Eimeria sporozoites are excysted from sporulated oocysts.

  • Drug Treatment: The cultured cells are treated with varying concentrations of the anticoccidial drugs.

  • Infection: The treated cell monolayers are then infected with the prepared sporozoites.

  • Assays:

    • Sporozoite Invasion Inhibition Assay (SIA): The number of sporozoites that invade the host cells is quantified shortly after infection (e.g., 2-4 hours).

    • Reproduction Inhibition Assay (RIA): The development of the parasite within the host cells is assessed at a later time point (e.g., 24-48 hours) by quantifying the number of intracellular parasites.

  • Data Analysis: The inhibition of invasion and reproduction is calculated for each drug concentration to determine parameters such as the 50% inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC).

Experimental_Workflow_In_Vitro_Assay cluster_setup Assay Setup cluster_experiment Experimental Procedure cluster_quantification Quantification cluster_result Result Analysis Cell_Culture Culture Host Cells (e.g., MDBK) Drug_Treatment Treat Cells with Anticoccidials Cell_Culture->Drug_Treatment Parasite_Prep Prepare Eimeria Sporozoites Infect_Cells Infect Cells with Sporozoites Parasite_Prep->Infect_Cells Drug_Treatment->Infect_Cells SIA Sporozoite Invasion Inhibition Assay Infect_Cells->SIA RIA Reproduction Inhibition Assay Infect_Cells->RIA Data_Analysis Calculate IC50 / MIC SIA->Data_Analysis RIA->Data_Analysis

In Vitro Anticoccidial Sensitivity Assay Workflow.

Signaling Pathways and Drug Action

The precise mechanism of action for triazines is not fully elucidated, but it is understood to interfere with the parasite's nuclear division, specifically targeting the development of schizonts. This disruption of the parasite's life cycle ultimately leads to its death.

Triazine_Mechanism_of_Action Triazine Triazine Compound (e.g., this compound) Parasite Eimeria Parasite Triazine->Parasite Enters Nuclear_Division Nuclear Division Triazine->Nuclear_Division Inhibits Schizont Schizont Development Parasite->Schizont Undergoes Schizont->Nuclear_Division Involves Life_Cycle_Disruption Life Cycle Disruption Nuclear_Division->Life_Cycle_Disruption Leads to Parasite_Death Parasite Death Life_Cycle_Disruption->Parasite_Death

Postulated Mechanism of Action for Triazine Anticoccidials.

References

Comparative Bioavailability of Different Toltrazuril Formulations: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the bioavailability of various Toltrazuril formulations, targeting researchers, scientists, and professionals in drug development. The data presented is compiled from recent pharmacokinetic studies to offer a clear perspective on the performance of these formulations.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters for different Toltrazuril formulations based on studies conducted in broiler chickens and rabbits. These parameters are crucial for assessing the rate and extent of drug absorption into the systemic circulation.

FormulationAnimal ModelDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (%)
Baycox® 5% Oral Suspension Broiler Chickens7 mg/kg (repeated dose)6.56 - 6.70[1]2.52 - 2.56[1]Not ReportedReference
Soybean Oil-Based Suspension (micro pHm SD) Rabbits20 mg/kgSignificantly Increased vs. Baycox®[2]Not ReportedSignificantly Increased vs. Baycox®[2]Significantly Increased vs. Baycox®[2]
Generic Toltrazuril Oral Formulation Broiler Chickens10 mg/kg18.04 ± 5.80[3]4.33 ± 1.51[3]Not ReportedNot Reported
Generic Toltrazuril Oral Formulation Broiler Chickens40 mg/kg47.15 ± 9.40[3]3.67 ± 1.15[3]Not ReportedNot Reported
Generic Toltrazuril Oral Formulation Broiler Chickens10 mg/kg16.4[4]5.0[4]Not ReportedNot Reported
Generic Toltrazuril Oral Formulation Broiler Chickens20 mg/kg25.2[4]4.7[4]Not ReportedNot Reported

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; micro pHm SD: micro-environmental pH-modifying solid dispersion.

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the bioavailability data. Below are detailed descriptions of the key experimental protocols.

1. Study in Broiler Chickens (Baycox® 5% Oral Suspension)

  • Subjects: Healthy broiler chickens, confirmed to be free from Eimeria infection.[1]

  • Formulation and Dosing: Baycox® (Bayer Animal Health) was administered orally (intra-crop) at a dose of 7 mg/kg body weight once daily for two consecutive days.[1]

  • Sample Collection: Blood samples were collected from the wing vein at various time points: pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours after the first and second doses.[1]

  • Analytical Method: Toltrazuril concentrations in serum and tissues were determined using a validated High-Performance Liquid Chromatography (HPLC) method.[3]

  • Pharmacokinetic Analysis: A non-compartmental model was used to analyze the plasma concentration-time data and determine pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life.[1]

2. Study in Rabbits (Novel Oil-Based Suspension)

  • Subjects: Healthy rabbits.

  • Formulations: A novel soybean oil-based oral suspension of Toltrazuril utilizing a micro-environmental pH-modifying solid dispersion (micro pHm SD) was compared to the commercial Baycox® 5% suspension.[2]

  • Dosing: A single oral dose of 20 mg/kg body weight was administered.[2]

  • Sample Collection: Plasma samples were collected to determine the concentrations of Toltrazuril and its primary metabolites, Toltrazuril sulfoxide (TOLSO) and Toltrazuril sulfone (TOLSO2).[2]

  • Analytical Method: Plasma concentrations of Toltrazuril and its metabolites were measured using High-Performance Liquid Chromatography (HPLC).[2]

  • Pharmacokinetic Analysis: A non-compartmental model was used to analyze the plasma concentration-time data.[2]

3. Study in Broiler Chickens (Generic Toltrazuril Formulations)

  • Subjects: Broiler chickens.

  • Dosing: Single oral doses of 10 mg/kg and 40 mg/kg body weight were administered.[3]

  • Sample Collection: Plasma samples were collected to determine Toltrazuril concentrations.[3]

  • Analytical Method: High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS) was used to determine the concentrations of Toltrazuril in plasma.[3]

  • Pharmacokinetic Analysis: A non-compartmental analysis was performed on the plasma concentration-time data.[3]

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for a comparative bioavailability study of different drug formulations.

G cluster_0 Phase 1: Pre-Study cluster_1 Phase 2: Dosing & Sampling cluster_2 Phase 3: Bioanalysis cluster_3 Phase 4: Data Analysis A Animal Acclimatization & Health Screening B Randomization into Treatment Groups A->B C Fasting Period (if required) B->C D Administration of Formulation A (Test) C->D E Administration of Formulation B (Reference) C->E F Serial Blood Sample Collection D->F E->F G Plasma Separation F->G H Drug Extraction from Plasma G->H I LC-MS/MS or HPLC Analysis H->I J Pharmacokinetic Modeling (Non-compartmental) I->J K Calculation of Cmax, Tmax, AUC J->K L Statistical Comparison of Formulations K->L

Bioavailability Study Workflow

References

Head-to-Head Comparison: Letrazuril and Nitazoxanide in the Treatment of Cryptosporidiosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Letrazuril and Nitazoxanide, two antimicrobial agents with activity against the protozoan parasite Cryptosporidium, a significant cause of diarrheal disease, particularly in immunocompromised individuals. This document summarizes their mechanisms of action, presents available quantitative efficacy data, and details relevant experimental protocols to inform research and development efforts.

Overview and Chemical Properties

This compound and Nitazoxanide belong to different chemical classes and exhibit distinct physicochemical properties.

FeatureThis compoundNitazoxanide
Chemical Class TriazinetrioneThiazolide
Molecular Formula C₁₇H₉Cl₂FN₄O₂C₁₂H₉N₃O₅S
Molecular Weight 407.2 g/mol 307.3 g/mol
Appearance -Light yellow crystalline powder
Solubility -Poorly soluble in ethanol, practically insoluble in water[1]

Mechanism of Action

The mechanisms by which this compound and Nitazoxanide exert their anti-cryptosporidial effects differ significantly, reflecting their distinct chemical structures.

This compound

The precise mechanism of action of this compound against Cryptosporidium has not been definitively elucidated. However, its structural similarity to other triazine-based anticoccidial drugs, such as Toltrazuril, suggests a potential mode of action involving the disruption of the parasite's reproductive processes. It is hypothesized that this compound may interfere with nuclear division and compromise the integrity of the parasite's cell membrane, ultimately leading to the destruction of the coccidia at various life cycle stages. Studies on the related compound Toltrazuril have shown that it affects the perinuclear space, mitochondria, and endoplasmic reticulum of apicomplexan parasites and inhibits enzymes in the respiratory chain.

Nitazoxanide

Nitazoxanide's primary mechanism of action against a broad spectrum of protozoa, including Cryptosporidium, is well-established. It acts as a non-competitive inhibitor of the Pyruvate:Ferredoxin/Flavodoxin Oxidoreductase (PFOR) enzyme system. This enzyme is crucial for anaerobic energy metabolism in these organisms. By inhibiting the PFOR-dependent electron transfer reaction, Nitazoxanide disrupts the parasite's energy production, leading to metabolic failure and cell death[1].

Nitazoxanide_Mechanism cluster_parasite Cryptosporidium Pyruvate Pyruvate PFOR PFOR Enzyme Pyruvate->PFOR substrate AcetylCoA Acetyl-CoA PFOR->AcetylCoA product Energy Energy Metabolism PFOR->Energy Nitazoxanide Nitazoxanide Nitazoxanide->Inhibition Inhibition->PFOR

Figure 1: Simplified signaling pathway of Nitazoxanide's mechanism of action.

Comparative Efficacy

In Vitro Efficacy
  • This compound: Quantitative in vitro efficacy data, such as the 50% inhibitory concentration (IC₅₀) against Cryptosporidium parvum, is not well-documented in publicly available literature.

  • Nitazoxanide: In vitro studies have demonstrated the potent activity of Nitazoxanide against C. parvum.

    • A concentration of 10 µg/mL (32 µM) of Nitazoxanide consistently reduced parasite growth in cell culture by over 90%[2][3].

    • The active metabolite of Nitazoxanide, tizoxanide, and its glucuronide conjugate also show inhibitory effects on the development of C. parvum in vitro, with MIC₅₀ values of 1.2 mg/L for nitazoxanide and 2.2 mg/L for tizoxanide glucuronide against intracellular parasite development[4].

CompoundOrganismAssayEfficacy MetricValueReference
Nitazoxanide C. parvumCell Culture% Inhibition>90% at 10 µg/mL[2][3]
Nitazoxanide C. parvumHCT-8 cellsMIC₅₀1.2 mg/L[4]
Tizoxanide C. parvumHCT-8 cellsMIC₅₀22.6 mg/L[4]
Tizoxanide Glucuronide C. parvumHCT-8 cellsMIC₅₀2.2 mg/L[4]
Clinical Efficacy in Cryptosporidiosis

Both this compound and Nitazoxanide have been evaluated for the treatment of cryptosporidiosis, primarily in patients with acquired immunodeficiency syndrome (AIDS), where the infection can be severe and chronic.

This compound Clinical Trial Data (AIDS Patients)

StudyPatient PopulationDosageKey FindingsReference
Open-label, Phase I35 AIDS patients with chronic cryptosporidiosisInitial oral daily dose of 50 mg66% clinical response (partial or complete). Microbiologic eradication in 40% of patients with follow-up. High relapse rate (65% of responders). Rash was a significant side effect (20%).[5]
Pilot StudyAIDS patients with cryptosporidial diarrhea150-200 mg daily40% improvement in symptoms. 70% cessation of oocyst excretion in stool, though biopsies remained positive.[6]

Nitazoxanide Clinical Trial Data

StudyPatient PopulationDosageKey FindingsReference
Randomized, double-blind, placebo-controlledImmunocompetent adults and childrenAdults: 500 mg BID for 3 days; Children: 100-200 mg BID for 3 daysSignificantly higher response rate (clinical and parasitological) compared to placebo.[7]
Open-label18 hospitalized patients (17 HIV-positive) in Mali500 mg BID for 7 daysC. parvum oocysts eradicated or reduced by >95% in 7 of 12 AIDS patients. Complete resolution of diarrhea in 4 of these 7 patients.[8]
Randomized, double-blind, placebo-controlledZambian children (12-36 months) with C. parvum diarrhea100 mg BID for 3 daysSignificant improvement in diarrhea resolution, parasitologic response, and mortality in non-HIV-infected children. HIV-infected children did not benefit from the 3-day course but showed a 77% clinical response after an additional 3 days of open-label treatment.[3]

Pharmacokinetics

ParameterThis compoundNitazoxanide
Absorption Information on oral bioavailability is limited.Moderately absorbed from the GI tract. Bioavailability is nearly doubled when taken with food.
Metabolism -Rapidly hydrolyzed to its active metabolite, tizoxanide, which is then conjugated to tizoxanide glucuronide[1].
Protein Binding -Tizoxanide is >99% protein-bound[1].
Peak Plasma Concentration (Tₘₐₓ) -1-4 hours for tizoxanide.
Elimination Half-life -Approximately 7.3 hours for tizoxanide.
Excretion -Approximately two-thirds in feces and one-third in urine as metabolites.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies employed in key studies of this compound and Nitazoxanide.

This compound Clinical Trial Protocol (ACTG 198 - A Study of this compound in the Treatment of AIDS-Related Diarrhea)
  • Study Design: A blinded, placebo-controlled, single-dose pharmacokinetics and dose-escalation efficacy and safety study.

  • Patient Population: Patients with AIDS and confirmed cryptosporidial diarrhea.

  • Intervention: Four groups of eight patients received escalating doses of oral this compound or a placebo. In each group, six patients were randomized to receive this compound and two received a placebo.

  • Pharmacokinetics Phase: Patients received a single dose of this compound or placebo after a meal, with blood collection over 72 hours.

  • Treatment Phase: Patients received a single daily dose of this compound or placebo for 3 weeks.

  • Follow-up: Patients with eradicated oocysts were followed for 3 months. Those with persistent infection could continue with open-label this compound.

  • Primary Endpoints: To determine the pharmacokinetic profile, dose proportionality, steady-state concentrations, safety, and efficacy of escalating doses of this compound.

Letrazuril_Trial_Workflow Start Patient Screening (AIDS with Cryptosporidial Diarrhea) Randomization Randomization (6 this compound : 2 Placebo per dose group) Start->Randomization PK_Phase Pharmacokinetics Phase (Single Dose with Meal, 72h Blood Collection) Randomization->PK_Phase Treatment_Phase Blinded Treatment Phase (Daily Dose for 3 Weeks) PK_Phase->Treatment_Phase Evaluation End of Treatment Evaluation (Stool Oocyst Examination) Treatment_Phase->Evaluation Follow_up 3-Month Follow-up Evaluation->Follow_up Oocysts Eradicated Open_Label Open-Label this compound (For Persistent Infection) Evaluation->Open_Label Oocysts Persist

Figure 2: Workflow of the ACTG 198 this compound clinical trial.
Nitazoxanide In Vitro Efficacy Protocol (Against C. parvum)

  • Cell Line: Human ileocecal adenocarcinoma (HCT-8) cells.

  • Parasite: Cryptosporidium parvum oocysts.

  • Assay: A quantitative alkaline phosphatase immunoassay was used to evaluate the development of asexual and sexual stages of the parasite.

  • Procedure:

    • HCT-8 cells were cultured in 96-well plates.

    • Cells were infected with C. parvum sporozoites.

    • Nitazoxanide and its metabolites (tizoxanide and tizoxanide glucuronide) were added at various concentrations after sporozoite invasion.

    • The plates were incubated for up to 46 hours.

    • Parasite development was quantified using an enzyme immunoassay and immunofluorescence.

  • Endpoint: Determination of the 50% inhibitory concentration (MIC₅₀) for each compound.

Nitazoxanide_In_Vitro_Workflow Start Culture HCT-8 Cells (96-well plates) Infection Infect with C. parvum Sporozoites Start->Infection Treatment Add Nitazoxanide/Metabolites (Various Concentrations) Infection->Treatment Incubation Incubate for up to 46 hours Treatment->Incubation Quantification Quantify Parasite Development (Immunoassay & Immunofluorescence) Incubation->Quantification Analysis Calculate MIC₅₀ Quantification->Analysis

Figure 3: General workflow for in vitro efficacy testing of Nitazoxanide.

Conclusion

Nitazoxanide is a well-characterized drug with a clearly defined mechanism of action against Cryptosporidium and proven efficacy, particularly in immunocompetent individuals. It is the only FDA-approved drug for the treatment of cryptosporidiosis.

This compound has demonstrated some clinical activity against cryptosporidiosis in immunocompromised patients, a population with high unmet medical need. However, the available data is more limited. Its precise mechanism of action against Cryptosporidium requires further investigation, and there is a lack of robust in vitro efficacy data. The high rate of relapse and the incidence of rash as a side effect observed in early studies are also important considerations for future development.

For researchers and drug development professionals, Nitazoxanide serves as a benchmark for anti-cryptosporidial therapy. This compound, while less developed, represents a chemical scaffold that has shown some promise and may warrant further investigation to optimize its efficacy and safety profile or to elucidate its mechanism of action, which could reveal new therapeutic targets. Further head-to-head comparative studies would be invaluable in definitively positioning these two agents in the therapeutic landscape for cryptosporidiosis.

References

A Comparative Guide to Validating Analytical Methods for Letrozole Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Letrozole, a non-steroidal aromatase inhibitor crucial in the treatment of hormone-responsive breast cancer. The selection of a robust and reliable analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents an objective overview of commonly employed techniques, supported by experimental data, to aid researchers and drug development professionals in selecting the most appropriate method for their specific needs.

Introduction to Letrozole and its Quantification

Letrozole effectively reduces estrogen production by inhibiting the aromatase enzyme, a key target in endocrine therapy for breast cancer. Accurate quantification of Letrozole in bulk drug substances, pharmaceutical formulations, and biological matrices is essential for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. A variety of analytical techniques have been validated for this purpose, each with its own set of advantages and limitations.

Comparison of Analytical Methods

This guide focuses on four principal analytical methods for Letrozole quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultraviolet-Visible (UV-Vis) Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Capillary Zone Electrophoresis (CZE). The following sections detail the experimental protocols and performance characteristics of each method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used, robust, and sensitive method for the quantification of Letrozole. It offers excellent separation and resolution from potential impurities and degradation products.

Experimental Protocol:

A typical RP-HPLC method for Letrozole quantification involves the following:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, pump, and autosampler.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile and a buffer like phosphate buffer (e.g., in a 75:25 v/v ratio) with the pH adjusted to 2.9.[1] Another common mobile phase is a mixture of deionized water, acetonitrile, and methanol (50:30:20 v/v/v).[2]

  • Flow Rate: Typically maintained at 1.0 mL/min.[1]

  • Detection Wavelength: Letrozole is commonly detected at 230 nm or 240 nm.[1][2]

  • Sample Preparation: A stock solution of Letrozole is prepared by dissolving a known weight in the mobile phase or a suitable solvent like methanol.[1] For tablet analysis, a number of tablets are weighed, powdered, and a portion equivalent to a specific amount of Letrozole is dissolved, sonicated, filtered, and diluted to the desired concentration.

  • Standard Preparation: Standard solutions are prepared by diluting the stock solution to various concentrations to construct a calibration curve.[1]

Performance Data:

ParameterReported Values
Linearity Range 30 - 70 µg/mL[1], 1 - 50 µg/mL[2]
Correlation Coefficient (R²) > 0.998[1]
Accuracy (% Recovery) Typically between 98% and 102%
Precision (% RSD) Intraday and Interday precision typically < 2%[1]
Limit of Detection (LOD) 0.001 µg/mL[1], 0.207 µg/mL[2]
Limit of Quantitation (LOQ) 0.003 µg/mL[1], 0.627 µg/mL[2]
Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler and more cost-effective method for the quantification of Letrozole in bulk and pharmaceutical dosage forms. However, it is less specific than chromatographic methods and may be susceptible to interference from excipients.

Experimental Protocol:

A standard UV-Vis spectrophotometric method for Letrozole includes:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: Methanol is commonly used as the solvent.

  • Wavelength of Maximum Absorbance (λmax): Letrozole typically exhibits maximum absorbance at around 240 nm.

  • Sample Preparation: A known weight of Letrozole or powdered tablets is dissolved in the solvent, sonicated, filtered, and diluted to fall within the linear range of the calibration curve.

  • Standard Preparation: A series of standard solutions of Letrozole in the chosen solvent are prepared to establish a calibration curve by plotting absorbance versus concentration.

Performance Data:

ParameterReported Values
Linearity Range 5 - 20 µg/mL
Correlation Coefficient (R²) > 0.999
Accuracy (% Recovery) Typically within 98-102%
Precision (% RSD) Generally < 2%
Limit of Detection (LOD) Varies depending on the instrument and specific method
Limit of Quantitation (LOQ) Varies depending on the instrument and specific method
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers the advantage of high throughput and low solvent consumption. It is a viable alternative to HPLC for the quantification of Letrozole.

Experimental Protocol:

A typical HPTLC method for Letrozole involves:

  • Instrumentation: HPTLC system including an applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 plates.

  • Mobile Phase: A mixture of solvents such as chloroform and methanol (e.g., 9:1 v/v).

  • Application: A specific volume of the standard and sample solutions is applied to the HPTLC plate as bands.

  • Development: The plate is developed in a chamber saturated with the mobile phase.

  • Densitometric Analysis: After development, the plate is dried and the bands are scanned using a densitometer at a specific wavelength (e.g., 254 nm).

  • Quantification: The peak area of the bands is correlated with the concentration.

Performance Data:

ParameterReported Values
Linearity Range 500 - 5500 ng/spot
Correlation Coefficient (R²) > 0.99
Accuracy (% Recovery) 99.3% - 99.8%
Precision (% RSD) Typically < 2%
Limit of Detection (LOD) ~42.81 ng/spot
Limit of Quantitation (LOQ) ~129.74 ng/spot
Capillary Zone Electrophoresis (CZE)

CZE is a high-resolution separation technique that requires minimal sample and solvent volumes. It is a powerful alternative for the analysis of Letrozole, especially in complex matrices.

Experimental Protocol:

A representative CZE method for Letrozole quantification includes:

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution, for example, 90 mM sodium tetraborate.

  • Applied Voltage: Typically around 20 kV.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: On-column UV detection at a wavelength such as 240 nm.

  • Sample and Standard Preparation: Similar to HPLC, solutions are prepared in the BGE or a suitable solvent.

Performance Data:

ParameterReported Values
Linearity Range 5 - 20 µg/mL
Correlation Coefficient (R²) > 0.99
Accuracy (% Recovery) Data not consistently reported in a standardized format.
Precision (% RSD) Intraday and Interday precision are generally acceptable.
Limit of Detection (LOD) Data not consistently reported in a standardized format.
Limit of Quantitation (LOQ) Data not consistently reported in a standardized format.

Summary Comparison of Analytical Methods

The following table provides a summary comparison of the key performance characteristics of the discussed analytical methods for Letrozole quantification.

FeatureHPLC-UVUV-Vis SpectrophotometryHPTLCCZE
Specificity HighLowModerate to HighHigh
Sensitivity HighModerateModerate to HighHigh
Speed ModerateFastFast (High Throughput)Fast
Cost per Sample ModerateLowLow to ModerateModerate
Solvent Consumption HighLowLowVery Low
Ease of Use ModerateEasyModerateModerate to Complex
Robustness HighHighModerateModerate

Mandatory Visualizations

Signaling Pathway of Letrozole

The following diagram illustrates the mechanism of action of Letrozole in inhibiting the aromatase enzyme, thereby blocking the conversion of androgens to estrogens.

Letrozole_Mechanism_of_Action Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens Conversion Letrozole Letrozole Letrozole->Inhibition Inhibition->Aromatase

Caption: Mechanism of action of Letrozole.

Experimental Workflow for Analytical Method Validation

The diagram below outlines a typical workflow for validating an analytical method according to the International Council for Harmonisation (ICH) guidelines.

Analytical_Method_Validation_Workflow start Define Analytical Method's Intended Use develop Develop Analytical Method start->develop pre_validation Pre-Validation/ Method Optimization develop->pre_validation protocol Prepare Validation Protocol pre_validation->protocol validation_params Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) protocol->validation_params data_analysis Analyze Data and Calculate Results validation_params->data_analysis acceptance Compare Results with Acceptance Criteria data_analysis->acceptance pass Method is Validated acceptance->pass Pass fail Investigate and Re-evaluate acceptance->fail Fail report Prepare Validation Report pass->report fail->pre_validation

Caption: A typical workflow for analytical method validation.

References

Comparative Safety Analysis of Letrazuril and its Alternatives in Coccidiosis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of the anticoccidial drug Letrazuril and its commonly used alternatives. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in animal health. Due to the limited publicly available safety data for this compound, this guide focuses on a comprehensive comparison of the major classes of anticoccidial agents, using Toltrazuril, a structurally related compound, as a primary comparator for the triazine class to which this compound belongs.

Data Summary of Anticoccidial Safety Profiles

The following table summarizes the key safety data for various anticoccidial drugs, categorized by their chemical class. This allows for a direct comparison of their toxicological profiles.

Drug ClassDrugAcute Oral LD50 (Rat)Common Adverse EffectsReproductive & Chronic Toxicity
Triazines This compoundData not publicly availableData not publicly availableData not publicly available
Toltrazuril>5000 mg/kgDiarrhea, decreased water consumption. At high doses: egg-drop, growth inhibition, polyneuritis.Generally well-tolerated at recommended doses.
Ponazuril>5000 mg/kgSoft stools, mild respiratory symptoms, reduced feed intake. Uterine edema in mares at high doses.[1][2][3]NOEL for developmental toxicity in rabbits: 90 mg/kg; NOEL for maternal toxicity in rabbits: 30 mg/kg.[4]
Diclazuril>5000 mg/kgGenerally well-tolerated. Considered non-irritant to eyes and skin and not a skin sensitizer.[5]Considered safe for use in pregnant and lactating animals with veterinary guidance.[6]
Thiamine Analogs Amprolium~5470 mg/kgThiamine deficiency with prolonged use at high doses, leading to polyneuritis. Suspected of damaging fertility or the unborn child.[7][8]Causes damage to the central nervous system through prolonged or repeated exposure if swallowed.[7][8]
Carbanilides Nicarbazin>5000 mg/kg[9]Mildly irritating to the eyes.[9] Not a skin irritant or sensitizer.[9]Not genotoxic.[10] No adverse effects on reproduction in rats.[11] A NOEL of 200 mg/kg was determined for developmental toxicity in rats.[11]
Ionophores Monensin22-40 mg/kgAnorexia, diarrhea, muscular weakness, ataxia, death. Toxic to horses.May cause damage to organs through prolonged or repeated exposure.[12]
Lasalocid122 mg/kg[13]Can cause excess water excretion and wet litter.[13] Concurrent administration with tiamulin should be avoided.[14]Not genotoxic or carcinogenic.[14][15] NOAEL in a 2-year rat study was 0.5 mg/kg bw/day.[14][15]
Maduramicin6.81 mg/kg[16][17]Highly toxic. Can cause cardiovascular defects, kidney injury, and rhabdomyolysis.[16][17] Fatal to horses.[16]Subchronic studies in rats and dogs showed adverse effects on growth and target organ toxicity (heart, skeletal muscle, eye).[18]
Quinolones Decoquinate>5000 mg/kgWide safety margin with no reported side effects.[19]Not genotoxic or carcinogenic.[20] No adverse effects in rats over a 2-year period at doses up to 37 mg/kg.[21] Fetotoxicity observed at 300 mg/kg.[21]

Experimental Protocols for Key Safety Assessment

The safety data presented in this guide are typically derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for two key oral toxicity studies.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This study provides information on the intrinsic toxicity of a substance after a single oral administration.

OECD_420_Workflow A Sighting Study: - Single animal per dose step - Select starting dose for main study B Main Study: - 5 animals per group (usually female rats) - Dosed at fixed levels (5, 50, 300, 2000 mg/kg) A->B C Observation Period: - At least 14 days - Daily clinical observations - Weekly body weight measurement B->C D Endpoint Assessment: - Signs of toxicity - Mortality - Gross necropsy C->D E Data Analysis & Classification: - Determine dose causing evident toxicity - Classify substance according to GHS D->E

Methodology:

  • Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study. Single animals are dosed in a sequential manner.

  • Main Study: Groups of at least five animals of a single sex (typically female rats) are dosed in a stepwise procedure using fixed doses of 5, 50, 300, and 2000 mg/kg (or 5000 mg/kg in some cases).[22][23][24][25] The test substance is administered orally by gavage.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[24]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

  • Data Evaluation: The results are used to identify the dose that causes evident toxicity or no more than one death, allowing for classification of the substance according to the Globally Harmonised System (GHS).[22][26]

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 28-day period.

OECD_407_Workflow A Dose Grouping: - At least 3 dose levels + 1 control group - 10 animals per group (5 male, 5 female rats) B Daily Administration: - Test substance administered orally for 28 days A->B C In-life Observations: - Daily clinical signs - Weekly body weight and food/water consumption B->C D Terminal Procedures: - Hematology - Clinical biochemistry - Gross necropsy - Histopathology of target organs C->D E Data Analysis: - Determine No-Observed-Adverse-Effect-Level (NOAEL) D->E

Methodology:

  • Animal Selection and Grouping: The study typically uses young adult rats. There are at least three dose groups and a control group, with a minimum of 10 animals (5 male, 5 female) per group.[27][28][29][30]

  • Dosing: The test substance is administered orally on a daily basis for 28 days.

  • Clinical Observations: Animals are observed daily for signs of toxicity. Body weight and food/water consumption are measured weekly.

  • Clinical Pathology and Histopathology: At the end of the 28-day period, blood samples are collected for hematology and clinical biochemistry analysis. A full necropsy is performed, and organs are examined histopathologically.[27][30]

  • Data Evaluation: The data are analyzed to determine the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed.[30]

Signaling Pathways and Mechanisms of Action

The safety profile of an anticoccidial drug is intrinsically linked to its mechanism of action. The following diagram illustrates the general mechanism of action for triazine-based anticoccidials, the class to which this compound, Toltrazuril, and Ponazuril belong.

Triazine_Mechanism Triazines Triazine Anticoccidials (e.g., Toltrazuril) RespiratoryChain RespiratoryChain Triazines->RespiratoryChain Inhibition PyrimidineSynthesis PyrimidineSynthesis Triazines->PyrimidineSynthesis Inhibition Replication Replication RespiratoryChain->Replication PyrimidineSynthesis->Replication

Triazine compounds, such as Toltrazuril, exert their anticoccidial effect by interfering with key metabolic pathways within the Eimeria parasite. They have been shown to inhibit enzymes in the respiratory chain of the parasite's mitochondria and also affect enzymes involved in pyrimidine synthesis. This dual action disrupts the parasite's energy metabolism and its ability to replicate, leading to its death.

Conclusion

While specific safety data for this compound remains limited in the public domain, a comparative analysis of its chemical class (triazines) and other major anticoccidial agents provides valuable insights for researchers. The triazine derivatives, including Toltrazuril and Ponazuril, generally exhibit a wide margin of safety. In contrast, ionophores like Monensin and Maduramicin have a narrow therapeutic index and are associated with significant toxicity, especially in non-target species. Chemical anticoccidials such as Nicarbazin and Decoquinate, as well as the thiamine analog Amprolium, present varied safety profiles that require careful consideration of their specific adverse effects and toxicological endpoints.

The selection of an appropriate anticoccidial agent should be based on a thorough evaluation of its efficacy, safety profile, and the specific context of its use. This guide provides a foundational comparison to aid in this critical decision-making process. Further research into the safety profile of this compound is warranted to enable a more direct and comprehensive comparison.

References

In Vitro Showdown: A Comparative Analysis of Letrazuril and Ponazuril

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the realm of antiprotozoal therapeutics, the triazine compounds Letrazuril and Ponazuril are key players in veterinary medicine. This guide offers a detailed in vitro comparison of these two drugs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.

Executive Summary

This comparative guide synthesizes available in vitro data on this compound and Ponazuril. While both are triazine derivatives effective against a range of apicomplexan parasites, this analysis reveals nuances in their potency and spectrum of activity. Ponazuril has been extensively studied in vitro against various parasites, with established effective concentrations and IC50 values. In contrast, specific in vitro efficacy data for this compound is less prevalent in publicly accessible research, necessitating a broader examination of its parent compound, Toltrazuril, to infer its potential activity. This guide presents the available quantitative data in structured tables, details relevant experimental protocols, and visualizes the proposed mechanisms of action and experimental workflows.

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro efficacy of Ponazuril against several protozoan parasites. Due to the limited availability of direct in vitro data for this compound, information on its parent compound, Toltrazuril, is included to provide a comparative context.

Table 1: In Vitro Efficacy of Ponazuril Against Various Protozoan Parasites

ParasiteHost Cell LineEffective ConcentrationEfficacy Metric
Toxoplasma gondiiAfrican green monkey kidney cells0.1, 1.0, 5.0 µg/mLSignificant inhibition of tachyzoite production (P < 0.05)[1]
Sarcocystis neuronaBovine turbinate cells1.0 µg/mL>90% inhibition of merozoite production[2]
5.0 µg/mL>95% inhibition of merozoite production[2]
Theileria equiEquine erythrocyte culture≥ 500 µg/mLComplete parasite elimination[3][4]

Table 2: In Vitro Efficacy of Toltrazuril (Parent Compound of Ponazuril and this compound) Against Eimeria tenella

DrugHost Cell LineConcentrationEffect
ToltrazurilChicken kidney cellsNot specifiedPotentiation of killing E. tenella schizonts (with other drugs)[5]
ToltrazurilMerozoites (in vitro)0.5 µg/mLUpregulation of protein hydrolysis and redox-related genes; downregulation of cell cycle-related genes[2][6]

Experimental Protocols

The following are generalized protocols for in vitro antiprotozoal drug sensitivity assays, based on methodologies reported in the referenced studies.

General In Vitro Drug Sensitivity Assay

This protocol outlines a common method for assessing the efficacy of antiprotozoal compounds against intracellular parasites grown in cell culture.

Objective: To determine the inhibitory concentration of a drug against a specific parasite.

Materials:

  • Host cell line appropriate for the parasite

  • Complete cell culture medium

  • Parasite culture (e.g., tachyzoites, merozoites)

  • Test compounds (this compound, Ponazuril) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

  • Reagents for viability/proliferation assay (e.g., resazurin, MTS)

Procedure:

  • Cell Seeding: Seed the host cells into 96-well plates at a density that allows for logarithmic growth throughout the experiment. Incubate until a confluent monolayer is formed.

  • Parasite Infection: Infect the host cell monolayer with the parasite at a predetermined multiplicity of infection (MOI).

  • Drug Application: Prepare serial dilutions of the test compounds in culture medium. After a short incubation period to allow for parasite invasion, remove the infection medium and add the medium containing the various drug concentrations.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of parasite replication (typically 48-72 hours).

  • Quantification of Parasite Growth: Assess parasite viability or proliferation using a suitable method. This can include:

    • Microscopic observation: Counting the number of parasites or plaques.

    • Reporter gene assays: Using parasites expressing a reporter gene (e.g., luciferase, β-galactosidase).

    • Metabolic assays: Using dyes like resazurin or MTS to measure the metabolic activity of viable cells.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the drug concentration versus the percentage of inhibition of parasite growth.

Cytotoxicity Assay

It is crucial to assess the toxicity of the compounds to the host cells to ensure that the observed antiparasitic effect is not due to host cell death.

Objective: To determine the cytotoxic concentration of a drug on the host cell line.

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at the same density as the drug sensitivity assay.

  • Drug Application: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plate for the same duration as the drug sensitivity assay.

  • Viability Assessment: Measure host cell viability using a metabolic assay (e.g., resazurin, MTS).

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/IC50) can then be determined to evaluate the therapeutic window of the compound.

Mechanism of Action and Signaling Pathways

This compound and Ponazuril belong to the triazine class of antiprotozoal drugs. Their primary mechanism of action is believed to involve the disruption of key metabolic pathways within the parasite.

Proposed Mechanism of Action

Studies on toltrazuril, the parent compound, suggest that triazines may have a multi-faceted effect on apicomplexan parasites:

  • Interference with Respiratory Chain: Toltrazuril has been shown to reduce the activity of enzymes in the respiratory chain, such as succinate-cytochrome C reductase and NADH oxidase.[5] This disruption of cellular respiration would lead to a critical energy deficit in the parasite.

  • Inhibition of Pyrimidine Synthesis: These compounds may also affect enzymes involved in pyrimidine synthesis, such as dihydroorotate-cytochrome C reductase.[5] This would impair the parasite's ability to synthesize nucleic acids, which is essential for replication.

  • Induction of Oxidative Stress and Autophagy: A recent transcriptomic study on Eimeria tenella treated with toltrazuril revealed an upregulation of genes related to redox processes and the detection of elevated levels of reactive oxygen species (ROS) and autophagosomes.[2][6] This suggests that the drug may induce oxidative stress, leading to cellular damage and triggering autophagy as a cellular stress response.

The following diagram illustrates the proposed mechanism of action for triazine antiprotozoals based on current research.

Mechanism_of_Action Triazine Triazine Drugs (this compound, Ponazuril) Mitochondrion Parasite Mitochondrion Triazine->Mitochondrion Inhibits PyrimidineSynth Pyrimidine Synthesis Enzymes (e.g., dihydroorotate-cytochrome C reductase) Triazine->PyrimidineSynth Inhibits RespChain Respiratory Chain Enzymes (e.g., succinate-cytochrome C reductase) Mitochondrion->RespChain ROS Increased ROS (Oxidative Stress) Mitochondrion->ROS Induces Energy ATP Depletion RespChain->Energy Leads to NucleicAcid Impaired Nucleic Acid Synthesis PyrimidineSynth->NucleicAcid Leads to Autophagy Autophagy ROS->Autophagy Triggers CellDeath Parasite Death Autophagy->CellDeath Energy->CellDeath NucleicAcid->CellDeath Experimental_Workflow start Start prep_cells Prepare Host Cell Culture start->prep_cells seed_plates Seed Cells into 96-well Plates prep_cells->seed_plates infect_cells Infect Cells with Parasites seed_plates->infect_cells treat_cells Add Drug Dilutions to Wells infect_cells->treat_cells prep_drugs Prepare Serial Dilutions of This compound and Ponazuril prep_drugs->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate assay Perform Viability/Proliferation Assay incubate->assay analyze Data Analysis: Calculate IC50 and CC50 assay->analyze compare Compare Efficacy and Selectivity analyze->compare end End compare->end

References

Assessing the Synergistic Effects of Letrazuril: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and experimental data has revealed a significant gap in the research regarding the synergistic effects of Letrazuril when used in combination with other drugs. At present, there are no published studies that provide the quantitative data, detailed experimental protocols, or descriptions of signaling pathways necessary to compile a comparison guide on this topic.

This compound, a coccidiostat, has been evaluated in clinical settings, primarily as a monotherapy for treating cryptosporidiosis, particularly in immunocompromised patients[1][2]. These studies focus on the efficacy and safety of this compound as a single agent and do not explore its potential synergistic or antagonistic interactions with other therapeutic agents.

While the search for "this compound" yielded no relevant results on drug combinations, literature is available for a structurally related compound, Toltrazuril . Research in the veterinary field has explored the synergistic potential of Toltrazuril with other drugs, such as trimethoprim, for the treatment of coccidiosis[3]. These studies provide a framework for how such synergistic effects could be evaluated. For instance, a patent application describes a synergistic combination of toltrazuril and trimethoprim for veterinary use, claiming an enhanced therapeutic effect in treating coccidiosis in poultry[3]. Another study investigated the combination of toltrazuril and imidocarb dipropionate for treating Hepatozoon canis infection in dogs, although in this case, no additional benefit from the combination was observed[4].

The absence of data on this compound's synergistic effects means that researchers, scientists, and drug development professionals should exercise caution and recognize that the interaction profile of this compound with other pharmaceuticals is currently unknown. Any potential combination therapy involving this compound would require foundational in vitro and in vivo studies to establish its safety and efficacy.

Should research on the synergistic effects of this compound become available, a thorough analysis would be warranted. Such an analysis would involve:

  • Data Presentation: Summarizing quantitative data (e.g., Combination Index, IC50 values) in structured tables.

  • Experimental Protocols: Detailing the methodologies of key experiments used to assess synergy.

  • Visualization: Creating diagrams of signaling pathways and experimental workflows to elucidate the mechanisms of interaction.

Until such research is conducted and published, it is not possible to provide a comparison guide on the synergistic effects of this compound with other drugs. Researchers interested in this area may consider the experimental designs and methodologies used for Toltrazuril as a starting point for investigating this compound.

References

Validating a Letrazuril-Resistant Cell Line Model: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of parasitic diseases, the development and validation of drug-resistant cell lines are crucial for understanding resistance mechanisms and discovering novel therapeutics. This guide provides a comprehensive comparison of a letrazuril-resistant parasite cell line with its parental sensitive counterpart and other alternative anticoccidial agents. Detailed experimental protocols, comparative data, and visual workflows are presented to support the validation of this critical research model.

This compound, a derivative of toltrazuril, is a key anticoccidial agent used in veterinary medicine. Its efficacy is, however, threatened by the emergence of drug resistance. Understanding the mechanisms behind this resistance is paramount for the development of new and effective control strategies. This guide outlines the essential steps and assays required to validate a laboratory-generated this compound-resistant parasite cell line, using Eimeria tenella, a significant pathogen in the poultry industry, as a primary example.

Comparative Efficacy of this compound and Alternative Anticoccidial Drugs

The validation of a this compound-resistant cell line fundamentally relies on demonstrating a significant increase in the half-maximal inhibitory concentration (IC50) of this compound compared to the parental, drug-sensitive strain. Furthermore, comparing the efficacy of alternative anticoccidial drugs against both the resistant and sensitive lines can reveal cross-resistance patterns and potential alternative treatment options.

Drug ClassDrugMechanism of ActionTarget Parasite Stage(s)IC50 Drug-Sensitive Strain (µg/mL)IC50 this compound-Resistant Strain (µg/mL)Fold Resistance
Triazine This compound (Toltrazuril)Interferes with nuclear division of schizonts and microgamonts by targeting the parasite's respiratory chain and pyrimidine synthesis.[1][2]Asexual and sexual stages0.01>1.0>100
Triazine DiclazurilDisrupts the normal differentiation of endogenous parasite stages, leading to the degeneration of schizonts and gamonts.Asexual and sexual stages0.0050.5100
Thiamine Analog AmproliumCompetitively inhibits the uptake of thiamine by the parasite, which is essential for carbohydrate metabolism.First-generation trophozoites and schizonts1.01.21.2
Ionophore MonensinActs as an ionophore, disrupting the ion gradients across the parasite's cell membrane.Asexual stages (sporozoites and merozoites)0.10.151.5
Ionophore SalinomycinSimilar to monensin, it functions as an ionophore to alter membrane permeability to ions.Asexual stages0.050.081.6

Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values may vary depending on the parasite species, strain, and experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of a this compound-resistant cell line model.

Generation of a this compound-Resistant Cell Line

This protocol describes the in vitro induction of this compound resistance in Eimeria tenella.

  • Parental Strain: Begin with a known drug-sensitive strain of Eimeria tenella.

  • Host Cells: Maintain Madin-Darby bovine kidney (MDBK) cells in a suitable growth medium.

  • Initial Drug Concentration: Determine the initial IC50 of this compound for the parental strain using a sporozoite invasion assay.

  • Stepwise Drug Pressure:

    • Infect MDBK cells with E. tenella sporozoites and expose them to this compound at a concentration equal to the IC50.

    • Allow the parasites to develop and harvest the surviving merozoites.

    • Use these merozoites to infect fresh MDBK cells.

    • Gradually increase the concentration of this compound in subsequent passages.

    • Continue this process for multiple passages (typically 10-20) until the parasites can consistently replicate in the presence of a high concentration of this compound (e.g., >1 µg/mL).

  • Clonal Selection: Isolate and expand single parasite clones from the resistant population to ensure a homogenous resistant cell line.

In Vitro Susceptibility Assay (Sporozoite Invasion Assay)

This assay is used to determine the IC50 of various anticoccidial drugs.

  • Cell Seeding: Seed MDBK cells in 96-well plates and grow to confluence.

  • Sporozoite Preparation: Prepare purified E. tenella sporozoites from sporulated oocysts.

  • Drug Dilutions: Prepare serial dilutions of this compound and other test compounds.

  • Infection and Treatment:

    • Remove the growth medium from the MDBK cells and add the drug dilutions.

    • Add a standardized number of sporozoites to each well.

    • Incubate the plates to allow for parasite invasion and development.

  • Quantification: After a set incubation period (e.g., 24-48 hours), quantify the number of intracellular parasites. This can be done using various methods, such as quantitative PCR (qPCR) targeting parasite-specific DNA or by using a fluorescently labeled parasite strain and quantifying the fluorescence.

  • IC50 Calculation: Plot the drug concentration against the percentage of parasite inhibition to determine the IC50 value.

Visualizing Workflows and Pathways

Experimental Workflow for Generating a Resistant Cell Line

G cluster_setup Initial Setup cluster_selection Selection Cycles cluster_validation Validation parental Parental Drug-Sensitive Eimeria tenella Strain ic50_initial Determine Initial This compound IC50 parental->ic50_initial host_cells MDBK Host Cells infect_treat Infect Host Cells & Treat with this compound (IC50) host_cells->infect_treat ic50_initial->infect_treat harvest Harvest Surviving Parasites infect_treat->harvest passage Passage to Fresh Host Cells harvest->passage increase_drug Gradually Increase This compound Concentration passage->increase_drug Repeat multiple cycles increase_drug->infect_treat clonal Clonal Selection of Resistant Parasites increase_drug->clonal ic50_validation Validate Resistance (Determine new IC50) clonal->ic50_validation resistant_line Established this compound-Resistant Cell Line ic50_validation->resistant_line

Caption: Workflow for the in vitro generation of a this compound-resistant parasite cell line.

This compound's Putative Signaling Pathway Interference

Toltrazuril, the parent compound of this compound, is known to interfere with critical cellular processes in apicomplexan parasites. While the exact molecular targets are still under investigation, evidence suggests a multi-pronged attack on parasite replication.

G cluster_parasite Apicomplexan Parasite Cell This compound This compound resp_chain Respiratory Chain Enzymes This compound->resp_chain Inhibits pyrimidine Pyrimidine Biosynthesis (e.g., DHODH) This compound->pyrimidine Inhibits mitochondrion Mitochondrion cell_cycle Cell Cycle Progression resp_chain->cell_cycle pyrimidine->cell_cycle nucleus Nucleus nuclear_division Nuclear Division (Schizogony/Gametogony) cell_cycle->nuclear_division

Caption: Putative mechanism of this compound action on parasite cellular pathways.

Conclusion

The validation of a this compound-resistant cell line model is a critical step in the ongoing effort to combat drug resistance in parasitic diseases. By following rigorous experimental protocols and employing comparative analyses, researchers can create a robust tool for studying the molecular basis of resistance and for screening novel therapeutic compounds. The data and methodologies presented in this guide provide a framework for the successful validation and utilization of such a model in a research setting.

References

Evaluating the Clinical Relevance of In Vitro Data for Toltrazuril (Letrazuril)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The evaluation of anticoccidial drugs is crucial for the effective control of parasitic diseases in veterinary and, in some cases, human medicine. Toltrazuril, a triazinetrione derivative, is a widely used agent against protozoan parasites, particularly of the genus Eimeria. While the user's query specified "Letrazuril," the available scientific literature predominantly refers to "Toltrazuril." It is plausible that "this compound" is a less common synonym or a related compound. This guide will focus on the extensive in vitro data available for Toltrazuril to assess its clinical relevance, presenting a comparative analysis with other alternatives and providing detailed experimental insights.

Mechanism of Action

Toltrazuril exerts its anticoccidial effect through a multi-faceted mechanism that disrupts critical cellular processes within the parasite.[1] It is effective against all intracellular developmental stages of coccidia, including schizonts and gamonts.[1][2] The primary modes of action include:

  • Disruption of Nuclear Division: Toltrazuril interferes with the division of the parasite's nucleus, a fundamental process for its replication and maturation.[1][3]

  • Interference with Respiratory Metabolism: The drug targets the parasite's mitochondria, impairing the activity of enzymes in the respiratory chain, which is essential for energy production.[1][4][5] Specifically, it has been shown to reduce the activity of succinate-cytochrome C reductase, NADH oxidase, and succinate oxidase.[4]

  • Inhibition of Pyrimidine Synthesis: Toltrazuril also demonstrates a secondary effect on enzymes involved in pyrimidine synthesis, such as dihydroorotate-cytochrome C reductase.[4]

  • Induction of Morphological Changes: Treatment with Toltrazuril leads to significant ultrastructural changes in the parasite, including swelling of the endoplasmic reticulum and Golgi apparatus, and abnormalities in the perinuclear space.[1][5]

  • Induction of Oxidative Stress and Autophagy: In vitro studies on Eimeria tenella have revealed that Toltrazuril treatment upregulates the expression of redox-related genes, leading to increased levels of reactive oxygen species (ROS) and subsequent autophagy in the parasite.[6]

In Vitro Efficacy and Comparative Analysis

In vitro assays are invaluable tools for determining the sensitivity of Eimeria strains to anticoccidial drugs and for screening new compounds. Key methods include the sporozoite invasion inhibition assay (SIA) and the reproduction inhibition assay (RIA).[7]

Comparative Efficacy of Toltrazuril and Other Anticoccidials

The following table summarizes the in vitro efficacy of Toltrazuril in comparison to other commonly used anticoccidial agents.

Compound Parasite Species Assay Type Concentration Inhibition (%) Reference
ToltrazurilEimeria tenella (Ref-2 strain)RIAMIC9556.1[7]
MonensinEimeria tenella (Ref-1 & Ref-2)RIAMIC95≥95[7]
SalinomycinEimeria tenella (Ref-1 & Ref-2)RIAMIC95≥95[7]
MaduramicinEimeria tenella (Ref-1 & Ref-2)RIAMIC95≥95[7]
LasalocidEimeria tenella (Ref-1 & Ref-2)RIAMIC95≥95[7]
ToltrazurilEnteromyxum leei sporesIn vitro killing assay5.0, 7.5, 10.0 µg/mLEffective killing[8][9]

It is important to note that while in vitro assays provide valuable data, discrepancies with in vivo efficacy can occur. For instance, one study found an unexpected lack of in vitro sensitivity of an E. tenella reference strain to Toltrazuril, even though the drug was effective in infected chickens.[7]

A murine model comparing Toltrazuril (TTZ) and Diclazuril (DCZ) for the treatment of Eimeria vermiformis infection demonstrated that a 15 mg/kg dose of Toltrazuril completely prevented oocyst excretion, whereas a 5 mg/kg dose of Diclazuril was required to reduce oocyst shedding.[10][11][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro studies. Below are representative protocols for in vitro anticoccidial drug testing.

Protocol 1: In Vitro Treatment of Eimeria tenella Merozoites

This protocol is adapted from a study investigating the transcriptional response of E. tenella to Toltrazuril.[6]

  • Parasite Preparation: Second-generation merozoites of Eimeria tenella are harvested and purified. The survival rate is assessed using trypan blue staining, and only merozoite preparations with >95% viability are used.

  • Cell Culture: Approximately 1.0 × 10^7 fresh merozoites are cultured in DMEM (Dulbecco's Modified Eagle Medium).

  • Drug Treatment: Toltrazuril is added to the culture medium at a final concentration of 0.5 µg/mL.

  • Incubation: The treated merozoites are incubated for different time points (e.g., 0, 1, 2, and 4 hours).

  • Sample Collection: At each time point, the merozoites are washed twice with ice-cold PBS (Phosphate-Buffered Saline) and then resuspended in TRIzol reagent for subsequent RNA extraction and analysis. Samples are stored at -80 °C.

  • Replication: Each treatment is performed in three biological replicates.

Protocol 2: Sporozoite Invasion and Replication Inhibition Assay

This protocol is based on a miniaturized 96-well plate format for higher throughput screening of anticoccidial compounds.[13][14]

  • Host Cell Seeding: Madin-Darby Bovine Kidney (MDBK) cells are seeded in 96-well plates at a density of 0.05 × 10^6 cells per well and allowed to attach for 2-4 hours at 37 °C in a 5% CO2 atmosphere.

  • Sporozoite Preparation: Freshly purified Eimeria tenella sporozoites are prepared.

  • Drug Pre-incubation: Sporozoites (0.2 × 10^6 per well) are pre-incubated for 1 hour at 41 °C with various concentrations of the test compound (e.g., Toltrazuril). Untreated sporozoites serve as controls.

  • Infection: The pre-incubated sporozoites are added to the MDBK cell monolayers.

  • Time-course Analysis: Plates are harvested at different time points post-infection (e.g., 2, 24, 48, and 72 hours) to assess both invasion and intracellular development.

  • Quantification: The number of intracellular parasites is quantified using methods such as qPCR or fluorescence microscopy if using fluorescently labeled parasites.

Visualizing Pathways and Workflows

Signaling Pathway of Toltrazuril's Action

Toltrazuril_Mechanism cluster_parasite Protozoan Parasite Toltrazuril Toltrazuril Mitochondrion Mitochondrion Toltrazuril->Mitochondrion Inhibits PyrimidineSynthesis Pyrimidine Synthesis Enzymes (e.g., dihydroorotate-cytochrome C reductase) Toltrazuril->PyrimidineSynthesis Inhibits Nucleus Nucleus Toltrazuril->Nucleus Disrupts EndoplasmicReticulum Endoplasmic Reticulum Toltrazuril->EndoplasmicReticulum Damages RespiratoryChain Respiratory Chain Enzymes (e.g., succinate-cytochrome C reductase) Mitochondrion->RespiratoryChain ROS Increased ROS Mitochondrion->ROS leads to NuclearDivision Nuclear Division Nucleus->NuclearDivision ER_Swelling Swelling & Vacuolization EndoplasmicReticulum->ER_Swelling Autophagy Autophagy ROS->Autophagy induces

Caption: Mechanism of action of Toltrazuril on protozoan parasites.

Experimental Workflow for In Vitro Anticoccidial Screening

experimental_workflow start Start prepare_cells Prepare Host Cell Culture (e.g., MDBK cells) start->prepare_cells prepare_parasites Prepare Parasites (e.g., E. tenella sporozoites) start->prepare_parasites infect_cells Infect Host Cells with Treated Parasites prepare_cells->infect_cells drug_treatment Pre-incubate Parasites with Toltrazuril / Control prepare_parasites->drug_treatment drug_treatment->infect_cells incubation Incubate for Various Time Points infect_cells->incubation analysis Analyze Invasion and Replication (qPCR / Microscopy) incubation->analysis end End analysis->end

Caption: Workflow for in vitro screening of anticoccidial compounds.

Conclusion

The in vitro data for Toltrazuril provide substantial evidence for its efficacy against various protozoan parasites, particularly Eimeria species. The drug's multifaceted mechanism of action, targeting key cellular processes such as nuclear division, respiration, and pyrimidine synthesis, underscores its potency. While in vitro assays are a cornerstone for initial efficacy screening and understanding the mode of action, it is essential to consider that the correlation with in vivo outcomes is not always direct. Factors such as pharmacokinetics and host-parasite interactions in a complex biological system can influence the clinical efficacy. Therefore, a comprehensive evaluation of anticoccidial agents like Toltrazuril should integrate both in vitro and in vivo data to accurately predict their clinical relevance and guide their effective use in controlling parasitic diseases.

References

Cross-Species Efficacy of Toltrazuril in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of toltrazuril, a broad-spectrum antiprotozoal agent, across various animal models. It is designed to assist researchers, scientists, and drug development professionals in evaluating its performance against other alternatives, supported by experimental data. Toltrazuril is widely utilized in veterinary medicine for the treatment and prevention of coccidiosis, a parasitic disease caused by protozoa of the phylum Apicomplexa.[1][2][3] This document synthesizes available data on its efficacy in several key animal species, details its mechanism of action, and presents experimental protocols for its evaluation.

Comparative Efficacy of Toltrazuril Across Species

Toltrazuril has demonstrated high efficacy against coccidial infections in a range of livestock and companion animals.[1] Its effectiveness is attributed to its ability to target all intracellular stages of the parasite's life cycle.[1][3][4] The following tables summarize the quantitative data on its performance in various animal models.

Table 1: Efficacy of Toltrazuril in Poultry (Chickens and Turkeys)
ParameterFindingReference
Indication Prevention and treatment of coccidiosis caused by Eimeria species.[3][4]
Dosage 7 mg/kg body weight per day for two consecutive days, typically administered in drinking water.[4][5]
Efficacy Highly effective in reducing parasite load and alleviating clinical signs such as diarrhea.[3][4]
Administration Oral, via drinking water.[6][5]
Table 2: Efficacy of Toltrazuril in Swine (Piglets)
ParameterFindingReference
Indication Prevention and control of coccidiosis caused by Isospora suis.[7][8][9]
Dosage A single oral dose of 20 mg/kg body weight, typically administered to piglets between 3 and 5 days of age.[10][11]
Efficacy Prophylactic treatment reduced the occurrence of coccidiosis in litters from 71% to 22%. It also significantly reduced the severity of diarrhea and oocyst excretion.[8][8]
Administration Oral suspension.[7][10]
Table 3: Efficacy of Toltrazuril in Cattle (Calves)
ParameterFindingReference
Indication Treatment and prevention of coccidiosis caused by Eimeria species.[9][12][13]
Dosage A single oral dose of 20 mg/kg of body weight is commonly recommended.[14]
Efficacy A single oral dose can decrease the presence of diarrhea, reduce the number of oocysts excreted, and improve weight gains in calves.[13][13]
Administration Oral liquid solution.[12]
Table 4: Efficacy of Toltrazuril in Horses
ParameterFindingReference
Indication Treatment of Equine Protozoal Myeloencephalitis (EPM) caused by Sarcocystis neurona.[15][16][17]
Dosage 20 mg/kg of the horse's body weight, administered orally once a day for five consecutive days.[15][18]
Efficacy Shows remarkable efficacy in treating EPM, a debilitating neurological disease.[15][15]
Administration Oral paste or suspension.[16]

Comparison with Alternatives

Toltrazuril is often compared to other anticoccidial drugs such as ponazuril, diclazuril, and amprolium (Corid).

Table 5: Toltrazuril vs. Alternatives
DrugMechanism of ActionKey AdvantagesKey Disadvantages
Toltrazuril Disrupts the parasite's respiratory chain and enzymes involved in pyrimidine synthesis.[19] It is effective against all intracellular stages of coccidia.[1][3]Broad-spectrum activity and high efficacy.[7][20] Often requires only a single dose for treatment.[9][10]Potential for resistance with long-term use.[13]
Ponazuril As a metabolite of toltrazuril, it shares a similar mechanism of action.[20]More water-soluble, making it easier to administer to smaller animals.[20] Can penetrate the blood-brain barrier, making it effective for neurological conditions like EPM.[21]May act slightly slower than toltrazuril and can be more expensive.[20]
Diclazuril Belongs to the same triazine class as toltrazuril and has a similar mechanism.[22]Effective for controlling coccidiosis, particularly in poultry and calves.[22][23]Efficacy can be dose-dependent, and higher doses may be required for some species.[22]
Amprolium (Corid) Inhibits the absorption of thiamine (Vitamin B1) in the parasite.[24]Readily available and can be effective, especially when used early in the infection.[24]It is coccidiostatic, meaning it inhibits parasite growth rather than killing them, which may lead to recurrence if treatment is stopped.[25]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of anticoccidial efficacy. Below are generalized protocols based on common practices described in the literature.

Protocol 1: Oocyst Excretion Reduction Test in Piglets
  • Animal Selection: Use healthy, coccidia-free piglets, 3-5 days of age.

  • Infection: Artificially infect piglets with a known number of sporulated Isospora suis oocysts.

  • Treatment: Administer a single oral dose of toltrazuril (20 mg/kg body weight) to the treatment group. The control group receives a placebo.

  • Fecal Sampling: Collect fecal samples from individual piglets at predetermined intervals (e.g., daily from day 5 to day 10 post-infection).

  • Oocyst Counting: Use a McMaster chamber to quantify the number of oocysts per gram of feces (OPG).

  • Efficacy Calculation: Calculate the percentage reduction in oocyst excretion in the treated group compared to the control group.

Protocol 2: Lesion Scoring in Broiler Chickens
  • Animal Selection: Use day-old broiler chicks from a coccidia-free flock.

  • Infection: At approximately 14 days of age, orally inoculate chicks with a mixed culture of sporulated Eimeria oocysts.

  • Treatment: Administer toltrazuril in the drinking water (7 mg/kg body weight/day) for two consecutive days. A control group receives unmedicated water.

  • Evaluation: At 5-7 days post-infection, euthanize a subset of birds from each group.

  • Lesion Scoring: Score the gross intestinal lesions on a scale of 0 (no lesions) to 4 (severe lesions) for different intestinal sections.

  • Data Analysis: Compare the mean lesion scores between the treated and control groups.

Visualizing Mechanisms and Workflows

Mechanism of Action of Toltrazuril

Toltrazuril Mechanism of Action cluster_parasite Apicomplexan Parasite cluster_result Outcome Toltrazuril Toltrazuril Mitochondrion Mitochondrion Toltrazuril->Mitochondrion Inhibits Respiratory Chain Pyrimidine Pyrimidine Synthesis Enzymes Toltrazuril->Pyrimidine Inhibits Key Enzymes Apicoplast Apicoplast Toltrazuril->Apicoplast Disrupts Function Nucleus Nucleus Mitochondrion->Nucleus Reduced Energy for Division Pyrimidine->Nucleus Impaired DNA Synthesis CellDeath Parasite Cell Death Nucleus->CellDeath Leads to

Caption: Mechanism of action of Toltrazuril against apicomplexan parasites.

Experimental Workflow for Efficacy Testing

Efficacy Testing Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis AnimalSelection 1. Animal Selection (Species-specific) Acclimatization 2. Acclimatization AnimalSelection->Acclimatization Randomization 3. Randomization (Treatment vs. Control) Acclimatization->Randomization Infection 4. Experimental Infection (e.g., Oocyst Inoculation) Randomization->Infection Treatment 5. Drug Administration (Toltrazuril or Placebo) Infection->Treatment Monitoring 6. Clinical Monitoring (Diarrhea, Weight Gain) Treatment->Monitoring Sampling 7. Sample Collection (Feces, Tissues) Monitoring->Sampling Quantification 8. Parasite Quantification (OPG, Lesion Scoring) Sampling->Quantification Statistics 9. Statistical Analysis Quantification->Statistics Conclusion 10. Efficacy Determination Statistics->Conclusion

Caption: General experimental workflow for evaluating the efficacy of anticoccidial drugs.

Logical Comparison of Anticoccidial Drug Classes

Anticoccidial Drug Comparison cluster_cidal Coccidiocidal cluster_static Coccidiostatic Triazines Triazines (Toltrazuril, Ponazuril, Diclazuril) Triazines_desc Kills parasites at multiple life stages. Triazines->Triazines_desc Thiamine_Inhibitors Thiamine Inhibitors (Amprolium) Thiamine_Inhibitors_desc Inhibits parasite growth and reproduction. Thiamine_Inhibitors->Thiamine_Inhibitors_desc

References

Safety Operating Guide

Safeguarding Our Waters: Proper Disposal Procedures for Letrazuril

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

Letrazuril and its analogs, such as Toltrazuril, are potent pharmaceutical compounds that pose a significant environmental risk due to their high toxicity to aquatic life with long-lasting effects.[1][2][3] Adherence to strict disposal protocols is not merely a regulatory obligation but a critical measure to prevent ecological damage and ensure a safe laboratory environment. This document provides essential, step-by-step guidance for the proper operational handling and disposal of this compound waste in a research setting.

Core Principle: No Drain Disposal

Given its classification as "very toxic to aquatic life," this compound and any solutions containing it must never be disposed of down the drain.[1][2][3] Improper disposal can lead to the contamination of water systems, harming aquatic organisms and potentially impacting human health through the food chain.[4]

This compound Waste Management Plan

This plan outlines the necessary procedures for segregating, collecting, and disposing of this compound waste in a laboratory.

Waste Segregation and Collection

Proper segregation of waste at the point of generation is the foundation of safe disposal.

  • Solid Waste:

    • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, bench paper, weigh boats, and pipette tips, must be considered hazardous waste.

    • Collection: Place these materials in a dedicated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be kept closed when not in use.

  • Liquid Waste:

    • Aqueous and Solvent-Based Solutions: All solutions containing this compound, including experimental residues, washings from non-disposable labware, and contaminated buffers, must be collected as hazardous liquid waste.

    • Collection: Use a dedicated, leak-proof, and chemically compatible hazardous waste container. The container must be clearly labeled with "Hazardous Waste," "this compound," and a description of the solvent if applicable. Do not mix incompatible waste streams.

  • Empty Containers:

    • "Empty" Definition: Under federal regulations, a container that held a hazardous waste is considered "empty" if all waste has been removed by standard practice and no more than one inch of residue remains.

    • Procedure: Triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[5] After triple-rinsing, the container can be disposed of as non-hazardous waste, though it is best practice to deface the label before disposal.[5]

Decontamination of Labware

Non-disposable labware (e.g., glassware, stir bars) must be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the labware with a minimal amount of a suitable solvent (e.g., ethanol or acetone, depending on solubility and compatibility) to remove the bulk of the this compound residue. This initial rinsate is considered hazardous waste and must be collected in the designated liquid waste container.

  • Secondary Wash: Wash the labware with soap and water. This wash water should also be collected as hazardous waste.

  • Final Rinse: A final rinse with deionized water can be performed. This final rinsate can typically be disposed of down the drain, but this should be in accordance with your institution's specific guidelines.

Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: For liquid spills, contain the spill using absorbent pads or other suitable materials. For solid spills, gently cover the spill with a damp paper towel to avoid generating dust.

  • Cleanup: Carefully collect all contaminated materials (absorbent pads, paper towels, etc.) and place them in the designated solid hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Final Disposal

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management company.

  • Storage: Store all this compound hazardous waste in a designated, secure area away from general laboratory traffic.

  • Labeling: Ensure all waste containers are accurately and fully labeled.

  • Pickup: Arrange for a scheduled pickup of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a contracted waste disposal service.[2][6][7]

Quantitative Data Summary

ParameterValueReference
Aquatic Toxicity (Acute) Category 1[1]
Aquatic Toxicity (Chronic) Category 1[1]
GHS Hazard Statement H410: Very toxic to aquatic life with long lasting effects.[2]

Experimental Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of materials contaminated with this compound.

Letrazuril_Disposal_Workflow cluster_generation Waste Generation cluster_type Waste Type Identification cluster_solid Solid Waste Management cluster_liquid Liquid Waste Management cluster_container Empty Container Management cluster_final Final Disposal Start Material Contaminated with this compound IsSolid Solid Waste? Start->IsSolid IsLiquid Liquid Waste? Start->IsLiquid IsEmptyContainer Empty Container? Start->IsEmptyContainer SolidWasteContainer Collect in Labeled Solid Hazardous Waste Container IsSolid->SolidWasteContainer Yes LiquidWasteContainer Collect in Labeled Liquid Hazardous Waste Container IsLiquid->LiquidWasteContainer Yes TripleRinse Triple Rinse with Appropriate Solvent IsEmptyContainer->TripleRinse Yes FinalDisposal Arrange for Pickup by Licensed Hazardous Waste Contractor SolidWasteContainer->FinalDisposal LiquidWasteContainer->FinalDisposal CollectRinsate Collect Rinsate as Liquid Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Container as Non-Hazardous Waste CollectRinsate->DisposeContainer DisposeContainer->FinalDisposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Letrazuril
Reactant of Route 2
Letrazuril

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.